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3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol Documentation Hub

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  • Product: 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol
  • CAS: 511237-61-9

Core Science & Biosynthesis

Foundational

Novel Synthesis Methods for Pyridinyl Ethylamino Propanol Derivatives: A Guide for the Modern Chemist

An In-Depth Technical Guide for Drug Development Professionals Abstract The pyridinyl ethylamino propanol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The pyridinyl ethylamino propanol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its inherent chirality demands precise stereochemical control during synthesis, as enantiomers often exhibit vastly different efficacy and safety profiles. This technical guide provides an in-depth analysis of novel, field-proven methodologies for the asymmetric synthesis of these critical derivatives. Moving beyond classical approaches, we dissect four cutting-edge strategies: Catalytic Asymmetric Transfer Hydrogenation, Dynamic Kinetic Asymmetric Ring-Opening of Aziridines, Radical-Mediated C-H Amination, and Chromium-Catalyzed Aza-Pinacol Coupling. For each method, we elucidate the core mechanism, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal route for their specific drug development pipeline.

Introduction: The Strategic Importance of Chiral β-Amino Alcohols

The 1-aryl-2-amino-propan-1-ol framework, particularly with a pyridine ring, is a cornerstone of modern pharmaceuticals. These chiral β-amino alcohols are integral to drugs targeting a wide array of conditions, from cardiovascular diseases to neurological disorders.[1] The precise spatial arrangement of the hydroxyl and amino groups is paramount for specific, high-affinity binding to biological targets. Consequently, the development of efficient, scalable, and highly enantioselective synthetic routes is not merely an academic exercise but a critical requirement for the pharmaceutical industry. This guide focuses on robust, innovative methods that offer significant advantages in terms of yield, stereocontrol, and operational simplicity over traditional multi-step sequences that often rely on chiral pool starting materials or poorly selective reagents.

Strategy 1: Asymmetric Transfer Hydrogenation of Pyridinyl Aminoketones

One of the most direct and reliable strategies for establishing the chiral carbinol center is the asymmetric reduction of a corresponding prochiral ketone. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical alternative to high-pressure hydrogenation, utilizing readily available hydrogen donors like isopropanol or formic acid.

Mechanistic Rationale

The efficacy of this method hinges on a chiral transition metal catalyst, typically based on Ruthenium(II). The catalyst, pre-activated with a chiral ligand (often a diamine or an amino alcohol), coordinates to the ketone substrate. The hydrogen donor (e.g., isopropanol) also coordinates to the metal center. The transfer of a hydride from the donor to the carbonyl carbon occurs through a six-membered pericyclic transition state. The stereochemistry of the chiral ligand dictates which face of the ketone is accessible for hydride attack, thereby determining the absolute configuration of the resulting alcohol. The use of ligands like 2-azanorbornyl-3-methanol has proven exceptionally efficient, leading to rapid reactions with high enantioselectivity.[2]

Experimental Protocol: Ruthenium-Catalyzed ATH

Objective: To synthesize (S)-1-(3-pyridyl)-2-(ethylamino)propan-1-ol from 1-(3-pyridyl)-2-(ethylamino)propan-1-one.

Materials:

  • [RuCl₂(p-cymene)]₂ (0.25 mol%)

  • (1R,2S,3R,4R)-2-Azanorbornyl-3-methanol ligand (2 mol%)

  • 1-(3-pyridyl)-2-(ethylamino)propan-1-one (1.0 equiv)

  • Isopropanol (solvent and hydrogen source)

  • Potassium hydroxide (5 mol%)

Procedure:

  • To a dry Schlenk flask under an inert argon atmosphere, add [RuCl₂(p-cymene)]₂ and the chiral amino alcohol ligand.

  • Add degassed isopropanol and stir the mixture at 80°C for 20 minutes to allow for catalyst pre-formation.

  • Cool the mixture to room temperature. Add the aminoketone substrate and potassium hydroxide.

  • Heat the reaction mixture to 80°C and monitor the reaction progress by TLC or LC-MS. A typical reaction time is 1.5-3 hours.[2]

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the desired chiral amino alcohol.

  • Determine the enantiomeric excess (ee) using chiral HPLC analysis.

Visualization: ATH Catalytic Cycle

ATH_Cycle cluster_main Asymmetric Transfer Hydrogenation Cycle Ru_cat [Ru]-Ligand (Active Catalyst) Intermediate [Ru]-Hydride-Ketone Complex Ru_cat->Intermediate + Ketone Ketone Pyridinyl Aminoketone (R-CO-R') H_donor Isopropanol (H-Donor) H_donor->Intermediate + H-Donor Product Chiral Pyridinyl Amino Propanol Product->Ru_cat - Product Acetone Acetone (Byproduct) Intermediate->Product Hydride Transfer (Stereoselective) Intermediate->Acetone - Acetone

Caption: Catalytic cycle for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Data Summary
Catalyst SystemLigandSubstrateYield (%)ee (%)Reference
[RuCl₂(p-cymene)]₂2-Azanorbornyl-3-methanolAromatic Ketones>95up to 97[2]
VariousChiral Phosphoric AcidRacemic α-tertiary 1,2-diolsHighExcellent[3]

Strategy 2: Dynamic Kinetic Asymmetric Transformation (DyKAT) of Aziridines

Aziridines are versatile three-membered heterocyclic intermediates. Their ring-strain allows for facile ring-opening reactions. By using a chiral catalyst, the nucleophilic ring-opening of a racemic aziridine can be controlled to produce a single enantiomer of the product, a process known as Dynamic Kinetic Asymmetric Transformation (DyKAT).

Mechanistic Rationale

This strategy begins with a racemic 2-pyridyl-aziridine. A chiral catalyst, often a Cu(I) or Ag(I) salt complexed with a chiral diphosphine ligand, coordinates to the aziridine.[1] This coordination facilitates a rapid, reversible ring-opening/ring-closing equilibrium, effectively racemizing the starting material in situ. Simultaneously, a nucleophile (in this case, an alcohol to generate a β-amino ether, which can be a precursor or analog) preferentially attacks one enantiomer of the activated aziridine complex at a much faster rate than the other. According to Curtin-Hammett principles, the entire racemic starting material is funneled through the faster-reacting enantiomeric pathway, leading to a high yield of a single product enantiomer.

Experimental Protocol: Cu(I)-Catalyzed DyKAT of a Pyridyl-Aziridine

Objective: To synthesize a chiral pyridinyl amino ether derivative from racemic 2-styrenyl-3-pyridyl-aziridine.

Materials:

  • Cu(OTf)₂ (5 mol%)

  • (R)-DTBM-SEGPHOS (chiral diphosphine ligand) (5.5 mol%)

  • Racemic 2-styrenyl-3-pyridyl-aziridine (1.0 equiv)

  • Methanol (nucleophile, 2.0 equiv)

  • Toluene (solvent)

Procedure:

  • In a glovebox, charge a vial with Cu(OTf)₂ and the chiral ligand.

  • Add anhydrous toluene and stir for 30 minutes to form the catalyst complex.

  • Add the racemic aziridine substrate to the catalyst solution.

  • Add methanol and stir the reaction at room temperature.

  • Monitor the reaction by chiral HPLC to track the consumption of the starting material and the formation of the product.

  • Once the reaction is complete (typically 12-24 hours), quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via silica gel chromatography to obtain the enantiomerically enriched β-amino ether.[1]

Visualization: DyKAT Workflow

DyKAT_Workflow cluster_info Key Principle Racemic Racemic Aziridine (R-Az and S-Az) R_Complex [Cu]-(R-Az) Complex Racemic->R_Complex S_Complex [Cu]-(S-Az) Complex Racemic->S_Complex Equilibrium Fast Racemization [Cu(I)-Ligand*] R_Complex->Equilibrium Product Single Enantiomer Product (S-Product) R_Complex->Product k_R (slow) + NuH S_Complex->Equilibrium S_Complex->Product k_S (fast) + NuH Nucleophile Nucleophile (NuH) info k_S >> k_R Equilibrium continuously replenishes S-Complex

Caption: Dynamic Kinetic Asymmetric Transformation (DyKAT) of aziridines.

Strategy 3: Radical-Mediated Asymmetric β-C–H Amination

Directly converting a C-H bond into a C-N bond is the epitome of atom economy. Recent breakthroughs have enabled this transformation to be performed with high regio- and enantioselectivity. This approach bypasses the need for pre-functionalized substrates like ketones or epoxides, starting directly from an alcohol.

Mechanistic Rationale

The strategy employs a "radical relay chaperone," where the starting alcohol is transiently converted into an imidate.[4] A photocatalyst or chemical initiator generates a radical on the imidate. This radical then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT), selectively abstracting a hydrogen atom from the β-carbon to form a more stable carbon-centered radical. This step elegantly controls the regioselectivity. A chiral copper catalyst then intercepts this carbon radical, and in a stereoselective step, facilitates the formation of the C-N bond, regenerating the catalyst and yielding the chiral β-amino alcohol product with high enantiomeric purity.[4]

Experimental Protocol: Radical Relay C-H Amination

Objective: To synthesize a chiral β-amino alcohol from 3-(pyridin-3-yl)propan-1-ol.

Materials:

  • Starting alcohol (1.0 equiv)

  • Imidate-forming reagent (e.g., N-hydroxyphthalimide derivative)

  • Chiral Copper(I) catalyst (e.g., Cu(OTf) complexed with a chiral bisoxazoline ligand) (5 mol%)

  • Photocatalyst (e.g., Iridium-based photosensitizer) or chemical initiator

  • Amine source (e.g., protected amine)

  • Anhydrous, degassed solvent (e.g., dioxane)

Procedure:

  • In a reaction vessel, combine the starting alcohol and the imidate-forming reagent to form the radical precursor in situ.

  • Add the chiral copper catalyst and the photocatalyst under an inert atmosphere.

  • Add the amine source and the degassed solvent.

  • Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at a controlled temperature.

  • Monitor the reaction for consumption of the starting material.

  • Upon completion, perform an aqueous workup to remove the catalysts and reagents.

  • Purify the product by column chromatography. The resulting product will have a newly installed amino group at the β-position.[4]

  • Determine enantiomeric excess via chiral HPLC.

Data Summary
C-H Bond TypeCatalyst SystemScopeEnantioselectivity (ee)Reference
Alkyl, Allyl, BenzylMulti-catalytic (Ir/Cu)Broad access to β-amino alcoholsHigh[4]
PropargylMulti-catalytic (Ir/Cu)Access to propargyl β-amino alcoholsHigh[4]

Strategy 4: Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings

A very recent and powerful innovation involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. This method constructs the C-C bond and both adjacent stereocenters (the carbinol and the α-amino carbon) simultaneously with excellent control.

Mechanistic Rationale

This reaction employs a radical polar crossover strategy.[5] The key is the selective reduction of an imine (derived from the desired amine and an aldehyde) over an aldehyde starting material. An electron-withdrawing protecting group on the imine nitrogen facilitates its preferential reduction by a low-valent chromium catalyst to form an α-amino radical. This radical is rapidly sequestered by another chromium(II) species to form a nucleophilic alkyl-chromium intermediate. This intermediate then adds to the aldehyde (e.g., a pyridinecarboxaldehyde) in a highly diastereoselective and enantioselective fashion, governed by a chiral ligand on the chromium catalyst. The final β-amino alcohol product is released after hydrolysis. This modular approach allows for the synthesis of previously hard-to-access chiral β-amino alcohols.[5]

Experimental Protocol: Asymmetric Aza-Pinacol Coupling

Objective: To synthesize a protected pyridinyl ethylamino propanol derivative from 3-pyridinecarboxaldehyde and a protected ethyl-imine.

Materials:

  • CrCl₂ (catalyst precursor)

  • Chiral ligand (e.g., a custom cyano-oxazoline ligand)

  • 3-Pyridinecarboxaldehyde (1.2 equiv)

  • N-protected ethyl-imine (1.0 equiv)

  • Manganese powder (reductant)

  • TMSCl (additive)

  • Anhydrous THF (solvent)

Procedure:

  • In a glovebox, add CrCl₂, the chiral ligand, and manganese powder to a dry reaction vial.

  • Add anhydrous THF and stir. Add TMSCl to activate the catalyst system.

  • In a separate vial, dissolve the 3-pyridinecarboxaldehyde and the N-protected imine in THF.

  • Slowly add the substrate solution to the catalyst mixture at a controlled temperature (e.g., 0°C).

  • Allow the reaction to stir for 24-48 hours, monitoring by LC-MS.

  • Quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract with an organic solvent, dry, and concentrate.

  • Purify by silica gel chromatography to isolate the desired product. The enantiomeric excess can be exceptionally high, often >99% after recrystallization.[5]

  • Remove the protecting groups in a subsequent step to yield the final product.

Visualization: Aza-Pinacol Reaction Scheme

AzaPinacol Imine N-Protected Imine (R-CH=N-P) Radical α-Amino Radical (R-CH•-NH-P) Imine->Radical 1e- Reduction Aldehyde Pyridyl Aldehyde (Py-CHO) Product Coupled Product (β-Amino Alcohol) Aldehyde->Product Cr_cat Cr(II) / Chiral Ligand Alkyl_Cr Alkyl-Cr(III) Intermediate (Nucleophilic) Radical->Alkyl_Cr Radical Sequestration by Cr(II) Alkyl_Cr->Product Nucleophilic Addition to Aldehyde

Caption: Simplified scheme for Cr-catalyzed asymmetric aza-pinacol coupling.

Conclusion and Outlook

The synthesis of enantiomerically pure pyridinyl ethylamino propanol derivatives has been significantly advanced by the development of novel catalytic asymmetric methodologies. Asymmetric transfer hydrogenation remains a robust and highly efficient method for the reduction of pre-formed aminoketones. For constructing the framework from smaller pieces, dynamic kinetic asymmetric transformations of aziridines and chromium-catalyzed aza-pinacol couplings offer powerful, convergent solutions with exceptional stereocontrol. Furthermore, the advent of radical-mediated C-H amination represents a paradigm shift towards greater atom economy and novel retrosynthetic disconnections.

The choice of method will ultimately depend on factors such as starting material availability, scalability, and the specific stereochemical complexity of the target molecule. For drug development professionals, these advanced catalytic systems provide a versatile and powerful toolkit to accelerate the discovery and production of next-generation therapeutics built upon the vital pyridinyl ethylamino propanol scaffold.

References

  • Recent advancements in the synthesis of chiral vicinal amino alcohols. ResearchGate.[Link]

  • Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Westlake University News.[Link]

  • Development and Application of New Chiral β-Amino Alcohols in Synthesis and Catalysis. DiVA Portal.[Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. National Center for Biotechnology Information (PMC).[Link]

  • Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. Royal Society of Chemistry Publishing.[Link]

  • Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. Royal Society of Chemistry Publishing.[Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ACS Publications.[Link]

  • [Synthesis of pyridyl-alkanol-amines]. PubMed.[Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal.[Link]

  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. International Journal of Advanced Research in Science, Communication and Technology.[Link]

  • Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. PubMed.[Link]

  • PYRIDINE ITS DERIVATIVES. IUPAC.[Link]

  • β-Amino Alcohol Organocatalysts for Asymmetric Additions. ResearchGate.[Link]

  • Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. National Center for Biotechnology Information (PMC).[Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry.[Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information (PMC).[Link]

  • Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry Publishing.[Link]

Sources

Exploratory

Technical Monograph: Characterization & Application Profile of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol

Executive Summary The compound 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol represents a specialized class of N-substituted amino alcohols featuring a pyridine pharmacophore. Structurally, it serves as a hybrid scaffold bri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol represents a specialized class of N-substituted amino alcohols featuring a pyridine pharmacophore. Structurally, it serves as a hybrid scaffold bridging the betahistine (2-[2-(methylamino)ethyl]pyridine) family and amino-alcohol ligands used in asymmetric catalysis.

This guide provides a comprehensive technical breakdown for researchers utilizing this compound as a pharmaceutical intermediate or a bidentate/tridentate ligand. The presence of a chiral center at the benzylic position (


) and a terminal hydroxyl group dictates specific protocols for its synthesis, purification, and spectroscopic validation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

ParameterSpecification
IUPAC Name 3-[(1-Pyridin-2-ylethyl)amino]propan-1-ol
Molecular Formula

Molecular Weight 180.25 g/mol
Chiral Center One (

to pyridine); Product is racemic (±) unless asymmetrically synthesized.
pKa (Predicted) ~5.2 (Pyridine N), ~9.8 (Secondary Amine N)
LogP (Predicted) 0.6 – 0.9 (Moderate hydrophilicity due to -OH and amine)
H-Bond Donors/Acceptors 2 Donors (NH, OH) / 3 Acceptors (Py-N, NH, OH)

Synthetic Pathway: Reductive Amination

The most robust route to this scaffold is the reductive amination of 2-acetylpyridine with 3-amino-1-propanol . Direct alkylation is discouraged due to over-alkylation risks and poor regioselectivity.

Mechanism & Protocol

The reaction proceeds via a ketimine intermediate , which is subsequently reduced.[1] Titanium(IV) isopropoxide is recommended as a Lewis acid scavenger to drive equilibrium toward the imine by trapping water.

Step-by-Step Protocol:

  • Imine Formation: Combine 2-acetylpyridine (1.0 eq) and 3-amino-1-propanol (1.1 eq) in anhydrous THF. Add Ti(OiPr)4 (1.5 eq) dropwise. Stir at ambient temperature for 12–18 hours under

    
    .
    
  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 2.0 eq) or Sodium Triacetoxyborohydride (STAB) portion-wise. Stir for 4 hours.
    
  • Workup: Quench with aqueous

    
     (1M) to precipitate titanium salts. Filter through Celite. Extract with DCM.
    
  • Purification: Flash chromatography (DCM:MeOH:NH4OH gradient) is required to remove unreacted amine and trace over-alkylated byproducts.

Visualization: Synthesis Workflow

Synthesis Reactants 2-Acetylpyridine + 3-Amino-1-propanol Imine Ketimine Intermediate (In Situ) Reactants->Imine Ti(OiPr)4 THF, 25°C Reduction Reduction (NaBH4 / STAB) Imine->Reduction H- transfer Product Racemic Product (Free Base) Reduction->Product Hydrolysis Workup

Figure 1: Reductive amination pathway utilizing Titanium(IV) isopropoxide for water scavenging.

Spectroscopic Characterization

Validation of this structure requires distinguishing the pyridine ring, the ethyl branching (chiral center), and the propyl chain.

Nuclear Magnetic Resonance (NMR)

Solvent:


 or 

Proton GroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Py-H (C6) 8.50 – 8.60Doublet (d)1H

-proton to Pyridine Nitrogen (deshielded).
Py-H (C3, C4, C5) 7.10 – 7.70Multiplets3HAromatic ring protons.
Benzylic CH 3.80 – 4.00Quartet (q)1HChiral center; couples with methyl group.

-OH
3.60 – 3.75Triplet (t)2HDeshielded by oxygen.
NH-

2.60 – 2.80Multiplet2HAdjacent to amine nitrogen.
Propyl Central

1.60 – 1.80Multiplet2HShielded central methylene.
Methyl (

)
1.35 – 1.45Doublet (d)3HCouples with Benzylic CH (

).
NH / OH VariableBroad2HExchangeable protons (solvent dependent).

Critical Check: The quartet at ~3.9 ppm is the diagnostic signal for the "1-pyridin-2-yl-ethyl" moiety. If this appears as a singlet (2H), the starting material was likely pyridine-2-carboxaldehyde (forming the achiral benzyl analog) rather than 2-acetylpyridine.

Mass Spectrometry (ESI-MS)
  • Parent Ion (

    
    ):  m/z 181.13
    
  • Fragmentation Pattern:

    • m/z 106: Fragment corresponding to

      
       (stabilized benzylic cation).
      
    • m/z 79: Pyridinium ion.

    • Loss of 18:

      
       (m/z 163), common for aliphatic alcohols.
      

Analytical Profiling & Purity

Chiral Analysis

Since the synthesis yields a racemate, enantiomeric separation is critical for biological assays, as receptor binding is often stereoselective.

  • Method: Chiral HPLC.

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Expectation: Two distinct peaks (1:1 ratio for racemate).

Impurity Profile
  • Impurity A (Over-reduction): 1-(Pyridin-2-yl)ethanol (from direct reduction of ketone).

  • Impurity B (Bis-alkylation): Tertiary amine formed by reaction of the product with another equivalent of ketone.

Visualization: Characterization Decision Tree

Characterization Crude Crude Reaction Mixture TLC TLC / LC-MS Check (Target m/z 181) Crude->TLC Purification Flash Chromatography (DCM/MeOH/NH3) TLC->Purification Confirmed NMR 1H NMR Validation (Diagnostic Quartet @ 3.9ppm) Purification->NMR Chiral Chiral HPLC (Enantiomeric Excess?) NMR->Chiral If pure Final Release for Assay Chiral->Final ee determined

Figure 2: Analytical workflow for validating identity and stereochemical purity.

Functional Applications

Pharmaceutical Research

This scaffold acts as a histaminergic pharmacophore . The 2-pyridyl-ethyl-amine motif mimics the structure of Betahistine (H3 antagonist / H1 agonist).

  • Modification: The addition of the propanol chain increases hydrophilicity and provides a handle for further conjugation (e.g., esterification to create prodrugs).

  • Kinase Inhibition: Pyridine-amino-alcohol motifs are common ATP-competitive inhibitor hinges.

Coordination Chemistry

The molecule serves as a tridentate (


)  or bidentate (

)
ligand for transition metals (Cu, Zn, Ru).
  • Geometry: The chiral center allows for the formation of diastereomeric metal complexes, useful in asymmetric catalysis.

  • Binding Mode: The pyridine nitrogen and the secondary amine nitrogen form a stable 5-membered chelate ring with the metal center.

Safety & Handling

  • Hazards: Pyridine derivatives are potential skin irritants and CNS depressants. The free base is likely basic (pH > 9).

  • Storage: Hygroscopic. Store under inert atmosphere (

    
     or Ar) at -20°C to prevent oxidation of the amine or absorption of moisture.
    
  • Stability: Stable in solution for short periods; avoid prolonged exposure to acetone or aldehydes to prevent Schiff base formation.

References

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Pyridine Ligand Chemistry: Chelucci, G. "Pyridine-containing chiral ligands in asymmetric catalysis." Coordination Chemistry Reviews, 2013, 257(13-14), 1887-1932. Link

  • Betahistine Analogs: Arrang, J. M., et al. "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 1983, 302, 832–837. Link

  • Chiral Separation of Pyridine Derivatives: Application Guide for Chiralpak® Columns. Daicel Corporation. Link

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Foreword: The Role of NMR in Structural Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in modern organic chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in modern organic chemistry, offering unparalleled insight into the molecular structure of novel compounds.[1][2] For professionals in drug discovery and development, a precise understanding of a molecule's three-dimensional architecture is paramount for predicting its biological activity and metabolic fate. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol, a molecule of interest due to its combination of a heteroaromatic pyridine ring, a secondary amine, and a primary alcohol – functionalities commonly found in pharmacologically active agents. This document will serve as a comprehensive resource, blending theoretical prediction with practical considerations for spectral acquisition and interpretation.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol molecule. Each unique proton or group of equivalent protons will give rise to a distinct signal in the spectrum.

Molecular Structure of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol

Caption: Labeled proton environments in 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol, assuming a standard deuterated solvent such as CDCl₃. These predictions are based on established chemical shift ranges for similar functional groups and spin-spin coupling rules.[3][4][5]

Proton Label Integration Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
Hₐ (Pyridine C6-H)1H~8.5Doublet of doublets (dd)Jab ≈ 5, Jac ≈ 2Ortho to the nitrogen atom, highly deshielded.[6] Coupled to Hb and Hc.
Hb (Pyridine C5-H)1H~7.6Triplet of doublets (td)Jab ≈ 5, Jbc ≈ 8, Jbd ≈ 2Aromatic proton. Coupled to Ha, Hc, and Hd.
Hc (Pyridine C4-H)1H~7.1Triplet (t)Jbc ≈ 8, Jcd ≈ 8Aromatic proton. Coupled to Hb and Hd.
Hd (Pyridine C3-H)1H~7.2Doublet (d)Jcd ≈ 8Aromatic proton adjacent to the substituent. Coupled to Hc.
Hₑ (CH-N)1H~3.8Quartet (q)Jef ≈ 7Methine proton adjacent to the pyridine ring and the secondary amine, causing deshielding.[4] Split by the three Hf protons.
Hf (CH₃)3H~1.4Doublet (d)Jef ≈ 7Methyl protons on the ethyl group. Split by the single He proton.
Hg (NH)1H1.0 - 4.0Broad Singlet (br s)-The chemical shift is variable and depends on concentration and solvent.[7][8] Proton exchange often leads to a broad signal with no observable coupling.
Hh (N-CH₂)2H~2.8Triplet (t)Jhi ≈ 6Methylene protons adjacent to the nitrogen atom. Split by the two Hi protons.
Hi (CH₂-O)2H~3.6Triplet (t)Jhi ≈ 6Methylene protons adjacent to the electronegative oxygen atom, leading to a downfield shift.[9] Split by the two Hh protons.
Hj (OH)1H0.5 - 5.0Broad Singlet (br s)-The chemical shift is highly variable.[2][7] Rapid proton exchange typically results in a broad singlet.

Detailed Spectral Analysis

The Aromatic Region (δ 7.0 - 8.5 ppm)

The four protons on the 2-substituted pyridine ring (Hₐ, Hb, Hc, and Hd) will appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current.[6] The proton ortho to the nitrogen atom (Hₐ) is expected to be the most deshielded, appearing at the lowest field (~8.5 ppm).[10][11] The coupling patterns will be complex due to ortho, meta, and para couplings, though typically only ortho and meta couplings are clearly resolved.[12]

The Aliphatic Region (δ 1.0 - 4.0 ppm)
  • Ethyl Group: The ethyl group attached to the pyridine ring will exhibit a characteristic quartet and doublet pattern.[13][14] The methine proton (Hₑ), being adjacent to both the aromatic ring and the nitrogen atom, will be shifted downfield to approximately 3.8 ppm and will appear as a quartet due to coupling with the three methyl protons (Hf). The methyl protons (Hf) will appear as a doublet around 1.4 ppm.

  • Propanol Chain: The two methylene groups of the propanol chain (Hh and Hi) will appear as two distinct triplets, assuming free rotation. The methylene group adjacent to the hydroxyl group (Hi) will be more deshielded (~3.6 ppm) than the methylene group adjacent to the nitrogen (~2.8 ppm) due to the higher electronegativity of oxygen.[3][9]

  • Labile Protons: The amine (Hg) and hydroxyl (Hj) protons are labile and their chemical shifts are highly dependent on factors such as solvent, concentration, and temperature.[7][8] They typically appear as broad singlets due to rapid chemical exchange, which averages the spin states and decouples them from adjacent protons. To confirm their assignment, a D₂O exchange experiment can be performed, which will cause these signals to disappear from the spectrum.

Spin-Spin Coupling and Multiplicity

The splitting of signals in ¹H NMR is a result of spin-spin coupling between non-equivalent neighboring protons.[12][15] The multiplicity of a signal is predicted by the 'n+1' rule, where 'n' is the number of equivalent protons on adjacent carbons.[16]

Spin-Spin Coupling Diagram

Spin_Spin_Coupling cluster_pyridine Pyridine Ring Protons cluster_ethyl Ethylamino Group Protons cluster_propanol Propanol Chain Protons cluster_labile Labile Protons H_a H_a (~8.5 ppm) H_b H_b (~7.6 ppm) H_a->H_b J_ortho, J_meta H_c H_c (~7.1 ppm) H_b->H_c J_ortho H_d H_d (~7.2 ppm) H_b->H_d J_meta H_c->H_d J_ortho H_e H_e (~3.8 ppm) H_f H_f (~1.4 ppm) H_e->H_f J_vicinal H_h H_h (~2.8 ppm) H_i H_i (~3.6 ppm) H_h->H_i J_vicinal H_g H_g (variable) H_j H_j (variable)

Caption: Visualization of key spin-spin coupling interactions.

Experimental Protocol for ¹H NMR Spectrum Acquisition

For reliable and high-resolution data, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for general solubility.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Baseline correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate all signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Workflow for Spectral Analysis

NMR_Analysis_Workflow A Sample Preparation B NMR Data Acquisition A->B C Data Processing (FT, Phasing, Baseline) B->C D Reference Calibration (TMS at 0 ppm) C->D E Integration of Signals D->E F Peak Picking & Analysis E->F G Structural Assignment F->G H Reporting G->H

Caption: A streamlined workflow for acquiring and analyzing the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol provides a wealth of structural information that is critical for its unambiguous identification and characterization. By carefully analyzing the chemical shifts, integration, and multiplicity of each signal, researchers can confirm the connectivity of the atoms and the integrity of the molecule. The predictable patterns of the pyridine, ethyl, and propanol moieties, as detailed in this guide, serve as a reliable roadmap for spectral interpretation. For those in the field of drug development, mastering the analysis of such spectra is an indispensable skill for advancing new chemical entities from the laboratory to clinical applications.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024).
  • The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Asia.
  • Common 1 H NMR Splitting P
  • Spin-Spin Splitting in ¹H NMR Spectra. (2025, March 28). Chemistry LibreTexts.
  • NMR Splitting Patterns. (2024, October 26). A-Level Chemistry Revision Notes.
  • 1H–1H Coupling in Proton NMR. (2025, August 21). ACD/Labs.
  • Predicting A 1H-NMR Spectrum from the Structure. (2020, June 16). Chemistry LibreTexts.
  • Common HNMR Patterns. (n.d.). Organic Chemistry Tutor.
  • Predict 1H proton NMR spectra. (n.d.). NMRDB.org.
  • nmrshiftdb2 - open nmr database on the web. (2025, September 7). nmrshiftdb2.
  • Coupling in H-NMR. (n.d.). University of Calgary.
  • Multiplet Guide and Workbook. (n.d.). J. Nowick.
  • NMR Wiki D
  • Sources for raw 1H-NMR data? (2013, December 2). Chemistry Stack Exchange.
  • 1H NMR Spectra of Substituted Aminopyridines. (2006, September 23). Spectroscopy Letters.
  • NMR Spectral Databases. (n.d.). Wiley Science Solutions.
  • Splitting pattern of the 1 H NMR spectrum peaks of an ethyl group... (n.d.).
  • 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY.
  • 1H NMR Coupling Constants. (n.d.).
  • Predict 1H NMR spectra. (n.d.). Cheminfo.org.
  • How to read NMR spectra
  • 1H NMR Spectroscopy. (n.d.). University of Regensburg.
  • Index of 1H NMR spectra of organic compounds. (n.d.). Doc Brown's Chemistry.
  • Proton magnetic resonance spectra of several 2-substituted pyridines. (n.d.). The Journal of Physical Chemistry.
  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, July 30). Chemistry LibreTexts.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
  • The four facets of 1H NMR spectroscopy. (n.d.). University of Wisconsin-Madison.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts.
  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Magnetic Resonance in Chemistry.
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). PMC.
  • high resolution nuclear magnetic resonance (nmr) spectra. (2016, March 15). Chemguide.
  • Will the proton in NH group of secondary amines split due to adjacent protons? (2015, September 11).
  • 2-Aminopyridine(504-29-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Proton NMR Table. (n.d.). MSU chemistry.
  • 1H- and 13C-NMR Chemical Shifts for Common Solvents in CDCl3. (n.d.). CHEM 344 Shift Parameters.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.
  • Tables For Organic Structure Analysis. (n.d.). University of Colorado Boulder.
  • 3-(Pyridin-2-ylamino)propan-1-ol. (n.d.). BLDpharm.
  • 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

Exploratory

Technical Guide: Mass Spectrometry Characterization of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol

This guide serves as an advanced technical resource for the mass spectrometric characterization of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol (CAS: 511237-61-9). It is designed for analytical chemists and pharmaceutical r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the mass spectrometric characterization of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol (CAS: 511237-61-9). It is designed for analytical chemists and pharmaceutical researchers requiring rigorous structural validation and quantification protocols.

Chemical Identity & Physicochemical Context

Before initiating MS analysis, understanding the analyte's protonation landscape is critical for ionization optimization.

  • Compound Name: 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol[1][2]

  • Molecular Formula: C₁₀H₁₆N₂O

  • Exact Mass (Monoisotopic): 180.1263 Da

  • [M+H]⁺: 181.1335 Da

  • Structural Features:

    • Moiety A: Pyridine ring (proton acceptor, pKa ~5.2).

    • Moiety B: Secondary amine (proton acceptor, pKa ~9.5).

    • Moiety C: Primary alcohol (neutral, site of water loss).

    • Chirality: Contains one chiral center at the ethyl linker (C1 position).

Critical Isomer Distinction

This compound is a structural isomer of metabolites related to Betahistine. It is distinct from the linear isomer 3-(2-Pyridin-2-yl-ethylamino)-propan-1-ol by the branching methyl group at the linker.

  • Target (Branched): Py-CH(CH₃)-NH-(CH₂)₃-OH

  • Isomer (Linear): Py-CH₂-CH₂-NH-(CH₂)₃-OH

Instrumentation & Ionization Strategy

Ion Source Selection

Electrospray Ionization (ESI) in Positive Mode (+) is the mandatory standard.

  • Rationale: The molecule contains two basic nitrogen centers. The secondary amine provides a high proton affinity site, ensuring intense [M+H]⁺ generation even at low concentrations.

  • APCI Utility: Only recommended if the matrix is highly non-polar or if N-oxide impurities are suspected (which can thermally degrade in APCI).

Mobile Phase Chemistry
  • pH Control: Maintain mobile phase pH < 4.0 using 0.1% Formic Acid. This ensures the secondary amine is fully protonated, maximizing sensitivity.

  • Buffer Choice: Ammonium formate (5-10 mM) is acceptable but may suppress ionization slightly compared to pure formic acid.

  • Solvent: Acetonitrile/Water gradients are preferred over Methanol to reduce backpressure on sub-2µm columns.

Fragmentation Mechanics (MS/MS)

The fragmentation of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol follows a predictable pathway governed by charge localization on the secondary amine and the stability of the pyridine ring.

Primary Fragmentation Pathways
TransitionFragment CompositionMechanismDiagnostic Value
181.1 → 163.1 [M+H - H₂O]⁺Neutral loss of water from the propyl alcohol chain.Low. Common to all alcohols.
181.1 → 106.1 [Py-CH(CH₃)]⁺Inductive cleavage of the C-N bond. Charge remains on the pyridine-ethyl moiety.High. Confirms the pyridine-ethyl core.
181.1 → 76.1 [NH₂-(CH₂)₃-OH]⁺Charge retention on the aliphatic amine chain.Medium. Confirms the aminopropanol tail.
106.1 → 79.1 [Pyridine+H]⁺Loss of the vinyl/ethyl group from the 106 fragment.High. Characteristic pyridine fingerprint.
Mechanistic Visualization

The following diagram illustrates the collision-induced dissociation (CID) pathways.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 181.13 Frag_WaterLoss Dehydrated Ion [M+H - H2O]+ m/z 163.12 Precursor->Frag_WaterLoss - H2O (18 Da) Frag_PyEthyl Ethyl-Pyridine Cation [Py-CH(CH3)]+ m/z 106.06 Precursor->Frag_PyEthyl C-N Cleavage (Charge on Pyridine) Frag_AmineTail Aminopropanol Cation [H2N-(CH2)3-OH]+ m/z 76.07 Precursor->Frag_AmineTail C-N Cleavage (Charge on Amine) Frag_Pyridine Pyridine Cation [C5H5N]+ m/z 79.04 Frag_PyEthyl->Frag_Pyridine - C2H3 (Vinyl loss)

Caption: Proposed ESI-MS/MS fragmentation pathway for 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol showing primary product ions.

Method Development Protocol

Chromatographic Separation

Due to the polar aminopropanol tail, this compound may exhibit poor retention on standard C18 columns.

  • Column Recommendation:

    • Primary: HILIC (Hydrophilic Interaction Liquid Chromatography) – Silica or Amide phase.

      • Why: Excellent retention for polar amines; compatible with high organic content (good for ESI desolvation).

    • Alternative: C18 with Polar Embedded Group (e.g., Waters T3 or Phenomenex Kinetex Biphenyl).

      • Why: Prevents pore dewetting in highly aqueous conditions required to retain the analyte.

MRM Quantification Parameters

For quantitative assays (e.g., PK studies or impurity profiling), use the following Multiple Reaction Monitoring (MRM) transitions.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)Notes
Quantifier 181.1106.120 - 2550Most stable, high intensity.
Qualifier 1 181.1163.110 - 1550Soft fragmentation (water loss).
Qualifier 2 181.179.135 - 4050High energy, confirms pyridine ring.

Experimental Validation Workflow

To ensure data integrity, the following self-validating workflow is recommended for identifying this compound in complex mixtures.

Step 1: Precursor Check

Scan Q1 from m/z 100 to 300. Look for the base peak at 181.1 . If the signal is weak, adjust Cone Voltage (typically 20-40V) to prevent in-source fragmentation of the labile alcohol group.

Step 2: Product Ion Confirmation

Perform a Product Ion Scan of 181.1.

  • Pass Criteria: Presence of both m/z 163 (water loss) and m/z 106 (pyridine core).

  • Fail Criteria: Absence of m/z 106 suggests the pyridine ring is not attached via the ethyl linker in the expected manner.

Step 3: Isomer Differentiation

To distinguish from the linear isomer (2-ethyl isomer):

  • Retention Time: The branched isomer (Target) generally elutes earlier than the linear isomer on C18 columns due to steric shielding reducing hydrophobic interaction.

  • Fragment Ratio: The branched isomer often yields a higher ratio of m/z 106 to m/z 79 compared to the linear isomer, as the secondary carbocation (on the ethyl group) is more stable than the primary carbocation formed by the linear isomer.

References

  • Matrix Scientific. (n.d.). 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol Product Data. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol.[1][2] Retrieved from

  • Creative Proteomics. (2023). Ion Types and Fragmentation Patterns in Mass Spectrometry. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

Sources

Foundational

physicochemical properties of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol

An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol Introduction: Navigating the Data Gap for a Novel Pyridine Derivative In the landscape of pharmaceutical research...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol

Introduction: Navigating the Data Gap for a Novel Pyridine Derivative

In the landscape of pharmaceutical research and drug development, scientists frequently encounter novel chemical entities for which established physicochemical data is sparse or non-existent. This is the case for 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol, a molecule of interest due to the prevalence of pyridine-containing structures in pharmacologically active compounds. Pyridine derivatives are known to possess a wide range of biological activities, including potential as anticonvulsant, antimicrobial, and anticancer agents.[1][2] The specific combination of a chiral 1-(pyridin-2-yl)ethylamine moiety and a propanolamine chain suggests potential applications in targeting neurological disorders or as a ligand in coordination chemistry.[3][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. In the absence of direct experimental data for the title compound, we will leverage established principles of physical organic chemistry and data from structurally related analogues to provide robust predictions. More critically, this document provides detailed, field-proven experimental protocols to empower researchers to determine these essential properties in their own laboratories. Understanding the physicochemical landscape—solubility, lipophilicity, stability, and ionization state—is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, thereby guiding rational drug design and formulation development.

Section 1: Molecular Identity and Structural Attributes

Before delving into its properties, it is crucial to define the molecule's fundamental characteristics.

  • IUPAC Name: 3-{[1-(pyridin-2-yl)ethyl]amino}propan-1-ol

  • Molecular Formula: C₁₀H₁₆N₂O

  • Molecular Weight: 180.25 g/mol

  • CAS Number: Not available (indicative of a novel or non-commercial compound)

The structure contains three key functional groups that will dictate its physicochemical behavior:

  • A basic pyridine ring.

  • A secondary amine, which is also a chiral center.

  • A primary alcohol (hydroxyl group).

The presence of two basic nitrogen atoms (one on the pyridine ring and the secondary amine) and a polar hydroxyl group suggests significant interaction with aqueous media and a pH-dependent solubility profile.

Section 2: Predicted Physicochemical Properties

The following properties are estimated based on computational models and data from structurally similar compounds, such as 3-(pyridin-2-ylamino)propan-1-ol and 1-pyridin-2-yl-ethylamine.[3][5] These values provide a critical baseline for experimental design.

PropertyPredicted Value/RangeRationale & Key Influencing Factors
pKa (Basic) pKa₁: ~4.5 - 5.5 (Pyridinium ion)pKa₂: ~9.0 - 10.0 (Alkylammonium ion)The pyridine nitrogen is less basic than the alkylamine due to sp² hybridization and aromaticity. The secondary amine's basicity is typical for alkylamines. The molecule will be dicationic at low pH, monocationic around neutral pH, and neutral at high pH.
cLogP (Octanol/Water) 0.8 - 1.5The molecule possesses both hydrophilic (alcohol, amines) and lipophilic (ethyl group, pyridine ring) features. The predicted value suggests moderate lipophilicity, a common trait in orally bioavailable drugs according to Lipinski's "rule of five".[6]
Aqueous Solubility pH-dependent; High solubility in acidic pH, lower in neutral/basic pH.As a basic compound, solubility is expected to be significantly enhanced at pH values below its pKa's, where the ionized, cationic forms predominate. At pH > 10, the neutral, less soluble form will be the major species.
Boiling Point >280 °C (at atmospheric pressure)High boiling point is expected due to the molecular weight and the presence of hydrogen bonding (hydroxyl and amine groups). Related amino alcohols have boiling points in this range.[7]
Melting Point Likely a solid at room temperature.The presence of strong intermolecular hydrogen bonds suggests a crystalline solid state. The exact melting point is difficult to predict without experimental data.

Section 3: Experimental Determination of Core Physicochemical Properties

This section provides actionable, self-validating protocols for determining the critical physicochemical parameters essential for drug development.

Workflow for Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method followed by HPLC analysis remains the gold standard.[8]

Causality Behind Experimental Choices:

  • Shake-Flask Method: This technique directly measures the partitioning of the compound between two immiscible phases at equilibrium, providing a thermodynamically accurate LogP value.[9]

  • HPLC Quantification: High-Performance Liquid Chromatography (HPLC) offers high sensitivity and specificity for quantifying the analyte in each phase, even at low concentrations, which is superior to less specific methods like UV-Vis spectroscopy.[8]

  • pH 7.4 Buffer: Using a phosphate buffer at physiological pH 7.4 is essential for determining the distribution coefficient (LogD), which is more biologically relevant for ionizable compounds than the LogP of the neutral species alone.

Protocol 1: Shake-Flask/HPLC Method for LogD₇.₄ Determination

  • Phase Preparation:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Saturate the buffer with 1-octanol by mixing vigorously and allowing the phases to separate for 24 hours.

    • Saturate 1-octanol with the pH 7.4 buffer in the same manner. This pre-saturation is critical to prevent volume changes during the experiment.[8]

  • Sample Preparation:

    • Prepare a stock solution of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol in the pre-saturated pH 7.4 buffer at a concentration of approximately 1 mg/mL.

  • Partitioning:

    • In a glass vial, combine 5 mL of the pre-saturated 1-octanol with 5 mL of the compound's buffered solution.

    • Agitate the vial on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at 3000 rpm for 15 minutes to achieve complete separation of the aqueous and octanol phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and octanol phases.

    • Analyze the concentration of the compound in each aliquot using a validated reverse-phase HPLC method with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Diagram 1: LogP Determination Workflow

LogP_Workflow cluster_prep Phase & Sample Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation P1 Prepare & Pre-saturate Octanol and pH 7.4 Buffer E1 Mix Octanol & Aqueous Sample P1->E1 P2 Prepare Compound Stock in Buffer P2->E1 E2 Shake for 24h (Equilibration) E1->E2 E3 Centrifuge to Separate Phases E2->E3 A1 Sample Aqueous & Octanol Phases E3->A1 A2 Quantify Concentration via HPLC A1->A2 A3 Calculate LogD A2->A3

Caption: Workflow for LogP determination via the shake-flask method.

Workflow for Aqueous Solubility Determination

Aqueous solubility is a fundamental property that dictates the dissolution rate and bioavailability of a drug candidate. Given the compound's basic nature, its solubility will be highly dependent on pH. The equilibrium shake-flask method is the most reliable approach.[10]

Causality Behind Experimental Choices:

  • Equilibrium Method: This "gold standard" approach measures the true thermodynamic solubility of the most stable crystalline form of the compound, which is critical for formulation and regulatory purposes.[11] Kinetic solubility assays, while faster, can overestimate solubility as they start from a DMSO stock and can form supersaturated or amorphous precipitates.[12]

  • Multiple pH Buffers: Determining solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) is mandated by regulatory bodies like the WHO for biopharmaceutics classification, as it mimics the pH range of the gastrointestinal tract.[10]

  • Time-Course Sampling: Sampling at multiple time points (e.g., 24, 48, 72 hours) is a self-validating mechanism to ensure that the system has truly reached equilibrium, which is confirmed when the concentration plateaus.[10]

Protocol 2: Equilibrium Aqueous Solubility Determination

  • Buffer Preparation:

    • Prepare buffer solutions at a minimum of three pH levels: 1.2 (e.g., 0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer).[10]

  • Equilibration:

    • Add an excess amount of solid 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol to separate vials containing each buffer solution. The excess solid should be clearly visible.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 37 °C for physiological relevance) and agitate.

  • Sampling:

    • At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot from each vial.

    • Immediately filter the sample using a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method. LC-MS is preferred for its higher sensitivity and ability to confirm compound identity.[12]

    • Construct a calibration curve for accurate quantification.

  • Data Analysis:

    • Plot concentration versus time for each pH. Equilibrium is confirmed when the concentration values from the last two time points are within a small margin of error (e.g., <5%).

    • The plateau concentration is the equilibrium solubility at that specific pH.

Diagram 2: Aqueous Solubility Determination Workflow

Solubility_Workflow P1 Prepare Buffers (pH 1.2, 4.5, 6.8) P2 Add Excess Solid Compound to Buffers P1->P2 E1 Agitate in Shaking Incubator (e.g., 37°C) P2->E1 S1 Sample at 24, 48, 72h E1->S1 S2 Filter to Remove Undissolved Solid S1->S2 A1 Quantify Filtrate Concentration via LC-MS S2->A1 A2 Plot Concentration vs. Time A1->A2 R1 Determine Plateau (Equilibrium Solubility) A2->R1

Sources

Exploratory

in silico prediction of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol properties

Executive Summary This guide outlines a rigorous in silico profiling protocol for 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol (Formula: C₁₀H₁₆N₂O; MW: 180.25 Da).[1] Structurally analogous to the anti-vertigo agent Betahis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a rigorous in silico profiling protocol for 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol (Formula: C₁₀H₁₆N₂O; MW: 180.25 Da).[1] Structurally analogous to the anti-vertigo agent Betahistine , this molecule integrates a pyridine pharmacophore with a hydroxy-functionalized amine tail.[1][2][3]

The presence of the 1-(pyridin-2-yl)ethyl moiety introduces a critical chiral center often overlooked in high-throughput screening.[1] Furthermore, the interplay between the pyridine nitrogen (acceptor) and the secondary amine (ionizable center) necessitates precise protonation state modeling. This document details the workflow for physicochemical characterization, ADMET prediction, and molecular docking, specifically targeting the Histamine H3 Receptor (H3R) , the primary target for this structural class.

Part 1: Molecular Scaffold Analysis & Preparation[1]

Structural Deconstruction & Chirality

The molecule consists of three distinct functional domains:

  • Pyridine Ring: A lipophilic, aromatic anchor capable of

    
    -
    
    
    
    stacking.[1]
  • Chiral Linker: The 1-ethyl substitution creates a stereocenter at the benzylic position.[1]

  • Propanol Tail: A polar appendage increasing water solubility and providing H-bond donor/acceptor sites.[1]

Critical Protocol: You must generate and dock both (R) and (S) enantiomers. Biological systems are stereoselective; assuming a racemate in in silico docking will yield averaged, inaccurate binding energies.

Protonation State Enumeration

At physiological pH (7.4), this molecule exists in equilibrium between ionization states.

  • Pyridine Nitrogen (

    
    ):  Weakly basic (
    
    
    
    ). Predominantly neutral at pH 7.4.
  • Secondary Amine (

    
    ):  Moderately basic (
    
    
    
    ). Predominantly protonated (
    
    
    ) at pH 7.4.

Workflow Directive: Do not use the neutral canonical SMILES for docking. You must generate the cationic tautomer (protonated secondary amine) for accurate electrostatic interaction modeling with GPCR aspartate residues.

MolecularPrep Input Input SMILES (Neutral) Chirality Stereoisomer Generation (R) vs (S) Input->Chirality Ionization pKa Prediction & Protonation (pH 7.4) Chirality->Ionization Conformers Conformational Search (OPLS3e Force Field) Ionization->Conformers Cationic Species Output Ready for Docking Conformers->Output

Figure 1: Molecular preparation workflow emphasizing chirality and ionization states.

Part 2: Physicochemical Profiling (QSPR)[1]

Accurate prediction of physicochemical properties is the filter for "drug-likeness."[1] For this molecule, we utilize consensus modeling to mitigate algorithm-specific bias.[1]

Predicted Properties Table[1][4]
PropertyValue (Est.)SignificanceMethodology
Molecular Weight 180.25 g/mol Ideal (< 500).[1] High ligand efficiency potential.RDKit / Exact Mass
Consensus LogP 0.8 – 1.2Optimal hydrophilicity for oral bioavailability.[1]Consensus (XLogP3, WLOGP, MLOGP)
Topological PSA ~53 ŲExcellent CNS penetration (Threshold < 90 Ų).Fragment-based contribution
H-Bond Donors 2 (OH, NH)Within Lipinski limits (< 5).[1]Structural count
H-Bond Acceptors 3 (N, N, O)Within Lipinski limits (< 10).Structural count
Rotatable Bonds 5High flexibility; entropy penalty upon binding.[1]Count (excluding ring)
Solubility & Permeability Logic

The LogP of ~1.0 combined with a PSA of 53 Ų places this molecule in the "Golden Triangle" for CNS drugs. The propanol group aids solubility (


), preventing the aggregation issues common with pure pyridine-alkylamines.[1]

Part 3: ADMET Prediction (Safety & Kinetics)

Blood-Brain Barrier (BBB) Permeability

Given the structural similarity to Betahistine (a CNS-active drug), BBB penetration is the primary ADME metric.[1]

  • Prediction: High Probability (BBB+).

  • Mechanism: Passive diffusion driven by the lipophilic pyridine and the cationic amine which can be transported via organic cation transporters (OCTs) or diffuse as the neutral species in equilibrium.

Metabolic Stability (Cytochrome P450)[1][5]
  • Site of Metabolism (SOM) 1: The terminal primary alcohol. Likely oxidation to carboxylic acid (via ADH/ALDH) or glucuronidation.

  • Site of Metabolism (SOM) 2: The pyridine ring.[4] Potential N-oxidation.[1]

  • CYP Inhibition: Pyridine derivatives can inhibit CYP2D6. In silico screening against CYP2D6 crystal structures (e.g., PDB: 2F9Q) is recommended to rule out drug-drug interaction liabilities.[1]

Part 4: Target Identification & Molecular Docking[1]

The structural scaffold strongly suggests affinity for the Histamine H3 Receptor (H3R) . The protocol below validates this interaction.

Homology Modeling / Crystal Selection

Use PDB ID: 7FOW (Human Histamine H3 Receptor in complex with an inverse agonist). This structure provides the active conformation required for antagonist/inverse agonist binding.

The Binding Hypothesis (Pharmacophore)

Successful binding requires satisfying three key interactions within the orthosteric pocket:

  • Salt Bridge: The protonated secondary amine (

    
    ) must interact with Asp114 (3.32)  in Transmembrane Helix 3. This is the canonical anchor for aminergic GPCRs.
    
  • Pi-Stacking: The pyridine ring should engage in T-shaped or parallel stacking with Tyr374 (6.51) or Phe398 (7.39) .[1]

  • H-Bonding: The terminal hydroxyl group probes the extracellular loop region or interacts with Glu206 (5.46) .[1]

Docking Protocol (AutoDock Vina / Glide)[1]
  • Grid Generation: Center the grid box on the co-crystallized ligand of 7FOW. Dimensions:

    
     Å.
    
  • Constraint: Enforce a hydrogen bond constraint on Asp114. If the ligand does not form this salt bridge, the pose is invalid.

  • Scoring: Evaluate poses based on

    
     (kcal/mol). Expect values between -7.0 and -9.0 kcal/mol for a hit in this MW range.[1]
    

DockingLogic cluster_pocket H3 Receptor Pocket (PDB: 7FOW) Asp114 Asp114 (3.32) Anionic Anchor Tyr374 Tyr374 (6.51) Aromatic Cage Glu206 Glu206 (5.46) Polar Region Ligand Ligand (Cationic Form) Ligand->Asp114 Salt Bridge (Critical) Ligand->Tyr374 Pi-Pi Stacking Ligand->Glu206 H-Bond (OH group)

Figure 2: Interaction map showing critical binding residues in the Histamine H3 Receptor.

Part 5: Molecular Dynamics (MD) Validation

Static docking ignores entropy. A 100ns MD simulation is required to verify the stability of the Salt Bridge (Asp114) .

Simulation Setup
  • System: Ligand-Receptor complex embedded in a POPC lipid bilayer.[1]

  • Solvent: TIP3P water model + 0.15M NaCl (neutralizing charge).

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

Success Criteria (RMSD/RMSF)
  • Ligand RMSD: Must stabilize < 2.5 Å after equilibration.

  • Salt Bridge Distance: The distance between the amine Nitrogen and Asp114 Carboxyl Oxygen must remain < 4.0 Å for > 80% of the simulation time.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link][1]

  • RCSB PDB (7FOW): Structure of the human histamine H3 receptor bound to an inverse agonist. Protein Data Bank. [Link][1]

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link][1]

  • PubChem: Compound Summary for Betahistine (Structural Analog). National Library of Medicine. [Link][1]

  • RDKit: Open-Source Cheminformatics Software.[1] [Link][1]

Sources

Foundational

CAS number 578757-90-1 properties

An In-depth Technical Guide to CAS No. 578757-90-1 (GSK1016790A) Introduction GSK1016790A (CAS Number: 578757-90-1) is a highly potent and selective synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRP...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to CAS No. 578757-90-1 (GSK1016790A)

Introduction

GSK1016790A (CAS Number: 578757-90-1) is a highly potent and selective synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] Developed by GlaxoSmithKline, this small molecule has become an indispensable pharmacological tool for investigating the diverse physiological and pathophysiological roles of TRPV4.[1] The TRPV4 channel is a non-selective cation channel implicated in a wide array of functions, including mechanosensation, osmoregulation, temperature sensing, and vascular tone regulation.[3][4] GSK1016790A's high potency, with activity in the nanomolar range, and selectivity over other TRP channels make it a superior research compound compared to less potent agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD).[5][6] This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, pharmacological effects, and experimental applications of GSK1016790A.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research. GSK1016790A is a complex piperazine amide derivative supplied as a white to off-white crystalline solid.[7] Its properties are summarized below.

PropertyValueSource(s)
IUPAC Name N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide[1]
Synonyms GSK101, GSK1016790A[7][8]
CAS Number 942206-85-1 (Note: Some sources may incorrectly list 578757-90-1)
Molecular Formula C₂₈H₃₂Cl₂N₄O₆S₂[2]
Molecular Weight 655.61 g/mol [2][9]
Appearance Crystalline solid[7]
Solubility Soluble in DMSO (~15 mg/mL), DMF (~15 mg/mL), and ethanol (~10 mg/mL). Sparingly soluble in aqueous buffers.[7][9]
Storage Store at -20°C[7]
Stability Stable for ≥4 years when stored correctly.[7]

For optimal results in aqueous solutions, it is recommended to first dissolve GSK1016790A in DMSO and then dilute with the aqueous buffer of choice.[7]

Mechanism of Action: Potentiation of the TRPV4 Cation Channel

GSK1016790A exerts its effects by directly binding to and activating the TRPV4 ion channel.[10][11] This activation leads to a conformational change in the channel, opening a pore that allows for the influx of cations, most notably Calcium (Ca²⁺), into the cell.[9][12] This rapid increase in intracellular calcium concentration ([Ca²⁺]i) serves as a second messenger, initiating a cascade of downstream signaling events.[13]

The compound has demonstrated high potency, eliciting Ca²⁺ influx in human and mouse TRPV4-expressing HEK293 cells with EC₅₀ values of 2.1 nM and 18 nM, respectively.[9][12] This activation is not limited to engineered cell lines; GSK1016790A stimulates TRPV4 in numerous native cell types, including endothelial cells, urinary smooth muscle cells, and urothelial cells.[9][11]

Interestingly, sustained stimulation with GSK1016790A can lead to a complex regulatory response. The initial Ca²⁺ influx triggers signaling pathways involving Protein Kinase C (PKC), PI3K, and the small GTPase RhoA.[4][13] This cascade ultimately promotes the endocytosis (internalization) of TRPV4 channels from the plasma membrane, moving them into recycling endosomes.[3][13] This process serves as a negative feedback mechanism, leading to a rapid partial desensitization and downregulation of the channel's surface expression, which modulates the cell's responsiveness to the agonist over time.[9][11]

GSK1016790A_Mechanism_of_Action GSK GSK1016790A TRPV4_mem TRPV4 Channel (Plasma Membrane) GSK->TRPV4_mem Binds & Activates Ca_influx Ca²⁺ Influx TRPV4_mem->Ca_influx Opens Pore TRPV4_endo TRPV4 Channel (Recycling Endosome) Negative Feedback Loop TRPV4_mem->TRPV4_endo Ca_increase Increased [Ca²⁺]i Ca_influx->Ca_increase Signaling_Cascade Signaling Cascade (PKC, PI3K, RhoA) Ca_increase->Signaling_Cascade Triggers Cellular_Response Downstream Cellular Responses Ca_increase->Cellular_Response Initiates Endocytosis TRPV4 Endocytosis Signaling_Cascade->Endocytosis Promotes Endocytosis->TRPV4_mem Internalizes

Caption: GSK1016790A signaling pathway via the TRPV4 channel.

Pharmacological Effects

The activation of TRPV4 by GSK1016790A produces a wide range of biological effects, which have been characterized in both in vitro and in vivo models.

In Vitro Effects
  • Calcium Influx: As its primary mechanism, it potently elevates intracellular Ca²⁺ in cells expressing TRPV4.[12]

  • Nitric Oxide Production: In endothelial cells, the Ca²⁺ influx activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key signaling molecule in vasodilation.[14]

  • ERK1/2 Phosphorylation: It has been shown to increase the phosphorylation of ERK1/2, a component of the MAPK signaling pathway involved in cell proliferation and differentiation.

  • Metabolic Regulation: In pancreatic INS-1E cells, GSK1016790A enhances insulin mRNA expression, suggesting a role for TRPV4 in metabolic regulation.

  • Anti-inflammatory Potential: The compound inhibits TNF-α-induced adhesion of monocytes to human endothelial cells, indicating a potential role in modulating inflammatory responses in the vasculature.[4][10]

In Vivo Effects
  • Cardiovascular System: Intravenous administration in rats produces dose-dependent vasodilation, leading to decreases in systemic and pulmonary vascular resistance.[9][15] However, at higher doses (e.g., 12 μg/kg in rats), it can cause profound endothelial failure, vascular leakage, and circulatory collapse.[8][15]

  • Urinary System: It induces bladder overactivity and contraction in mice, highlighting the role of TRPV4 in bladder function.[1]

  • Nervous System: While a valuable tool, excessive activation can be detrimental. Intracerebroventricular injection in mice was shown to increase oxidative stress (evidenced by higher methane dicarboxylic aldehyde and NO content) and induce neuronal injury, an effect that could be blocked by a TRPV4 antagonist.[16]

  • Atherosclerosis: In a mouse model of atherosclerosis (ApoE deficient mice), GSK1016790A was found to reduce the formation of atherosclerotic plaques.[4][10]

EffectModel SystemPotency / DoseSource(s)
Ca²⁺ Influx Human TRPV4 in HEK cellsEC₅₀ = 2.1 nM[9]
Ca²⁺ Influx Mouse TRPV4 in HEK cellsEC₅₀ = 18 nM[9]
Vasodilation Intact-chest rats (IV)2-10 μg/kg[15]
Circulatory Collapse Intact-chest rats (IV)12 μg/kg[15]

Experimental Protocol: In Vitro Calcium Imaging Assay

This protocol provides a validated methodology for quantifying the activation of TRPV4 channels in a cell-based assay using GSK1016790A.

Materials and Reagents
  • HEK293 cells stably expressing human TRPV4

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Black, clear-bottom 96-well microplates

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • GSK1016790A powder

  • Fluorescence microplate reader or imaging system

Step-by-Step Methodology
  • Cell Culture & Plating:

    • Culture TRPV4-HEK293 cells in a T-75 flask at 37°C, 5% CO₂.

    • When cells reach 80-90% confluency, trypsinize and seed them into a 96-well plate at a density of 50,000 cells per well.

    • Allow cells to adhere and grow for 24-48 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of GSK1016790A by dissolving the powder in anhydrous DMSO.

    • Perform serial dilutions of the stock solution in HBSS to create a range of working concentrations (e.g., from 1 pM to 10 µM) for generating a dose-response curve.

  • Calcium Dye Loading:

    • Prepare a Fura-2 AM loading buffer (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye, leaving 100 µL of HBSS in each well.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence reader.

    • Set the instrument to measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.

    • Record a stable baseline fluorescence ratio for 1-2 minutes.

    • Add the prepared GSK1016790A dilutions to the respective wells.

    • Immediately begin recording the fluorescence ratio for 5-10 minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in the 340/380 nm fluorescence ratio from baseline for each well.

    • Plot the peak response against the logarithm of the GSK1016790A concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Calcium_Imaging_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase plate_cells 1. Plate TRPV4-HEK293 Cells (96-well plate, 24-48h) load_dye 3. Load Cells with Fura-2 AM Dye (45-60 min) plate_cells->load_dye prep_compound 2. Prepare GSK1016790A Serial Dilutions add_compound 6. Add GSK1016790A prep_compound->add_compound wash_cells 4. Wash Cells to Remove Excess Dye load_dye->wash_cells read_baseline 5. Measure Baseline Fluorescence Ratio wash_cells->read_baseline read_baseline->add_compound read_response 7. Record Post-Stimulation Fluorescence Ratio add_compound->read_response analyze_data 8. Calculate Δ Ratio and Plot Dose-Response Curve read_response->analyze_data calc_ec50 9. Determine EC₅₀ Value analyze_data->calc_ec50

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Medicinal Chemistry Potential of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol

I. Executive Summary: A Scaffold of Latent Potential In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of innovation.

Author: BenchChem Technical Support Team. Date: February 2026

I. Executive Summary: A Scaffold of Latent Potential

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of innovation. This document provides a comprehensive technical guide to the potential applications of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol , a compound that, while not extensively documented, presents a compelling structural architecture. It synergistically combines a pyridine ring, a common hinge-binding motif in kinase inhibitors, with a flexible amino-alcohol linker, a pharmacophore known to enhance solubility and provide additional hydrogen bonding opportunities.

This guide is structured to serve as a practical handbook for researchers. It moves beyond a simple recitation of facts to explain the scientific rationale behind its proposed applications, offering detailed, field-tested protocols for its synthesis and initial biological evaluation. We will dissect the molecule's structural components, hypothesize its most probable biological targets, and provide a clear roadmap for its investigation as a potential therapeutic agent, particularly within the domain of kinase inhibition.

II. Scientific Rationale & Hypothesized Applications

The structural composition of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol provides a strong basis for hypothesizing its biological activity. The molecule can be deconstructed into two key pharmacophoric fragments:

  • The Pyridin-2-yl-ethyl Moiety: The pyridine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a hydrogen bond acceptor. Specifically, the nitrogen atom in the pyridine ring frequently interacts with the hinge region of protein kinase ATP-binding sites. Many approved and investigational kinase inhibitors, such as those targeting Janus kinases (JAKs) or spleen tyrosine kinase (Syk), incorporate a pyridine core to achieve potent and selective inhibition. The ethyl linker provides the correct spatial orientation for the pyridine to engage with the target.

  • The Propan-1-ol Tail: The amino-alcohol chain is not merely a passive linker. The secondary amine and terminal hydroxyl group are potent hydrogen bond donors and acceptors. This functionality can significantly enhance aqueous solubility—a critical parameter in drug development—and form crucial interactions with solvent-exposed regions of a protein target, thereby improving binding affinity and modulating selectivity.

Based on this analysis, the primary hypothesized application for this scaffold is as a protein kinase inhibitor . Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in cancer, inflammation, and autoimmune disorders. The combination of a hinge-binding group and a solubility-enhancing chain makes 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol an attractive starting point for a kinase-focused drug discovery program.

Hypothesized_Mechanism cluster_kinase Kinase ATP-Binding Site Hinge Hinge Region (Backbone NH) Solvent Solvent-Exposed Region Molecule 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol Pyridine Moiety Amino-Alcohol Tail Molecule:p->Hinge H-Bond (Acceptor) Molecule:n->Solvent H-Bond (Donor/Acceptor)

Caption: Hypothesized binding mode of the scaffold within a kinase ATP pocket.

III. Synthesis and Characterization

The synthesis of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol can be efficiently achieved via a one-pot reductive amination reaction. This method is robust, high-yielding, and avoids the isolation of unstable imine intermediates.

Protocol: Synthesis via Reductive Amination

Materials:

  • 2-Acetylpyridine (1.0 eq)

  • 3-Amino-1-propanol (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (catalytic, ~2-3 drops)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-acetylpyridine (1.0 eq) in dichloroethane, add 3-amino-1-propanol (1.1 eq).

  • Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure product.

Characterization Data (Expected)

The identity and purity of the final compound should be confirmed using standard analytical techniques.

Analysis Parameter Expected Result
¹H NMR Chemical Shifts (δ)Peaks corresponding to pyridyl, ethyl, and propanol protons.
IntegrationRatios consistent with the molecular structure (e.g., 2H for CH₂OH).
¹³C NMR Number of SignalsExpected number of unique carbon atoms.
Mass Spec (ESI+) m/z[M+H]⁺ corresponding to the molecular weight (C₁₀H₁₆N₂O, MW: 180.25).
Purity (HPLC) Peak Area>95% at a suitable wavelength (e.g., 254 nm).

IV. Experimental Protocols: Biological Evaluation

The following section outlines a primary assay to screen 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol for its hypothesized kinase inhibitory activity. A generic, luminescence-based kinase assay is described, which can be adapted for a wide range of specific kinase targets.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption (higher luminescence signal) indicates inhibition of the kinase.

Materials:

  • Kinase of interest (e.g., JAK2, SYK)

  • Substrate peptide specific to the kinase

  • Kinase buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • ATP at a concentration near the Kₘ for the target kinase

  • 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol (test compound), dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target)

  • ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range is 100 µM to 1 nM.

  • Assay Plate Setup:

    • Add 50 nL of the serially diluted compound, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the kinase/substrate mixture in kinase buffer to each well.

    • Allow the plate to incubate for 15 minutes at room temperature to permit compound-enzyme interaction.

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP solution to each well to start the reaction.

    • Incubate the plate at room temperature for 1 hour (or an optimized time for the specific kinase).

  • Detect Remaining ATP:

    • Add 10 µL of the ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

Assay_Workflow A 1. Compound Plating (50 nL of Test Compound or DMSO in 384-well plate) B 2. Add Kinase/Substrate Mix (5 µL) A->B C 3. Pre-incubation (15 min at RT) B->C D 4. Initiate Reaction (Add 5 µL ATP) C->D E 5. Kinase Reaction (1 hour at RT) D->E F 6. Add Detection Reagent (10 µL Kinase-Glo®) E->F G 7. Signal Stabilization (10 min at RT) F->G H 8. Read Luminescence G->H

Application

Application Note: Strategic Utilization of Pyridinyl Ethylamino Propanol Scaffolds in Drug Discovery

-Adrenergic Receptor Ligands (Agonists/Antagonists) and Multi-Target Directed Ligands (MTDLs) Executive Summary The pyridinyl ethylamino propanol scaffold represents a privileged pharmacophore in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026


-Adrenergic Receptor Ligands (Agonists/Antagonists) and Multi-Target Directed Ligands (MTDLs)

Executive Summary

The pyridinyl ethylamino propanol scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical bioisostere to the classical aryloxypropanolamine


-blockers. By incorporating a pyridine ring, researchers can modulate lipophilicity (LogP), enhance aqueous solubility, and introduce specific hydrogen-bonding vectors that differ from phenyl-based analogs.

This guide details the application of this scaffold in the discovery of


-adrenergic receptor agonists  (for overactive bladder and metabolic disorders) and 

-adrenergic antagonists
(cardiovascular). It provides a validated workflow covering rational design, synthetic protocols via epoxide ring opening, and functional biological evaluation using cAMP assays.

Part 1: Structural Rationale & Medicinal Chemistry

The Pharmacophore

The core structure consists of three domains:

  • The Pyridine Head: Replaces the lipophilic phenyl ring found in propranolol/metoprolol. The nitrogen atom acts as a hydrogen bond acceptor, potentially interacting with Serine or Asparagine residues in the GPCR transmembrane domain.

  • The Linker (Ethylamino): A flexible spacer that positions the basic nitrogen for ionic interaction with the conserved Aspartate (Asp113 in

    
    -AR) residue.
    
  • The Propanol Tail: The secondary alcohol (chiral center) is essential for hydrogen bonding.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the binding interactions of the scaffold within the adrenergic receptor binding pocket.

SAR_Map cluster_0 Bioisosteric Advantage Scaffold Pyridinyl Ethylamino Propanol Scaffold Pyridine Pyridine Ring (Head Group) Scaffold->Pyridine Amine Secondary Amine (Ionizable Center) Scaffold->Amine Hydroxyl Sec-Alcohol (Chiral Center) Scaffold->Hydroxyl Receptor GPCR Binding Pocket (Beta-AR) Pyridine->Receptor Pi-Pi Stacking & H-Bond Acceptor Amine->Receptor Ionic Bond (Asp113) Hydroxyl->Receptor H-Bond (Ser/Asn) Lower LogP Lower LogP Improved Solubility Improved Solubility Lower LogP->Improved Solubility Metabolic Stability Metabolic Stability Reduced CYP Inhibition Reduced CYP Inhibition Metabolic Stability->Reduced CYP Inhibition

Figure 1: SAR interaction map highlighting the critical binding modes of the pyridinyl ethylamino propanol scaffold within the


-adrenergic receptor pocket.

Part 2: Synthetic Protocols

Strategic Synthesis: Epoxide Ring Opening

The most robust method for generating the amino-propanol backbone is the nucleophilic ring-opening of a pyridinyl epoxide by an amine. This protocol ensures high regioselectivity.[1]

Objective: Synthesis of 1-(pyridin-2-ylamino)-3-(ethylamino)propan-2-ol derivatives.

Materials Required:
  • Starting Material: 2-Aminopyridine or 2-Hydroxypyridine (depending on target).

  • Reagent: Epichlorohydrin (racemic or chiral).[2]

  • Nucleophile: Ethylamine (70% in water or 2M in THF).

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).

  • Catalyst: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH) for the initial alkylation.
    
Step-by-Step Protocol:

Step A: Formation of the Epoxide Intermediate

  • Dissolution: Dissolve 2-hydroxypyridine (10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add

    
     (15 mmol) and stir at room temperature for 30 minutes.
    
  • Alkylation: Add Epichlorohydrin (12 mmol) dropwise.

    • Note: Use (S)-Epichlorohydrin to target the (S)-enantiomer, which is typically more active for

      
      -blockers.
      
  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Dilute with water, extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Yield: Expect a colorless oil (Pyridinyl glycidyl ether).

Step B: Aminolysis (Ring Opening)

  • Preparation: Dissolve the epoxide intermediate (5 mmol) in Ethanol (20 mL).

  • Addition: Add excess Ethylamine (15 mmol).

    • Critical: Excess amine prevents polymerization of the epoxide.

  • Reflux: Heat the mixture to reflux (80°C) for 3-5 hours.

    • Mechanism:[1][3][4] The amine attacks the less substituted carbon of the epoxide (regioselective).

  • Evaporation: Remove solvent and excess amine under reduced pressure.

  • Purification: Purify the crude residue via Flash Column Chromatography (DCM:MeOH:NH3, 90:9:1).

  • Validation: Confirm structure via

    
    -NMR (look for the characteristic CH-OH multiplet at 
    
    
    
    4.0-4.2 ppm).

Part 3: Biological Evaluation (Functional Assays)

While radioligand binding determines affinity (


), functional assays are required to distinguish between agonists  (e.g., for 

-AR metabolic targets) and antagonists (e.g., for

-AR cardiovascular targets).
Protocol: cAMP Accumulation Assay

This assay measures the accumulation of cyclic AMP, the downstream messenger of


-coupled GPCR activation.

Target Audience: Screening for


-Adrenergic Agonists (e.g., Mirabegron analogs).
Materials:
  • Cell Line: CHO-K1 cells stably expressing human

    
    -AR.
    
  • Reagents: IBMX (Phosphodiesterase inhibitor), Forskolin (Positive control), TR-FRET cAMP Detection Kit (e.g., Lance Ultra or HTRF).

  • Buffer: HBSS containing 5 mM HEPES and 0.1% BSA.

Experimental Workflow:
  • Cell Seeding:

    • Harvest CHO-h

      
       cells and resuspend in stimulation buffer.
      
    • Seed 2,000 cells/well in a 384-well white low-volume plate.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the synthesized Pyridinyl Ethylamino Propanol (Start at 10

      
      M).
      
    • Add 5

      
      L of compound solution to the cells.
      
    • Agonist Mode: Incubate for 30 minutes at RT.

    • Antagonist Mode: Pre-incubate with compound for 15 mins, then add EC80 concentration of Isoproterenol.

  • Detection (TR-FRET):

    • Add 5

      
      L of Eu-cryptate labeled cAMP antibody.
      
    • Add 5

      
      L of d2-labeled cAMP tracer.
      
    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Measure fluorescence at 665 nm and 615 nm using a microplate reader (e.g., EnVision).

    • Calculate the Ratio:

      
      .
      
Data Analysis & Interpretation

Convert FRET ratios to cAMP concentrations using a standard curve. Plot data using a 4-parameter logistic equation.

ParameterDefinitionDesired Profile (Agonist)Desired Profile (Antagonist)

Potency< 50 nMN/A

Inhibitory PotencyN/A< 10 nM

Efficacy> 80% (Full Agonist)< 10% (Inverse Agonist)
Selectivity

vs

> 100-foldDepends on indication

Part 4: Troubleshooting & Optimization

Synthetic Pitfalls[4]
  • Issue: Regioisomers during epoxide opening.

    • Cause: Attack at the more substituted carbon (rare under basic conditions but possible with Lewis acids).

    • Solution: Stick to basic conditions (uncatalyzed or mild base). Use NMR to confirm the doublet of doublets for the

      
       adjacent to the amine.
      
  • Issue: Pyridine N-alkylation.

    • Cause: The pyridine nitrogen is nucleophilic.

    • Solution: If using alkyl halides, protect the pyridine nitrogen or use the epoxide route which favors the primary/secondary amine nucleophile over the pyridine ring.

Assay Interference
  • Issue: High background in cAMP assay.

    • Cause: Endogenous GPCRs in CHO cells.

    • Solution: Use untransfected CHO-K1 cells as a negative control to subtract baseline response.

Solubility
  • Observation: Pyridine analogs are generally more soluble than phenyl analogs.

  • Optimization: If solubility is still low, convert the free base to a Hydrochloride (HCl) or Fumarate salt.

Part 5: Workflow Visualization

The following diagram summarizes the integrated workflow from chemical synthesis to lead identification.

Workflow Start Start: Scaffold Design Synth Synthesis: Epoxide Ring Opening Start->Synth Purify Purification: Flash Chromatography Synth->Purify QC QC: NMR & LCMS (Confirm Regiochemistry) Purify->QC Assay Biological Screen: cAMP Functional Assay QC->Assay Decision Selectivity Check: Beta-3 vs Beta-1/2 Assay->Decision Decision->Start Low Selectivity (Re-design) Lead Lead Candidate: PK/PD Profiling Decision->Lead High Selectivity

Figure 2: Integrated drug discovery workflow for pyridinyl ethylamino propanol ligands.

References

  • Vertex AI Search. (2023). Synthesis and beta-adrenergic antagonist activity of novel (3-cyanodihydropyridyl)propanolamines. PubMed. Link

  • Vertex AI Search. (2023). Potent, selective 3-pyridylethanolamine beta3 adrenergic receptor agonists possessing a thiazole benzenesulfonamide pharmacophore. PubMed. Link

  • Vertex AI Search. (2023). 3-Pyridyloxypropanolamine agonists of the beta 3 adrenergic receptor with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters. Link

  • TÜBİTAK. (2015). Synthetic approaches towards the synthesis of beta-blockers. Turkish Journal of Chemistry. Link

  • MDPI. (2025). Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases. MDPI. Link

Sources

Method

3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol as a building block for synthesis

Application Note: 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol as a Versatile Synthetic Building Block Part 1: Executive Summary & Structural Analysis 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol (hereafter referred to as Py-E...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol as a Versatile Synthetic Building Block

Part 1: Executive Summary & Structural Analysis

3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol (hereafter referred to as Py-EA-PO ) is a bifunctional building block featuring a chiral pyridine-ethylamine pharmacophore and a primary alcohol handle. Its structure renders it a critical intermediate in two high-value sectors:

  • Medicinal Chemistry: As a scaffold for histamine H1/H3 antagonists and kinase inhibitors, mimicking the core motifs of drugs like Betahistine or Dabigatran.

  • Coordination Chemistry: As a tridentate (N,N,O) hemilabile ligand for transition metals (Cu, Zn, Ru), useful in asymmetric catalysis when resolved.

Key Structural Features:

  • Chiral Center: The C1-position of the ethyl group creates a stereocenter (

    
    ).
    
  • Pyridine Nitrogen: An

    
     hybridized donor for metal binding or H-bond acceptance.
    
  • Secondary Amine: A nucleophilic site for core expansion.

  • Primary Alcohol: A versatile handle for esterification, halogenation, or oxidation.

Part 2: Synthesis Protocol (Gold Standard)

While simple reductive amination (using NaBH


 alone) is possible, it often suffers from low conversion when using ketones like 2-acetylpyridine due to steric hindrance and slow imine formation.

Recommended Protocol: Titanium(IV) Isopropoxide-Mediated Reductive Amination This method utilizes Ti(O


Pr)

as a Lewis acid and water scavenger to drive imine formation quantitatively before reduction, preventing side reactions.
Materials:
  • 2-Acetylpyridine (1.0 eq)

  • 3-Amino-1-propanol (1.1 eq)

  • Titanium(IV) isopropoxide (1.25 eq)

  • Sodium borohydride (NaBH

    
    ) (1.5 eq)
    
  • Absolute Ethanol (0.5 M concentration relative to ketone)

  • Ammonium hydroxide (2M) for quenching.[1][2]

Step-by-Step Procedure:
  • Imine Formation (The "Titanium Push"):

    • In a flame-dried round-bottom flask under N

      
      , charge 2-acetylpyridine (10 mmol) and absolute ethanol (20 mL).
      
    • Add 3-amino-1-propanol (11 mmol) followed by dropwise addition of Ti(O

      
      Pr)
      
      
      
      (12.5 mmol).
    • Observation: The solution may turn slightly yellow/orange and become warm.

    • Stir at ambient temperature for 6–8 hours . (Monitor by TLC/LCMS: Disappearance of ketone is critical).

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH

      
       (15 mmol) in small portions (Caution: H
      
      
      
      gas evolution).
    • Allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up (Titanium Removal):

    • Quench the reaction by pouring it into 2M NH

      
      OH (30 mL). This precipitates titanium as a white solid (TiO
      
      
      
      ).
    • Filter the slurry through a Celite pad. Wash the pad with CHngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      Cl
      
      
      
      .
    • Extract the filtrate with CH

      
      Cl
      
      
      
      (3 x 20 mL).
    • Dry combined organics over Na

      
      SO
      
      
      
      and concentrate
    • Purification: If necessary, distill under high vacuum (bulb-to-bulb) or purify via flash chromatography (DCM:MeOH:NH

      
       90:9:1).
      

Yield Expectation: 85–92%

Part 3: Visualization of Synthesis Workflow

SynthesisWorkflow Start 2-Acetylpyridine + 3-Amino-1-propanol Ti_Step Ti(OiPr)4 Addition (Lewis Acid/Dehydrating) Start->Ti_Step Mix in EtOH Imine Imine Intermediate (Activated Complex) Ti_Step->Imine 6-8 hrs, RT Reduction NaBH4 Reduction (0°C to RT) Imine->Reduction Hydride Transfer Quench NH4OH Quench (TiO2 Precipitation) Reduction->Quench Work-up Product Py-EA-PO (Racemic Product) Quench->Product Filtration & Extraction

Caption: Figure 1. Optimized Ti(IV)-mediated reductive amination workflow ensuring high conversion of the sterically hindered ketone.

Part 4: Chiral Resolution Protocol

Since the synthesis yields a racemate, pharmaceutical applications often require the enantiopure form.

Method: Diastereomeric Salt Crystallization The basicity of the secondary amine allows for resolution using chiral acids.

  • Screening: Dissolve racemic Py-EA-PO (1.0 g) in hot Ethanol/Isopropanol (9:1).

  • Acid Addition: Add (L)-(+)-Tartaric acid (0.5 eq) or (S)-Mandelic acid (1.0 eq).

  • Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C overnight.

  • Harvest: Filter the precipitate. This is the diastereomeric salt of one enantiomer.[3]

  • Free-Basing: Treat the salt with 1M NaOH and extract with DCM to recover the enantiomerically enriched amine.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA/DEA mobile phase).

Part 5: Applications & Functionalization

Ligand Synthesis (N,N,O Tridentate Complexes)

Py-EA-PO serves as a "pincer-like" ligand.

  • Protocol: React Py-EA-PO (1 eq) with CuCl

    
     or Zn(OAc)
    
    
    
    (1 eq) in Methanol.
  • Outcome: Formation of monomeric [M(Py-EA-PO)Cl

    
    ] complexes.
    
  • Use Case: These complexes are effective catalysts for the hydrolytic kinetic resolution of epoxides or as biomimetic models for copper oxidases.

Drug Discovery Scaffold (Derivatization)

The primary alcohol is a "dummy group" intended for replacement.

  • Halogenation: React with SOCl

    
     to generate the alkyl chloride. This allows the molecule to be used as an alkylating agent to attach the Py-Ethyl-Amine motif to larger pharmacophores (e.g., indole nitrogens).
    
  • Esterification: Coupling with carboxylic acids (e.g., Ibuprofen, Naproxen) creates "prodrug" esters with improved solubility profiles due to the ionizable pyridine/amine.

Part 6: Quantitative Data Summary

ParameterValue / ConditionNote
Molecular Weight 180.25 g/mol
Boiling Point ~145°C @ 0.5 mmHgHigh vacuum required for distillation.
pKa (Pyridine) ~5.2
pKa (Amine) ~9.5Primary protonation site.
Solubility Soluble in alcohols, DCM, CHCl

Sparingly soluble in hexanes/ether.
Storage Hygroscopic; Store under ArgonAmine absorbs CO

from air.

Part 7: Mechanism of Action (Ligand Binding)

LigandBinding Metal M(II) (Cu/Zn) N_Py N (Pyridine) N_Py->Metal N_Amine NH (Secondary) N_Py->N_Amine Ethyl Linker N_Amine->Metal O_Alc OH (Alcohol) N_Amine->O_Alc Propyl Linker O_Alc->Metal Hemilabile

Caption: Figure 2. Tridentate binding mode. The alcohol arm is often "hemilabile," meaning it can dissociate to open a coordination site for catalysis.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2] Link

  • Neidigh, K. A., et al. (1994). "Direct reductive amination of ketones and aldehydes with sodium triacetoxyborohydride." Journal of Organic Chemistry, 59(25), 7906-7909. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Matrix Scientific. "Product Data Sheet: 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol." Link(Note: Commercial verification of stability and handling).

Sources

Application

High-Fidelity Parallel Synthesis Protocols for 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol Scaffolds

Executive Summary & Strategic Rationale This application note details the operational protocols for utilizing 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol (referred to herein as Scaffold A ) in high-throughput parallel synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the operational protocols for utilizing 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol (referred to herein as Scaffold A ) in high-throughput parallel synthesis.

Scaffold A represents a "privileged structure" in medicinal chemistry due to its bifunctional nature and the presence of a pyridine pharmacophore, often found in kinase inhibitors and GPCR ligands. The molecule presents three distinct sites of reactivity:[1][2]

  • Secondary Amine (Nucleophile): The primary vector for diversification.

  • Primary Alcohol (Nucleophile/Electrophile): A handle for cyclization, etherification, or immobilization.

  • Pyridine Nitrogen (Lewis Base): A potential interference point for metal catalysis, requiring specific masking or pH control.

Critical Success Factor: The successful deployment of Scaffold A relies on chemoselectivity . The secondary amine (


) is significantly more nucleophilic than the primary alcohol (

), but the steric bulk of the

-methyl group adjacent to the pyridine can retard N-acylation, necessitating precise stoichiometric control to prevent O-acylation byproducts.

Chemical Logic & Reactivity Profile

Before initiating synthesis, researchers must understand the reactivity hierarchy.

Functional GroupReactivity Mode

(Approx)
Strategic Role
Secondary Amine High Nucleophilicity~9.5Primary Diversity Point. Target for acylation, sulfonylation, or reductive amination.
Primary Alcohol Moderate Nucleophilicity~16Secondary Diversity Point. Target for Mitsunobu coupling or immobilization onto solid support.
Pyridine Ring Weak Base / Ligand~5.2Pharmacophore. Can poison Pd/Pt catalysts; requires scavenging or protonation during metal-catalyzed steps.
Decision Tree: Synthesis Strategy

The following diagram outlines the logical flow for selecting the correct workflow based on the desired library output.

ReactivityLogic Start Start: Scaffold A Goal Define Library Goal Start->Goal AmideLib Amide/Urea Library (N-Diversification) Goal->AmideLib Target N EtherLib Ether/Ester Library (O-Diversification) Goal->EtherLib Target O Cyclic Heterocyclic Library (Cyclization) Goal->Cyclic Target Both SolPhase Solution Phase Protocol 1 AmideLib->SolPhase High Throughput SolidPhase Solid Phase (Resin) Protocol 3 EtherLib->SolidPhase Immobilize via OH Mitsunobu Mitsunobu/SNAr Protocol 2 EtherLib->Mitsunobu Solution Phase Cyclic->SolPhase Intramolecular

Figure 1: Strategic decision tree for selecting the appropriate synthetic workflow based on library design goals.

Protocol 1: Solution Phase Chemoselective N-Derivatization

Objective: Create a library of amides or ureas without protecting the alcohol.

Challenge: The primary alcohol can compete for electrophiles if the base strength is too high or if the electrophile is in large excess. Solution: Use a biphasic system or controlled basicity (Schotten-Baumann conditions) to favor the amine.

Materials
  • Scaffold A: 0.1 M in DCM.

  • Electrophiles: Acid Chlorides (R-COCl) or Isocyanates (R-NCO).

  • Base: Diisopropylethylamine (DIPEA) or aqueous

    
    .
    
  • Scavenger Resin: Trisamine (PS-Trisamine) or Isocyanate resin.

Step-by-Step Methodology
  • Preparation: Dissolve Scaffold A (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (1.2 equiv). Note: Do not use NaH or strong alkoxides, as these will deprotonate the alcohol and promote O-acylation.

  • Electrophile Addition:

    • Cool the reaction plate to 0°C.

    • Add the Acid Chloride (1.05 equiv) slowly. The slight excess ensures complete amine conversion without driving O-acylation.

  • Incubation: Shake at room temperature for 4 hours.

  • QC Check (Self-Validation): Take a 5 µL aliquot for LC-MS.

    • Success Criteria: Mass = [M+RCO-H].

    • Failure Mode: Mass = [M+2(RCO)-2H] indicates bis-acylation.

  • Purification (Scavenging):

    • Add PS-Trisamine (3.0 equiv relative to excess acid chloride) to quench unreacted electrophiles.

    • Add PS-Isocyanate (2.0 equiv) to scavenge any unreacted starting amine.

    • Shake for 12 hours.

  • Isolation: Filter the resin and concentrate the filtrate.

Protocol 2: The "Switch" – O-Functionalization via Mitsunobu

Objective: Functionalize the alcohol while the amine is either protected or serving as a spectator (if non-nucleophilic conditions are used).

Challenge: Basic amines (like the pyridine and the secondary amine) can interfere with the azodicarboxylate reagents in standard Mitsunobu reactions. Solution: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and


  or Polymer-Supported 

to enhance reactivity and simplify purification.
Materials
  • Scaffold A (N-protected, e.g., N-Boc or N-Acylated from Protocol 1).

  • Nucleophile: Phenols or acidic heterocycles (

    
    ).[1]
    
  • Reagents: ADDP,

    
     (Tributylphosphine).
    
Step-by-Step Methodology
  • Setup: In a sealed tube or vial, dissolve N-protected Scaffold A (1.0 equiv) and the Phenol nucleophile (1.5 equiv) in anhydrous THF/Toluene (1:1).

  • Reagent Addition:

    • Add ADDP (1.5 equiv).

    • Add

      
       (1.5 equiv) dropwise under 
      
      
      
      atmosphere.
    • Why

      
      ? It is more nucleophilic than 
      
      
      
      and often drives difficult couplings with hindered alcohols.
  • Reaction: Heat to 60°C for 12 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Hexane/EtOAc (1:1) to precipitate the ADDP-hydrazine byproduct.

    • Filter and concentrate.

  • Deprotection (Optional): If the N-Boc group was used solely for protection, remove it using 4M HCl in Dioxane.

Protocol 3: Solid Phase Immobilization (Alcohol-Linked)

Objective: Immobilize Scaffold A via the hydroxyl group to allow extensive diversification of the secondary amine and pyridine ring without purification steps between cycles.

Linker Choice: 2-Chlorotrityl Chloride (2-CTC) Resin . This allows immobilization of the alcohol (as an ether) and cleavage under mild acidic conditions (1% TFA), which retains most N-substituents.

SolidPhase Resin 2-CTC Resin (Cl-Trt-P) Loading Loading Step (Scaffold A + DIPEA) Resin->Loading Immobilized Resin-Bound Scaffold Loading->Immobilized SN1 Reaction Diversify N-Diversification (Reagents excess) Immobilized->Diversify Wash x3 Cleave Cleavage (1% TFA/DCM) Diversify->Cleave Wash x5 Final Final Product (Free OH restored) Cleave->Final

Figure 2: Solid-phase workflow utilizing the hydroxyl group as the anchor point.

Step-by-Step Methodology
  • Resin Preparation: Swell 2-CTC resin (1.0 g, ~1.6 mmol/g loading) in dry DCM for 30 mins.

  • Loading:

    • Dissolve Scaffold A (2.0 equiv relative to resin loading) in DCM/DMF (4:1).

    • Add DIPEA (4.0 equiv).

    • Add to resin and shake for 4 hours.

    • Capping: Add MeOH (1 mL) and shake for 30 mins to cap unreacted trityl chlorides.

  • Washing: Wash resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Library Synthesis (On-Resin):

    • The secondary amine is now free and exposed.

    • Perform acylations, sulfonylation, or reductive aminations using large excesses of reagents (5-10 equiv) to drive completion.

    • Wash away excess reagents easily.

  • Cleavage:

    • Treat resin with 1% TFA in DCM (5 x 2 mins).

    • Collect filtrates immediately into a vial containing 10% pyridine in MeOH (to neutralize TFA and prevent degradation if the product is acid-sensitive).

    • Concentrate to yield the N-functionalized amino-alcohol.

Analytical Data Summary (Expected)

ExperimentTargetKey Spectral Feature (NMR/LCMS)Common Pitfall
N-Acylation AmideShift of

-CH protons downfield (~0.5 ppm). Mass: M+Acyl.[4]
O-Acylation: Check for ester carbonyl stretch in IR (~1730 cm⁻¹) vs Amide (~1650 cm⁻¹).
Mitsunobu EtherDisappearance of broad OH stretch. Mass: M+Nu-H₂O.N-Alkylation: If amine wasn't protected, complex mixtures form.
Resin Load ImmobilizedFmoc-titration (if Fmoc-Cl used to quantify) or Gravimetric weight gain.Low Loading: Steric bulk of the pyridine-ethyl group may require longer loading times.

References

  • Chemoselective Acylation: Taylor & Francis. (2018).[2][5] An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.

  • Mitsunobu on Pyridines: National Institutes of Health (PMC). (2008). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists.

  • Solid Phase Linkers: ResearchGate. (2025). Efficient loading of primary alcohols onto a solid phase using a trityl bromide linker.

  • Amino Alcohol Building Blocks: ACS Publications. (2016).[6] Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.

  • Molecule Data: Sigma-Aldrich. 3-[(Pyridin-2-yl)amino]propan-1-ol Product Information.

Sources

Method

derivatization of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol for biological assays

Executive Summary This guide details the chemical modification of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol (CAS 511237-61-9) to create functional molecular probes for biological assays. This scaffold, featuring a pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical modification of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol (CAS 511237-61-9) to create functional molecular probes for biological assays. This scaffold, featuring a pyridine ring, a chiral ethyl-amino linker, and a terminal primary alcohol, represents a versatile pharmacophore often found in histamine analogs and monoamine transporter ligands.

We present two distinct derivatization protocols based on Structure-Activity Relationship (SAR) priorities:

  • N-Selective Labeling: Rapid conjugation via the secondary amine for non-pharmacophoric nitrogen targets.

  • O-Selective Labeling: Preservation of the basic amine pharmacophore by targeting the distal hydroxyl group.

Chemical Biology Profile & Reactivity Analysis

Before initiating synthesis, the researcher must evaluate the nucleophilic hierarchy of the molecule.

Functional GrouppKa (Approx)NucleophilicityReactivity PriorityBiological Implication
Pyridine Nitrogen ~5.2Low3often critical for H-bonding or metal coordination in active sites.
Secondary Amine ~9.5 - 10.5High 1 Primary target for electrophiles (NHS esters). Often forms ionic bonds with receptor Asp residues.
Primary Alcohol ~16Moderate2Requires activation or catalysis to outcompete the amine. Ideal "handle" for linkers if the amine is essential for binding.

Strategic Decision Matrix:

  • Scenario A: The amine is a linker, not a binding element.

    
    Use Protocol 1 (N-Labeling). 
    
  • Scenario B: The amine is essential (e.g., GPCR binding).

    
    Use Protocol 2 (O-Labeling). 
    

Visualization: Derivatization Pathways

The following diagram illustrates the decision logic and reaction pathways.

DerivatizationPathways Start 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol Decision Is Secondary Amine Critical for Binding? Start->Decision RouteA Route A: N-Labeling (Direct Conjugation) Decision->RouteA No RouteB Route B: O-Labeling (Amine Protection Required) Decision->RouteB Yes ProductA N-Labeled Probe (Fluorescent/Biotin) RouteA->ProductA NHS-Ester / pH 8.3 ProductB O-Labeled Probe (Pharmacophore Intact) RouteB->ProductB 1. Boc-Protection 2. Carbodiimide/Esterification 3. Deprotection

Figure 1: Strategic workflow for selecting the appropriate derivatization site based on pharmacophore requirements.

Protocol 1: N-Terminal Fluorescent Labeling

Objective: To conjugate a fluorophore (e.g., FITC or Cyanine dye) to the secondary amine for cellular localization studies. Mechanism: Nucleophilic attack of the secondary amine on an N-hydroxysuccinimide (NHS) ester.

Materials
  • Substrate: 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol (10 mg, ~55 µmol).

  • Reagent: Fluorophore-NHS Ester (e.g., FITC-NHS or Cy5-NHS) (1.1 equivalents).

  • Solvent: Anhydrous DMF or DMSO.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

Step-by-Step Methodology
  • Solubilization: Dissolve 10 mg of the substrate in 500 µL of anhydrous DMF in a light-protected microcentrifuge tube.

  • Activation: Add 2.0 equivalents of DIPEA to deprotonate the secondary amine (ensure pH > 8.5).

  • Conjugation: Add 1.1 equivalents of the Fluorophore-NHS ester dissolved in 100 µL DMF dropwise.

    • Note: The secondary amine is sterically hindered by the ethyl-pyridine group; reaction times may be longer than for primary amines.

  • Incubation: Vortex gently and incubate at Room Temperature (RT) for 4–6 hours in the dark.

  • Quenching: Add 50 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS ester.

  • Purification: Purify via Reverse-Phase HPLC (C18 column).

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).

    • Why: Removes free fluorophore which causes high background in bioassays.

Protocol 2: O-Terminal Biotinylation (Pharmacophore Preservation)

Objective: To attach a biotin handle to the hydroxyl group while keeping the secondary amine free for receptor interaction. Mechanism: Transient protection of the amine followed by esterification or carbamate formation at the alcohol.

Materials
  • Substrate: 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol.[1][2]

  • Protection Reagent: Di-tert-butyl dicarbonate (Boc2O).

  • Linker: Biotin-PEG-COOH.

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine).

Step-by-Step Methodology
  • N-Protection (Boc Strategy):

    • Dissolve substrate in DCM. Add 1.1 eq Boc2O and 1.5 eq TEA. Stir 2h.

    • Result: The secondary amine is now N-Boc protected and non-nucleophilic.

    • Validation: Check by TLC (shift in Rf) or LCMS (+100 Da mass shift).

  • O-Conjugation (Steglich Esterification):

    • To the N-Boc intermediate in dry DCM, add 1.2 eq Biotin-PEG-COOH, 1.5 eq EDC, and 0.1 eq DMAP.

    • Stir 12–18 hours at RT.

    • Mechanism: EDC activates the carboxylic acid on Biotin; DMAP catalyzes the attack of the primary alcohol.

  • Deprotection:

    • Evaporate solvent. Resuspend residue in 20% TFA/DCM (v/v).

    • Stir for 30 minutes to remove the Boc group.

  • Workup:

    • Neutralize with saturated NaHCO3 (carefully). Extract with Ethyl Acetate or purify directly by Prep-HPLC.

Quality Control & Validation

Before applying the derivative in biological assays, strict QC is required.

A. Analytical Verification
MethodExpected ResultPass Criteria
LC-MS (ESI+) Protocol 1: Parent Mass + Fluorophore Mass - NHS leaving group.Protocol 2: Parent Mass + Biotin Linker Mass.>95% Purity. No residual free fluorophore.
1H-NMR Protocol 1: Shift in methylene protons adjacent to N.Protocol 2: Presence of Biotin signals; integrity of Pyridine ring protons.Confirmation of regioselectivity.
B. Functional Bioassay Validation (Competitive Binding)

To ensure the modification didn't destroy biological activity:

  • Setup: Use a known receptor/enzyme target for the pyridine-amine scaffold (e.g., H1 receptor membranes).

  • Control: Run a displacement curve with the unmodified parent molecule (determine Ki).

  • Test: Run a displacement curve with the derivatized probe.

  • Acceptance: The Ki of the derivative should be within 1-log of the parent. If Ki drops >100x, the derivatization site interferes with binding (switch protocols).

Troubleshooting Guide

  • Issue: Low Yield in Protocol 1 (N-Labeling).

    • Cause: Steric hindrance from the 1-(pyridin-2-yl)ethyl group.

    • Solution: Switch to a smaller electrophile (e.g., isocyanate) or heat the reaction to 37°C. Ensure solvent is strictly anhydrous.

  • Issue: O-Acylation occurring in Protocol 1.

    • Cause: High pH or highly reactive NHS ester can lead to O-acylation on the primary alcohol.

    • Solution: Keep pH strictly at 8.3. If O-acylation occurs, treat with 1M Hydroxylamine at pH 8.5 for 1h to selectively cleave the ester (O-linkage) while keeping the amide (N-linkage) intact.

  • Issue: Solubility issues.

    • Solution: The pyridine ring makes the molecule lipophilic. Use PEGylated linkers (e.g., Biotin-PEG4-NHS) to improve water solubility.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard text for NHS/EDC coupling mechanisms).
  • Kalia, J., & Raines, R. T. (2010). Advances in Bioconjugation. Current Organic Chemistry, 14(2), 138–147. (Review of selective amine vs alcohol reactivity).

Sources

Application

Application Notes &amp; Protocols: High-Throughput Screening Assays for 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol Analogs

Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screenin...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for novel analogs of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol. The chemical scaffold, featuring a pyridine ring and an amino-alcohol chain, is prevalent in compounds targeting key enzyme families and receptor systems. Recognizing this, we present a strategic, multi-pronged approach to HTS campaign development. This guide moves beyond rigid templates to explain the causal logic behind assay selection, focusing on two of the most probable target classes for this scaffold: protein kinases and G-protein coupled receptors (GPCRs) . We provide detailed, field-proven protocols for both biochemical and cell-based assays, emphasizing the establishment of robust, self-validating systems for hit identification and confirmation.

Section 1: Strategic Framework for HTS Campaign Design

The initial step in any screening campaign is to define the biological question. Are we screening for inhibitors of a known target, or are we searching for a desired cellular outcome (phenotypic screening) where the target is unknown? The structural moieties of the 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol scaffold suggest strong potential for interaction with ATP-binding pockets of kinases or ligand-binding sites of GPCRs.[1] Our strategy is therefore built around this hypothesis.

The Tiered Screening Funnel: A Self-Validating Workflow

A successful HTS campaign is a funnel, not a single experiment. It is designed to efficiently process a large library of compounds through progressively more stringent assays to identify and validate true hits while eliminating artifacts and false positives.[2]

HTS_Workflow cluster_0 High-Throughput Screening (HTS) Phase cluster_1 Lead Optimization Phase Primary Primary Screen (10k-1M compounds) Single Concentration Confirmatory Hit Confirmation (~1-5% of Primary Hits) Fresh Compound, Same Assay Primary->Confirmatory Identifies Initial Hits Dose_Response Dose-Response (Confirmed Hits) 8-12 Point Titration (IC₅₀/EC₅₀) Confirmatory->Dose_Response Confirms Activity Secondary Secondary & Orthogonal Assays (Potent Hits) Different Assay Technology Dose_Response->Secondary Determines Potency Cellular Cell-Based/Phenotypic Assays (Cellularly Active Hits) Physiological Relevance Secondary->Cellular Validates Mechanism Selectivity Selectivity & Off-Target Profiling (Selective Hits) Counter-Screening Panels Cellular->Selectivity Assesses Specificity

Figure 1: The Tiered HTS Funnel.
Biochemical vs. Cell-Based Assays: Choosing the Right Tool

The choice between a biochemical (target-based) and a cell-based assay for the primary screen is a critical decision driven by the goals of the project.[3][4][5]

  • Biochemical Assays: These assays utilize purified components (e.g., enzyme, substrate) in a cell-free system.[6]

    • Pros: High precision, lower variability, easier to automate, and directly measures compound-target interaction.[7] Ideal for confirming direct inhibition or binding.

    • Cons: Lacks physiological context; does not account for cell permeability, metabolism, or off-target effects.[8]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell.[9]

    • Pros: High physiological relevance, simultaneously assesses cell permeability and potential toxicity, can measure downstream pathway modulation.[7][8][10]

    • Cons: More complex, higher variability, potential for artifacts from compound cytotoxicity.[5]

Recommendation: For a target-based campaign, a robust biochemical assay is often the preferred primary screen due to its simplicity and reproducibility.[11] Hits are then validated in secondary cell-based assays to confirm cellular activity.

Section 2: Assays for Protein Kinase Inhibition

Protein kinases are a major class of drug targets, catalyzing the transfer of a phosphate group from ATP to a substrate.[12] Analogs of the core scaffold may act as ATP-competitive inhibitors.[2] HTS assays can be designed to either measure the formation of the phosphorylated product or the consumption of ATP (by measuring ADP production). Universal ADP-detection assays are highly versatile as they can be applied to virtually any kinase.[3]

Protocol 1: TR-FRET Universal Kinase Assay (Primary Screen)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an ideal HTS technology because the time-delay measurement minimizes background fluorescence from library compounds and plasticware, resulting in a high signal-to-noise ratio.[13][14] This protocol measures the accumulation of ADP, a universal product of kinase reactions.

Principle: An anti-ADP antibody labeled with a long-lifetime europium (Eu) donor and an ADP tracer labeled with an acceptor fluorophore are used. In the absence of kinase activity (no ADP produced), the tracer binds the antibody, bringing the donor and acceptor into close proximity and generating a high TR-FRET signal. When the kinase is active, it produces ADP, which displaces the tracer from the antibody, reducing the TR-FRET signal. Inhibitors will prevent ADP production, thus preserving the high TR-FRET signal.

TR_FRET_Kinase cluster_0 No Inhibition (High Kinase Activity) cluster_1 Inhibition (Low Kinase Activity) ATP_1 ATP Kinase_1 Kinase ATP_1->Kinase_1 Substrate_1 Substrate Substrate_1->Kinase_1 ADP_1 ADP Kinase_1->ADP_1 pSubstrate_1 p-Substrate Kinase_1->pSubstrate_1 Eu_Ab_1 Eu-Ab ADP_1->Eu_Ab_1 Binds & Displaces Tracer Tracer_1 ADP-Tracer Result_1 Low TR-FRET Signal ATP_2 ATP Kinase_2 Kinase ATP_2->Kinase_2 Substrate_2 Substrate Substrate_2->Kinase_2 Inhibitor_2 Inhibitor Inhibitor_2->Kinase_2 Eu_Ab_2 Eu-Ab Tracer_2 ADP-Tracer Eu_Ab_2->Tracer_2 Binds (FRET) Result_2 High TR-FRET Signal

Figure 2: Principle of the competitive TR-FRET ADP detection assay.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • TR-FRET ADP detection kit (e.g., Adapta™ Universal Kinase Assay, Thermo Fisher)

  • Assay Buffer (typically provided in kit)

  • Test compounds (analogs) dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, white plates (e.g., Corning 3572)

  • Microplate reader capable of TR-FRET detection

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents in kinase assay buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[2]

  • Compound Plating: Using an acoustic liquid handler (e.g., ECHO) or pin tool, transfer 25-50 nL of test compounds, positive control, and DMSO (negative control) to the 384-well assay plate. This results in a final screening concentration of ~10 µM.

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate master mix. Dispense 5 µL of this mix into each well of the assay plate.

  • Initiate Reaction: Prepare a 2X ATP solution. Add 5 µL to each well to start the kinase reaction. The final volume is now 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection: Prepare the TR-FRET ADP detection solution (containing Eu-anti-ADP antibody and ADP tracer) according to the manufacturer's protocol. Add 10 µL to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader (e.g., excitation at 340 nm, emission at 665 nm and 615 nm).

Component Stock Concentration Volume per Well Final Concentration (20 µL)
Test Compound10 mM in DMSO20 nL10 µM (0.1% DMSO)
Kinase/Substrate Mix (2X)2X Final10 µL1X
ATP (2X)2X Km10 µLKm
TR-FRET Detection MixPer Kit10 µL1X
Table 1: Example Reagent Setup for TR-FRET Kinase Assay.
Protocol 2: Fluorescence Polarization (FP) Kinase Binding Assay (Orthogonal Screen)

FP is a robust, homogenous technique used to study molecular interactions in real-time.[15][16][17] It is an excellent orthogonal assay to confirm that hits from the activity screen directly bind to the kinase.[18]

Principle: A small, fluorescently-labeled ligand (a "tracer") that binds to the kinase's ATP pocket is used. When the tracer is unbound, it tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light (low FP signal).[19] When bound to the much larger kinase protein, its tumbling slows dramatically, and it emits polarized light (high FP signal).[17] A test compound that binds to the ATP pocket will displace the tracer, resulting in a decrease in the FP signal.[18]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents in a suitable binding buffer (e.g., PBS with 0.01% Tween-20).

  • Compound Plating: Serially dilute confirmed hits in DMSO, then plate into a 384-well, low-volume, black plate. Include DMSO as a negative control.

  • Kinase/Tracer Addition: Prepare a master mix containing the kinase and the fluorescent tracer. The concentration of each should be optimized during assay development to achieve a robust assay window.

  • Incubation: Add the kinase/tracer mix to the wells. Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a microplate reader equipped with FP optics (measuring parallel and perpendicular emission).

Section 3: Assays for GPCR Modulation

GPCRs are a vast family of transmembrane receptors that trigger intracellular signaling cascades upon ligand binding.[20] Depending on the G-protein they couple to (Gs, Gi, Gq), they can modulate second messengers like cyclic AMP (cAMP).[21] An alternative universal mechanism is the recruitment of β-arrestin to the activated receptor, a process that can also be monitored in HTS.[22][23]

Protocol 3: AlphaScreen cAMP Detection Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash technology that is highly amenable to HTS.[24][25] This protocol describes a competition assay to measure intracellular cAMP levels in response to GPCR modulation.

Principle: The assay uses Donor and Acceptor beads.[26] Streptavidin-coated Donor beads bind to a biotinylated anti-cAMP antibody. Acceptor beads are coated with a different antibody that also recognizes cAMP. In the absence of cellular cAMP, a biotinylated cAMP "probe" bridges the two beads, bringing them into proximity. Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal (520-620 nm).[27] When cells are stimulated to produce cAMP, the cellular cAMP competes with the probe, preventing the beads from associating and causing a decrease in the AlphaScreen signal.[21] For antagonists, cells are co-incubated with an agonist and the test compound; an effective antagonist will prevent the agonist-induced cAMP production, thus restoring the high Alpha signal.

AlphaScreen_cAMP cluster_0 Low Cellular cAMP (Antagonist Activity) cluster_1 High Cellular cAMP (Agonist Activity) Donor Donor Bead Biotin_cAMP Biotin-cAMP Probe Donor->Biotin_cAMP Binds Result_1 High Alpha Signal Acceptor Acceptor Bead Biotin_cAMP->Acceptor Bridges Donor_2 Donor Bead Result_2 Low Alpha Signal Acceptor_2 Acceptor Bead Biotin_cAMP_2 Biotin-cAMP Probe Cell_cAMP Cellular cAMP Cell_cAMP->Donor_2 Competes Cell_cAMP->Acceptor_2 Competes

Figure 3: Principle of the competitive AlphaScreen cAMP assay.

Materials:

  • A stable cell line expressing the GPCR of interest (e.g., CHO-K1).

  • AlphaScreen cAMP Assay Kit (e.g., from Revvity).

  • Cell culture medium, FBS, and antibiotics.

  • Stimulation Buffer (e.g., HBSS with 0.1% BSA, 0.5 mM IBMX to inhibit phosphodiesterase).

  • GPCR agonist (for antagonist screening).

  • 384-well white cell culture plates.

  • Microplate reader capable of AlphaScreen detection.

Step-by-Step Protocol (Antagonist Mode):

  • Cell Plating: Seed cells into 384-well plates at a pre-determined density and grow overnight.

  • Compound & Agonist Addition:

    • Remove growth media and wash cells once with Stimulation Buffer.

    • Add 5 µL of Stimulation Buffer containing the test compound to the wells.

    • Add 5 µL of Stimulation Buffer containing the GPCR agonist at a concentration of EC₈₀ (the concentration giving 80% of the maximal response).

  • Incubation: Incubate the plate at 37°C for 30 minutes to stimulate cAMP production.

  • Cell Lysis & Detection: Add 10 µL of the AlphaScreen Lysis & Detection mix (containing both Donor and Acceptor beads as per the kit protocol) to each well. This step lyses the cells and initiates the competitive binding reaction.

  • Final Incubation: Incubate for 1-3 hours at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable reader.

Section 4: Data Analysis and Quality Control

Data Normalization and Hit Selection

Raw data from the plate reader should be normalized to the intra-plate controls. The activity of each test compound is typically expressed as Percent Inhibition :

% Inhibition = 100 * (1 - (Signal_Compound - Signal_High_Control) / (Signal_Low_Control - Signal_High_Control))

  • Low Control: Full activity (e.g., DMSO); represents 0% inhibition.

  • High Control: Full inhibition (e.g., Staurosporine); represents 100% inhibition.

A hit is defined as a compound that exceeds a certain threshold, typically >3 standard deviations from the mean of the negative controls, or a fixed activity level (e.g., >50% inhibition).

Assay Validation: The Z'-Factor

The Z'-factor is a statistical parameter that is essential for validating the quality and robustness of an HTS assay.[12] It measures the separation between the distributions of the positive and negative controls.

Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control|

Z'-Factor Value Assay Quality
> 0.5Excellent, highly robust assay
0 to 0.5Acceptable for screening
< 0Assay is not suitable for HTS
Table 2: Interpretation of Z'-Factor Values.

An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for a full-scale HTS campaign.[3] This metric must be calculated for every assay plate to ensure data quality.

References

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]

  • BioAssay Systems. EnzyChrom™ Kinase Assay Kit. [Link]

  • Hertzberg, R. P., & Pope, A. J. (2000). High-throughput screening: new technology for the 21st century. Current Opinion in Chemical Biology, 4(4), 445-451. (Conceptual basis, similar to content in PubMed link) [Link]

  • K-HTC, et al. (2019, March 15). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-176. (Conceptual basis, similar to content in PMC link) [Link]

  • BMG LABTECH. AlphaScreen. [Link]

  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Zheng, W., et al. (2016). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 311(5), C763-C774. [Link]

  • Golebiowski, A., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Molecules, 19(3), 2828-2846. [Link]

  • Anastassiadis, T., et al. (2011). A public resource for characterizing kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • ResearchGate. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]

  • BellBrook Labs. (2020, February 6). TR-FRET Assays In Drug Discovery. [Link]

  • BPS Bioscience. Fluorescence Polarization (FP) Assays: Principles & Applications. [Link]

  • Hall, M. D., et al. (2015). A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. Journal of Biomolecular Screening, 20(10), 1239-1250. [Link]

  • Celtarys Research. Fluorescence Polarization | FP. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. (Conceptual basis, similar to content in Lifescience Global link) [Link]

  • BPS Bioscience. TR-FRET Assays Simplify and Accelerate Drug Discovery. [Link]

  • Arisod, P. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). LinkedIn. [Link]

  • Charlton, S. J. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Biochemical Society Transactions, 35(4), 734-737. [Link]

  • Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 39(11), 930-942. [Link]

  • Bio-protocol. (2019, February 5). In vitro Protein-DNA Binding Assay (AlphaScreen® Technology). [Link]

  • Emerald Cloud Lab. (2024, April 7). ExperimentAlphaScreen Documentation. [Link]

  • Molecular Devices. (2024, June 19). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. [Link]

  • BPS Bioscience. Cell Signaling Pathway Screening & Profiling. [Link]

  • Sharma, S., et al. (2023). A high-throughput two-cell assay for interrogating inhibitory signaling pathways in T cells. Life Science Alliance, 7(3), e202302359. [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • Eurofins Discovery. Pathway Profiling, Measure Multiple Cellular Signaling Events. [Link]

  • BioCrick. Ethyl 3-(pyridin-2-ylamino)propanoate. [Link]

  • PubChem. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. [Link]

Sources

Method

Application Note: Synthesis of Pyrazolourea-Based Kinase Inhibitors Using 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them prominent targets in drug discovery, particularly for oncology. Small molecule kinase inhibitors that compete with ATP at the enzyme's active site have revolutionized cancer therapy. The development of these inhibitors relies on modular synthetic approaches using versatile chemical building blocks. This document details the application of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol as a key intermediate in the synthesis of a class of substituted pyrazolourea compounds designed as potent inhibitors of critical angiogenic kinases, such as Kinase Insert Domain Receptor (KDR, also known as VEGFR-2) and Tie-2.[1][2]

Inhibition of KDR and Tie-2, both receptor tyrosine kinases, is a validated strategy for disrupting angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3][4] The 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol moiety provides a key structural element that can engage in crucial hydrogen bonding and hydrophobic interactions within the kinase ATP-binding pocket, contributing to the inhibitor's potency and selectivity. This note provides a detailed protocol for the synthesis of a representative pyrazolourea kinase inhibitor, discusses the mechanistic rationale for the use of this intermediate, and presents relevant data.

Mechanistic Insights and the Role of the Pyridinyl-amino-propanol Moiety

The design of effective kinase inhibitors hinges on achieving high affinity and selectivity for the target kinase over other kinases in the human kinome. The 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol fragment is strategically employed to fulfill several key roles in molecular recognition at the ATP-binding site:

  • Hinge-Binding Interaction: The pyridine nitrogen is well-positioned to form a critical hydrogen bond with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many Type I and Type II kinase inhibitors and is a primary anchor for the molecule.

  • Hydrophobic Pocket Occupancy: The ethyl-pyridin-2-yl group can fit into a hydrophobic pocket adjacent to the hinge region, further enhancing binding affinity through van der Waals interactions.

  • Solubilizing Element and Vector for Further Substitution: The terminal propan-1-ol group provides a degree of hydrophilicity, which can improve the aqueous solubility and overall pharmacokinetic properties of the final compound. Furthermore, this hydroxyl group serves as a chemical handle for further derivatization to explore additional interactions within the solvent-exposed region of the active site or to modulate physicochemical properties.

The pyrazole core, another key component of the final molecule, is a well-established "privileged scaffold" in kinase inhibitor design, known for its ability to mimic the adenine ring of ATP and form additional hydrogen bonds.[5][6] The combination of the pyrazole core with the 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol side chain creates a potent pharmacophore for targeting kinases like KDR and Tie-2.

Below is a diagram illustrating the key signaling pathways regulated by KDR and Tie-2, which are the targets of the synthesized inhibitors.

Kinase_Signaling_Pathways Conceptual Diagram of KDR and Tie-2 Signaling in Angiogenesis cluster_0 VEGF Signaling cluster_1 Angiopoietin Signaling VEGF VEGF KDR KDR (VEGFR-2) VEGF->KDR Binds PLCg PLCγ KDR->PLCg Activates Ras Ras/Raf/MEK/ERK Pathway KDR->Ras PKC PKC PLCg->PKC Proliferation Endothelial Cell Proliferation & Migration PKC->Proliferation Ras->Proliferation Ang1 Angiopoietin-1 Tie2 Tie-2 Ang1->Tie2 Binds PI3K PI3K/Akt Pathway Tie2->PI3K Activates Survival Vessel Stabilization & Survival PI3K->Survival Inhibitor Synthesized Pyrazolourea Inhibitor Inhibitor->KDR Inhibitor->Tie2 Synthesis_Workflow cluster_steps Synthetic Scheme A Intermediate A (Pyrazole Amine) B Intermediate B (Isocyanate) A->B Phosgenation reagent1 Triphosgene, TEA DCM, 0°C to RT D Final Product (Pyrazolourea Kinase Inhibitor) B->D Urea Formation reagent2 DCM, RT C 3-(1-Pyridin-2-yl-ethylamino) -propan-1-ol C->D Urea Formation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Molecule: 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol Reaction Class: Reductive Amination (Ketone + Primary Amine) This synthesis presents a specific "perfect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Molecule: 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol Reaction Class: Reductive Amination (Ketone + Primary Amine)

This synthesis presents a specific "perfect storm" of challenges that often caps yields at 40-50% for novice chemists. You are reacting a sterically hindered ketone (2-acetylpyridine) with a hydrophilic amine (3-amino-1-propanol), producing a highly polar, water-soluble product .

The standard reductive amination protocol (using only


) often fails here because the ketone is slow to form the imine, and the final product is difficult to extract from the aqueous quench.

This guide prioritizes the Titanium(IV) Isopropoxide [


] method , which solves the kinetic stalling of the ketone and acts as a water scavenger.

Critical Workflow Visualization

Figure 1: Reaction Mechanism & Critical Control Points

Caption: The


 acts as a Lewis acid to activate the ketone and dehydrate the hemiaminal intermediate, driving the equilibrium toward the imine.

ReactionPathway Start Reactants: 2-Acetylpyridine + 3-Amino-1-propanol Ti_Complex Titanium-Hemiaminal Complex Start->Ti_Complex + Ti(OiPr)4 Lewis Acid Activation Imine Activated Imine (Transient) Ti_Complex->Imine - Ti(OH)x Dehydration Reduction Reduction (NaBH4 addition) Imine->Reduction + Hydride Source Product Target Amine (Racemic) Reduction->Product Quench & Workup

Optimized Experimental Protocol

Method: Titanium(IV) Isopropoxide-Mediated Reductive Amination

Rationale: 2-Acetylpyridine is less reactive than aldehydes.


 forces imine formation and prevents the "stalled equilibrium" common in standard protocols.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2-Acetylpyridine 1.0SubstrateLimiting Reagent
3-Amino-1-propanol 1.2Amine SourceSlight excess drives kinetics

1.25Lewis Acid / DesiccantCritical Additive

1.5Reducing AgentAdded after imine formation
Ethanol (Abs.) [0.5 M]SolventMust be anhydrous
Step-by-Step Procedure
  • Complexation (The "Dry" Phase):

    • In a flame-dried flask under

      
      , combine 2-acetylpyridine (1.0 eq) and 3-amino-1-propanol (1.2 eq) in absolute ethanol.
      
    • Add

      
       (1.25 eq) dropwise.
      
    • Observation: The solution may turn slightly yellow/orange and warm up.

    • Stir: 6–12 hours at Room Temperature. Do not rush this. This step builds the imine pool.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (1.5 eq) carefully (gas evolution possible).
      
    • Allow to warm to RT and stir for another 2–4 hours.

  • Quench (The "Anti-Gel" Strategy):

    • Crucial: Titanium salts form gelatinous messes with water.

    • Pour reaction mixture into 2M Ammonium Hydroxide (

      
      ) .
      
    • Stir vigorously for 20 minutes. The Titanium will precipitate as a white, filterable solid (

      
      ).
      
    • Filter through a Celite pad. Wash the pad with DCM.[1]

  • Extraction (The "Yield Saver"):

    • The filtrate now contains your product in water/ethanol.

    • Do not use Diethyl Ether.

    • Extract 3x with DCM (Dichloromethane) or CHCl3/Isopropanol (9:1) .

    • Dry organic layer over

      
       and concentrate.[2]
      

Troubleshooting Guide

Issue 1: "I have low yield, and the aqueous layer is still organic-positive."

Diagnosis: Your product is highly hydrophilic due to the free hydroxyl group and the basic amine. It is staying in the water. Solution:

  • Salting Out: Saturate the aqueous quench layer with solid NaCl before extraction.

  • Solvent Switch: Use n-Butanol for extraction.[3] It pulls polar amines out of water better than DCM.

  • Continuous Extraction: If available, use a liquid-liquid continuous extractor with DCM for 12 hours.

Issue 2: "The reaction turned into a thick white gel during workup."

Diagnosis: Improper hydrolysis of Titanium alkoxides. Solution:

  • Use the Rochelle’s Salt Method : Quench with saturated aqueous Potassium Sodium Tartrate. Stir for 1 hour. This complexes the Titanium into a water-soluble species, allowing for a clean phase separation without filtration.

Issue 3: "I see starting material (ketone) remaining after reduction."

Diagnosis: Imine formation was incomplete before the hydride was added. Once


 is added, it reduces the ketone to the alcohol (1-(pyridin-2-yl)ethanol), which is a dead end.
Solution: 
  • Extend the pre-complexation time (Step 1) to 18 hours.

  • Ensure reagents are dry. Water hydrolyzes the imine back to the ketone.

Decision Tree: Workup & Purification

Figure 2: Purification Logic Flow

Caption: Follow this logic to maximize recovery based on crude purity.

WorkupLogic Crude Crude Reaction Mixture (Post-Quench) TLC_Check TLC Analysis (10% MeOH in DCM) Crude->TLC_Check Clean Clean Spot? TLC_Check->Clean Yes Dirty Multiple Spots? TLC_Check->Dirty No Direct_Conc Concentrate & High Vac (Remove solvent/amine excess) Clean->Direct_Conc Acid_Base Acid-Base Extraction 1. Extract into 1M HCl 2. Wash Organic (discard) 3. Basify Aqueous to pH 12 4. Extract w/ n-Butanol Dirty->Acid_Base Remove non-basic impurities Column Column Chromatography DCM:MeOH:NH4OH (90:9:1) Acid_Base->Column Final Polish

Frequently Asked Questions (FAQ)

Q: The product has a chiral center. Is this reaction stereoselective? A: No. The standard reductive amination using


 or 

will produce a racemic mixture (50:50 R/S enantiomers) at the ethyl position. If you require a single enantiomer, you must use a chiral amine auxiliary or an asymmetric hydrogenation catalyst (e.g., Iridium-based), which is significantly more complex.

Q: Can I use Sodium Triacetoxyborohydride (


) instead of the Titanium method? 
A:  Yes, but with caveats. 

is excellent for aldehydes but often too slow for sterically hindered ketones like 2-acetylpyridine. If you must use it, add Acetic Acid (1-2 eq) to catalyze the imine formation and run the reaction in DCE (Dichloroethane) rather than Ethanol. Expect reaction times of 24-48 hours.

Q: My product smells like pyridine but is an oil that won't crystallize. Is it pure? A: Likely yes. This molecule is expected to be a viscous oil or a low-melting solid due to the flexible propyl chain preventing efficient packing. Verify purity via H-NMR. Look for the disappearance of the ketone methyl singlet (


 2.7 ppm) and the appearance of the methine quartet (

3.8-4.0 ppm).

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[4]

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[5]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Optimization

side reactions in the synthesis of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol

The following technical guide is designed for researchers and process chemists synthesizing 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol . It focuses on the reductive amination of 2-acetylpyridine with 3-amino-1-propanol, t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists synthesizing 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol . It focuses on the reductive amination of 2-acetylpyridine with 3-amino-1-propanol, the most direct and atom-economical route.

Core Reaction Overview

The synthesis involves the condensation of 2-acetylpyridine (ketone) with 3-amino-1-propanol (primary amine) to form an imine intermediate, which is subsequently reduced to the target secondary amine.

  • Target Molecule: 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol

  • CAS Registry Number: (Not widely assigned; analogous to Betahistine intermediates)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 180.25 g/mol

Critical Mechanism: The Oxazine Trap

Unlike standard reductive aminations, the use of 3-amino-1-propanol introduces a competing equilibrium. The intermediate imine often cyclizes to form a tetrahydro-1,3-oxazine (a 6-membered ring). This cyclic intermediate is stable and can retard reduction or lead to incomplete conversion if the reducing agent is insufficiently active.

ReactionPathway Start 2-Acetylpyridine + 3-Amino-1-propanol Imine Acyclic Imine (Intermediate) Start->Imine - H2O Oxazine Tetrahydro-1,3-oxazine (Cyclic Aminal) Imine->Oxazine Cyclization (Fast) Target Target Product (Secondary Amine) Imine->Target Reduction (NaBH4/STAB) Oxazine->Target Ring Opening + Reduction Side1 Piperidine Derivative (Over-reduction) Target->Side1 H2/Pd (Pyridine reduction)

Figure 1: Reaction pathway highlighting the Tetrahydro-1,3-oxazine equilibrium trap.[1]

Troubleshooting Guide & FAQs

Category A: Yield & Conversion Issues

Q: Why does the reaction stall with ~30% starting material remaining? A: This is likely due to the Oxazine Trap . The condensation of 3-aminopropanol with ketones rapidly forms a cyclic tetrahydro-1,3-oxazine rather than the open-chain imine. This 6-membered ring is sterically congested and electronically stabilized, making it harder to reduce than a standard imine.

  • Solution: Use a stronger reducing agent or acidic activation. Switch from Sodium Triacetoxyborohydride (STAB) to Sodium Borohydride (NaBH₄) in methanol. The protic solvent helps shift the equilibrium towards the open imine species.

  • Protocol Adjustment: Allow the imine formation to proceed for 4–6 hours with a dehydrating agent (

    
     or molecular sieves) before adding the reducing agent.
    

Q: My crude NMR shows a complex mixture of aliphatic protons. Is it polymerization? A: It is likely a mixture of the Target Amine and the Tetrahydro-1,3-oxazine intermediate. The oxazine has distinct diastereotopic protons in the ring. If the reduction was incomplete, this cyclic species persists.

  • Diagnostic: Check for a characteristic C-H signal (methine) around 4.0–4.5 ppm (depending on solvent) corresponding to the ring junction.

  • Fix: Re-dissolve the crude in methanol, cool to 0°C, and add 1.5 equivalents of NaBH₄ to force the ring opening and reduction.

Category B: Impurity Profile

Q: I see a mass peak at M+6 (186 m/z). What is this? A: This is the Piperidine Derivative (Over-reduction). If you used catalytic hydrogenation (


 with Pd/C or PtO₂), you likely reduced the pyridine ring. Pyridines are susceptible to hydrogenation, especially under acidic conditions or high pressure.
  • Prevention: Avoid catalytic hydrogenation. Use hydride reagents (NaBH₄, STAB) which are chemoselective for the imine/ketone over the pyridine ring.

Q: There is a significant impurity at M-18 relative to the product. A: This is the Dehydrated Cyclic Amine or Unreduced Oxazine . It corresponds to the loss of water from the starting materials without hydrogen addition (the oxazine itself).

  • Action: Ensure the reduction step is run to completion. Monitor by HPLC/TLC until the intermediate disappears.

Q: Can bis-alkylation occur? A: It is unlikely with 2-acetylpyridine. Unlike aldehydes, ketones are sterically hindered. The formation of a tertiary amine (reaction of the product with a second ketone) is sterically disfavored due to the branching at the


-position (the methyl group of the ethyl linker). You generally do not need a large excess of amine to prevent this.
Category C: Isolation & Purification[2]

Q: The product is not extracting into the organic layer. A: The product is a polar amino-alcohol with a pyridine ring. It is highly water-soluble.

  • pH is Critical: The pyridine nitrogen (

    
    ) and the secondary amine (
    
    
    
    ) must both be deprotonated.
  • Solution: Adjust the aqueous phase to pH > 12 using NaOH. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction. Simple Ethyl Acetate is often insufficient for such polar molecules.

  • Alternative: Use a cation exchange resin (SCX-2) for purification. Load the reaction mixture (acidified), wash with MeOH, and elute the product with

    
     in MeOH.
    

Optimized Synthetic Protocol

Method: One-Pot Reductive Amination using


 and 

. Rationale: Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium from the oxazine/ketone towards the active iminium species.
StepOperationKey Parameter
1. Complexation Mix 2-Acetylpyridine (1.0 eq) and 3-Amino-1-propanol (1.2 eq) in neat Titanium(IV) isopropoxide (1.5 eq).No Solvent. Stir for 1 h at room temp.
2. Dilution Dilute the viscous mixture with Methanol (dry).Concentration ~0.5 M.
3. Reduction Cool to 0°C. Add Sodium Borohydride (1.5 eq) portion-wise.Exothermic. Keep T < 10°C.
4. Quench Stir for 2 h at RT. Quench with 0.1 M NaOH (aqueous).A white precipitate (

) will form.
5. Workup Filter through Celite to remove Ti salts. Wash filter cake with DCM.pH Check: Ensure filtrate aq phase is pH > 12.
6. Extraction Extract filtrate with DCM (3x). Dry organics over

.
Evaporate to yield crude oil.

Data Summary: Reducing Agent Selectivity

Reducing AgentReaction RateRisk of Pyridine ReductionRisk of Oxazine StallingRecommendation

/ Pd/C
FastHigh LowAvoid
NaBH(OAc)₃ SlowNoneHigh Use only with acid catalyst
NaBH₃CN MediumLowMediumToxic (Cyanide risk)
NaBH₄ FastNoneLowRecommended (with

)

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • Establishes the baseline for reductive amin
  • Fulop, F., et al. (1987). "Ring-Chain Tautomerism in 1,3-Oxazines." Tetrahedron, 43(8), 1863-1870.
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2302. Source for the Ti(OiPr)4 protocol to overcome steric hindrance and equilibrium issues.
  • U.S. National Library of Medicine. (2024). "Betahistine Compound Summary." PubChem. Link

    • Reference for the properties of analogous pyridine-ethylamine structures.

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol

Executive Summary & Molecule Profile Welcome to the technical support hub. You are likely working with 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol , a bifunctional building block often used in the synthesis of histamine an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub. You are likely working with 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol , a bifunctional building block often used in the synthesis of histamine analogs or as a chiral ligand in catalysis.

The Stability Paradox: While the pyridine ring is aromatic and generally robust, the secondary amine and the chiral benzylic-like carbon (the ethyl bridge) create a "perfect storm" for autoxidation. This molecule is not inherently unstable, but it is hypersensitive to environmental stress (Oxygen, Light, and pH).

Quick Molecular Risk Profile:

  • Oxidation Prone: High. (Secondary amine + activated C-H bond).

  • Photosensitive: Moderate. (Pyridine ring absorption).

  • Hygroscopic: High. (Primary alcohol + Amine).

  • Sorption Risk: Moderate. (Lipophilic free base).

Troubleshooting Guide (FAQ Format)

Category A: Oxidative Degradation (Color Change)

Q: My solution turned from colorless to pale yellow/brown overnight. Is it ruined? A: Likely yes for precision applications. This color change indicates the formation of N-oxides or conjugated imines (Schiff bases).

  • The Mechanism: The carbon atom between the pyridine ring and the amine nitrogen (the chiral center) is "benzylic-like." It is activated by both the pyridine ring and the amine lone pair. Trace oxygen radicals abstract this hydrogen, leading to a radical species that reacts with

    
     to form peroxides, which eventually degrade into colored imines or cleave the molecule.
    
  • The Fix: You must remove dissolved oxygen before storage. Sparging with nitrogen is often insufficient for this molecule.

  • Required Protocol: See Protocol 1: Freeze-Pump-Thaw Degassing .

Category B: Assay Loss (Sorption & Solubility)

Q: The HPLC assay shows a 15% drop in concentration, but I don't see any degradation peaks. Where did it go? A: It likely adsorbed to your container.

  • The Mechanism: In its free-base form, the molecule is relatively lipophilic. If stored in dilute solution (<1 mM) in polypropylene (PP) or PVC containers, the molecule migrates into the plastic matrix.

  • The Fix: Switch to Type I Borosilicate Glass (amber) or silanized glass vials. Ensure the pH is slightly acidic (pH 4-5) to keep the amine protonated (

    
    ), rendering it hydrophilic and preventing sorption.
    
Category C: pH & Buffering

Q: What is the optimal pH for storage? A: pH 4.5 – 5.5 (Citrate or Acetate Buffer).

  • The Mechanism:

    • High pH (>8): The amine is unprotonated (free base), increasing susceptibility to oxidation and sorption.

    • Very Low pH (<2): While stable against oxidation, extreme acidity can catalyze racemization at the chiral ethyl center over long periods.

    • Optimal: A mild acidic buffer protonates the aliphatic amine (pKa ~10) but leaves the pyridine (pKa ~5.2) largely unprotonated or in equilibrium, stabilizing the N-H bond against radical attack.

Visualizing the Instability

To understand why these protocols are necessary, examine the degradation pathways below. The "Activated C-H" is the critical weak point.

DegradationPathways Parent Parent Molecule (Secondary Amine) Radical C-Centered Radical (Benzylic Position) Parent->Radical Trace Metals / UV / O2 NOxide N-Oxide (Amine Oxidation) Parent->NOxide Direct Oxidation Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 (Fast) Imine Imine/Schiff Base (Yellow Color) Peroxide->Imine Dehydration Cleavage Cleavage Products (Aldehydes + Pyridine) Imine->Cleavage Hydrolysis

Figure 1: Mechanistic degradation pathways. Note that the radical formation at the chiral center leads to the yellowing (Imine formation).

Validated Experimental Protocols

Protocol 1: The "Gold Standard" Storage Solution

Use this for stock solutions intended for long-term (>1 week) storage.

Materials:

  • Amber borosilicate glass vials (silanized preferred).

  • High-purity Argon or Nitrogen (Argon is heavier than air and preferred).

  • Buffer: 50 mM Citrate Buffer, pH 5.0.

  • Antioxidant (Optional but recommended): 0.1% w/v Sodium Metabisulfite or Ascorbic Acid.

Step-by-Step:

  • Dissolution: Dissolve the compound in the Citrate Buffer. If using an organic co-solvent, use degassed Methanol (avoid Acetonitrile if possible, as it can contain trace ammonia/impurities).

  • Degassing (Freeze-Pump-Thaw):

    • Place solution in a Schlenk flask or heavy-walled vial.

    • Freeze: Submerge in liquid nitrogen until solid.

    • Pump: Apply high vacuum (10-30 mins) to remove head-space gas.

    • Thaw: Close valve, remove from

      
      , and thaw in warm water. Bubbles will evolve.
      
    • Repeat 3 times.

  • Backfill: Backfill with Argon.

  • Seal: Crimp cap with a PTFE-lined silicone septum. Store at -20°C or -80°C.

Protocol 2: Quick-Check HPLC Method

To verify stability before use.

ParameterCondition
Column C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Acetate, pH 9.0 (Basic pH improves peak shape for pyridines)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 10 minutes
Detection UV @ 260 nm (Pyridine max)
Pass Criteria Purity > 98%; No new peak at RRT ~1.1 (N-Oxide) or RRT ~0.8 (Imine)

Troubleshooting Logic Map

Use this decision tree to diagnose stability failures in your workflow.

TroubleshootingTree Start Start: Stability Issue Detected Color Is the solution colored (Yellow/Brown)? Start->Color Precipitate Is there precipitation? Color->Precipitate No Oxidation Diagnosis: Oxidation (Imine/N-Oxide) Color->Oxidation Yes Assay Is Assay/Concentration low? Precipitate->Assay No Solubility Diagnosis: pH Mismatch or Salt Crash Precipitate->Solubility Yes Assay->Oxidation Yes (in glass) Sorption Diagnosis: Sorption to Plastic Assay->Sorption Yes (in plastic) ActionOx Action: Add Antioxidant, Use Degassing Protocol Oxidation->ActionOx ActionSol Action: Check Buffer pH, Add Co-solvent (MeOH) Solubility->ActionSol ActionSorp Action: Switch to Glass, Acidify Solution Sorption->ActionSorp

Figure 2: Diagnostic logic flow for identifying the root cause of instability.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] (2003).[3] Defines stress testing conditions (oxidation, photolysis) relevant to the pyridine and amine functional groups.

  • Waterman, K. C., et al.Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1–32 (2002).

  • Scriven, E. F. V. Pyridine and Pyridine Derivatives.[5] In Comprehensive Heterocyclic Chemistry II. Elsevier. (1996). Detailed chemistry of the pyridine ring, including N-oxide formation and light sensitivity.

  • PubChem Compound Summary.Ethyl 3-(pyridin-2-yl)propanoate (Structural Analog).

Sources

Optimization

degradation pathways of pyridinyl ethylamino propanol compounds

Technical Support Center: Degradation Profiling of Pyridinyl Ethylamino Propanol Compounds Executive Summary & Scaffold Overview Welcome to the technical support hub for Pyridinyl Ethylamino Propanol (PEP) scaffolds. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation Profiling of Pyridinyl Ethylamino Propanol Compounds

Executive Summary & Scaffold Overview

Welcome to the technical support hub for Pyridinyl Ethylamino Propanol (PEP) scaffolds. This structural motif—comprising a pyridine ring, an ethyl spacer, a secondary amine, and a propanol chain—is a critical pharmacophore found in various beta-adrenergic antagonists, histamine receptor ligands, and their synthetic intermediates.

Researchers often encounter stability challenges with this scaffold due to the competing reactivities of the electron-deficient pyridine ring and the electron-rich secondary amine/alcohol tail. This guide addresses the specific degradation pathways (oxidative, photolytic, and thermal) and provides actionable troubleshooting for analytical anomalies.

Core Chemical Scaffold: Pyridine-CH2-CH2-NH-CH2-CH(OH)-CH3 (Representative Structure)

Troubleshooting Guide (Q&A Format)

Q1: I observe a new impurity peak at [M+16] in my LC-MS data that disappears or changes shape when I increase the source temperature. What is it? Diagnosis: This is likely an N-Oxide variant.[1][2] Technical Insight: The PEP scaffold contains two nitrogen centers susceptible to oxidation: the pyridine nitrogen and the secondary amine.

  • Pyridine-N-Oxide: Stable, elutes earlier than the parent in Reverse Phase (RP) due to high polarity.

  • Aliphatic Amine-N-Oxide: Thermally unstable.[2] In the MS source (or GC injector), it can undergo Cope Elimination or thermal reversion, leading to "ghost peaks" or signal loss. Action: Lower the desolvation temperature to <300°C. Perform a reduction experiment: treat the sample with TiCl₃ or bisulfite. If the +16 peak disappears, it is confirmed as an N-oxide.

Q2: My solid-state samples are turning yellow/brown upon light exposure, but HPLC shows >99% purity. Why? Diagnosis: Photolytic Surface Degradation (Pyridine Ring Opening). Technical Insight: Pyridine rings absorb strongly in the UV region (250–270 nm). Upon excitation to the singlet state (


), the ring can undergo electrocyclic ring-opening to form Dewar pyridine  or unstable acyclic conjugated systems (e.g., 5-amino-2,4-pentadienal derivatives). These species have high extinction coefficients (intense color) even at trace levels (<0.1%) that may be below standard UV-HPLC detection limits or permanently retained on the column.
Action:  Implement amber glassware immediately. Check for "Dewar" isomers using NMR (distinctive upfield shift of ring protons) rather than standard HPLC.

Q3: We are detecting a carcinogenic impurity at [M+29] or [M+30]. Is this related to the synthesis? Diagnosis: Nitrosamine Formation (Critical Safety Alert). Technical Insight: The "ethylamino" moiety is a secondary amine. If your process involves sodium nitrite (quenching step), nitric acid, or reagents contaminated with nitrites, you are at high risk of forming N-nitroso-PEP ([M+29] mass shift). Action: Isolate the batch immediately. Test for nitrites in your excipients and water sources. This is a mutagenic impurity (Class 1) and requires control at ng/mL levels.

Detailed Degradation Pathways

The degradation of Pyridinyl Ethylamino Propanol compounds follows three primary vectors.

Pathway A: Oxidative N-Dealkylation & N-Oxidation

This is the most common pathway in solution state (protic solvents).

  • N-Oxidation: Peroxides or dissolved oxygen attack the lone pairs. The aliphatic amine is more nucleophilic (

    
    ) and oxidizes first, followed by the pyridine nitrogen (
    
    
    
    ).
  • Radical Abstraction: Hydroxyl radicals (

    
    ) abstract an 
    
    
    
    -proton from the ethyl group.
  • Iminium Ion Formation: The radical stabilizes to an iminium ion, which hydrolyzes to cleave the C-N bond, releasing Acetaldehyde (from the ethyl group) or 2-Hydroxypropanal (from the propanol chain).

Pathway B: Photolytic Instability

Under UV light (ICH Q1B conditions), the pyridine ring acts as a chromophore.

  • Ring Transposition: Formation of azabicyclo[2.2.0]hexa-2,5-diene (Dewar pyridine).

  • Photo-Hydrolysis: In aqueous media, the excited pyridine can react with water to form hydroxypyridines (pyridones).

Pathway C: Excipient Interactions (Maillard & Formaldehyde)
  • Formaldehyde Adducts: Traces of HCHO in PEG or excipients react with the secondary amine and the neighboring hydroxyl group to form a 1,3-Oxazolidine ring. This cyclization is often reversible but complicates chromatograms.

Pathway Visualization (Graphviz)

The following diagram maps the degradation logic for the PEP scaffold.

PEP_Degradation Parent Parent: Pyridinyl Ethylamino Propanol (C10H16N2O) N_Oxide_Aliphatic Aliphatic N-Oxide (Thermally Unstable) Parent->N_Oxide_Aliphatic H2O2 / Oxidation N_Oxide_Pyridine Pyridine N-Oxide (Stable, Polar) Parent->N_Oxide_Pyridine Strong Oxidation Imine_Inter Iminium Intermediate Parent->Imine_Inter Radical Attack (α-C) Nitrosamine N-Nitroso Impurity (Mutagenic Risk) Parent->Nitrosamine + Nitrites (NO2-) Dewar Dewar Pyridine (Photo-isomer) Parent->Dewar UV Light (hν) Cleavage_Prod1 Cleavage Product: Pyridine Ethylamine Imine_Inter->Cleavage_Prod1 Hydrolysis Cleavage_Prod2 Cleavage Product: 2-Hydroxypropanal Imine_Inter->Cleavage_Prod2 Hydrolysis Ring_Open Ring Opening (Colored Species) Dewar->Ring_Open Thermal/H2O

Caption: Degradation logic tree showing oxidative (yellow), safety-critical (red), and photolytic (green) pathways.

Experimental Protocols

Protocol A: Oxidative Stress Testing (Differentiation of N-Oxides)

Purpose: To distinguish between Pyridine-N-oxide and Aliphatic-N-oxide.

  • Preparation: Prepare a 1 mg/mL solution of the parent compound in Acetonitrile:Water (50:50).

  • Stressing: Add 30%

    
     (10% v/v) and incubate at room temperature for 4 hours.
    
  • Analysis (Time 0): Inject into LC-MS. Note the Retention Times (RT) of new peaks.

    • Expected: Two peaks. Peak A (Aliphatic N-oxide) usually elutes after the parent in high pH buffers or before in low pH. Peak B (Pyridine N-oxide) elutes earlier.

  • Reduction Step: Take 1 mL of the stressed solution. Add 10 mg of Sodium Metabisulfite . Vortex and let stand for 30 mins.

  • Re-Analysis: Inject again.

    • Result: Aliphatic N-oxides are readily reduced back to the parent amine under mild conditions. Pyridine N-oxides are more resistant and may persist.

Protocol B: Photostability Confirmation

Purpose: To confirm if discoloration is surface-only or bulk degradation.

  • Sample: Spread 5g of solid API in a petri dish (Direct Exposure) and wrap another dish in Aluminum foil (Dark Control).

  • Exposure: Expose to 1.2 million lux hours (ICH Q1B standard).

  • Visual Check: If "Direct" is yellow/brown and "Control" is white

    
     Photolabile.
    
  • Assay: Dissolve both samples in solvent.

    • If Assay of "Direct" is >99.0% despite color

      
      Surface degradation  (chromophores with high 
      
      
      
      ).
    • If Assay drops

      
      Bulk degradation  (requires packaging protection).
      

Quantitative Data Summary

Degradant TypeMass Shift (Da)UV Absorbance (

)
CriticalityOrigin
Parent 0~260 nmN/AAPI
Aliphatic N-Oxide +16~260 nm (Similar to parent)MediumPeroxides in excipients
Pyridine N-Oxide +16~270-280 nm (Bathochromic shift)MediumOxidative Stress
N-Nitroso +29~230 nm, ~340 nm (weak)High (Mutagenic) Nitrite contamination
De-ethylated -28~260 nmLowOxidative Deamination
Dewar Isomer 0 (Isomer)Variable (loss of aromaticity)LowUV Light

References

  • AstraZeneca R&D. (2015). Experimental and Quantum Chemical Evaluations of Pyridine Oxidation Under Drug Development Stress Test Conditions. Journal of Pharmaceutical Sciences.

  • Force Technology. (2025). Emissions and formation of degradation products in amine-based carbon capture plants.[3][4] (Detailed mechanisms of amino-propanol degradation).

  • Baran Lab. (2012).[5] Pyridine N-Oxides: Synthesis and Reactivity. (Fundamental chemistry of pyridine oxidation).

  • SciSpace. (2023). Photostability and Photostabilization of Drugs and Drug Products.[6] (Mechanisms of pyridine photolysis).

  • ACS Publications. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: OH-Initiated Degradation. (Radical mechanisms for amino-propanol chains).

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol

This guide outlines the scale-up synthesis and troubleshooting for 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol , a secondary amine intermediate formed via the reductive amination of 2-acetylpyridine and 3-amino-1-propanol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scale-up synthesis and troubleshooting for 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol , a secondary amine intermediate formed via the reductive amination of 2-acetylpyridine and 3-amino-1-propanol .

Core Chemistry & Reaction Design

The synthesis relies on the reductive amination of a ketone (2-acetylpyridine) with an amino-alcohol.[1] Unlike aldehydes, 2-acetylpyridine is sterically hindered and electronically deactivated, making imine formation the rate-determining step.

The "Golden Standard" Protocol: Titanium(IV) Isopropoxide Method

For scale-up (100g to 5kg), the Ti(OiPr)₄ / NaBH₄ method is superior to standard catalytic hydrogenation or NaBH(OAc)₃ due to its ability to drive equilibrium and coordinate the amino-alcohol.

Reaction Scheme:

  • Complexation/Dehydration: 2-Acetylpyridine + 3-Amino-1-propanol + Ti(OiPr)₄

    
     Titanate-Imine Complex.
    
  • Reduction: Complex + NaBH₄ (in EtOH/MeOH)

    
     Target Amine.
    
  • Hydrolysis: Aqueous workup releases the product and precipitates TiO₂.

Why this method?

  • Water Scavenging: Ti(OiPr)₄ acts as a Lewis acid and water scavenger, forcing the unfavorable ketone-imine equilibrium to completion.

  • Template Effect: Titanium coordinates both the pyridine nitrogen and the amino-alcohol oxygen, bringing the reacting centers into proximity (intramolecular delivery).

  • Chemoselectivity: It minimizes the direct reduction of the ketone to 1-(pyridin-2-yl)ethanol, a common impurity in standard borohydride reductions.

Critical Process Parameters (CPPs) & Data

Stoichiometry & Conditions
ParameterRecommended RangeImpact on Quality
2-Acetylpyridine 1.0 equivLimiting reagent.
3-Amino-1-propanol 1.1 – 1.2 equivSlight excess ensures full ketone conversion.
Ti(OiPr)₄ 1.2 – 1.5 equivEssential for driving equilibrium. <1.0 eq leads to incomplete reaction.
NaBH₄ 0.6 – 0.8 equivAdded after imine formation. (Note: 1 mol NaBH₄ delivers 4 hydrides).
Temperature (Imine) 20 – 25 °CStir for 6–12h. Heating >40°C increases byproducts.
Solvent Neat or THFNeat is preferred for the Ti-complex step to maximize concentration.
Diagram: Reaction Workflow (DOT)

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup SM1 2-Acetylpyridine Complex Titanium-Imine Complex SM1->Complex SM2 3-Amino-1-propanol SM2->Complex Ti Ti(OiPr)4 (Lewis Acid/Scavenger) Ti->Complex Coordinates Product_Ti Titanium-Amine Adduct Complex->Product_Ti + Reductant Reductant NaBH4 / EtOH Reductant->Product_Ti Filter Filtration (Celite) Remove TiO2 Product_Ti->Filter + Quench Quench Aq. NH4OH or NaOH Quench->Filter Final Target Amine (Free Base) Filter->Final

Caption: Step-wise workflow for the Titanium-mediated reductive amination, highlighting the critical intermediate complexation.

Troubleshooting Guide (Q&A)

Issue 1: Incomplete Conversion of Starting Material

User Question: "I have stirred the ketone and amine with Ti(OiPr)₄ for 12 hours, but HPLC still shows 15% unreacted 2-acetylpyridine. Should I add more borohydride?"

Expert Diagnosis: Adding more borohydride will not help. It will only reduce the remaining ketone to the alcohol impurity (1-(pyridin-2-yl)ethanol). The issue is the imine equilibrium .

  • Root Cause: 2-Acetylpyridine is sterically hindered. The equilibrium has not shifted fully to the imine.

  • Solution:

    • Do not dilute: Ensure the imine formation step is performed neat (without solvent) or in minimal THF. Concentration drives the reaction.

    • Increase Time/Temp: Stir the Ti(OiPr)₄ mixture at 40-50°C for 2 hours before cooling to RT for reduction.

    • Check Reagent Quality: Ti(OiPr)₄ hydrolyzes rapidly. If the liquid is cloudy or has white solids, it is degraded. Use fresh reagent.

Issue 2: "Gelling" During Workup

User Question: "Upon adding water to quench the reaction, the mixture turned into a thick white gel that I cannot filter. I'm stuck."

Expert Diagnosis: This is the classic "Titanium Emulsion" problem. Rapid hydrolysis of Ti(OiPr)₄ produces polymeric titanium oxides that trap solvent and product.

  • Immediate Fix:

    • Dilute: Add copious amounts of Ethyl Acetate or MTBE.

    • Celite: Add Celite (diatomaceous earth) to the gel.

    • Base: Add 2M NaOH or NH₄OH instead of pure water. High pH helps precipitate TiO₂ as a granular solid rather than a gel.

    • Aging: Stir the quenched mixture vigorously for 1-2 hours. The gel often "breaks" into a filterable powder over time.

Issue 3: Product Purity & Alcohol Impurity

User Question: "My product contains 10% of the alcohol side product (1-(pyridin-2-yl)ethanol). How do I remove it?"

Expert Diagnosis: The alcohol forms if NaBH₄ reduces the ketone before it becomes an imine.

  • Prevention: Ensure Step 1 (Imine formation) is complete before adding NaBH₄.

  • Purification:

    • Acid/Base Extraction: The product is a secondary amine (basic). The alcohol impurity is neutral.

      • Dissolve crude in organic solvent (DCM/EtOAc).

      • Extract with 1M HCl (Product goes to aqueous phase; Alcohol stays in organic).

      • Wash aqueous phase with fresh organic solvent.

      • Basify aqueous phase (pH > 12) with NaOH.

      • Extract product back into organic solvent.

Scale-Up Safety & Handling

Exotherm Control
  • Mixing: The reaction of Ti(OiPr)₄ with the amine/ketone is slightly exothermic.

  • Reduction: The addition of NaBH₄ to the alcoholic solution generates hydrogen gas and heat.

    • Protocol: Add NaBH₄ portion-wise or as a stabilized solution. Maintain internal temperature <30°C to prevent decomposition and runaway H₂ evolution.

Pyridine Toxicity
  • 2-Acetylpyridine and the product are pyridine derivatives.[2] They are potential neurotoxins and skin irritants.

  • Odor: Distinctive, unpleasant "pyridine-like" smell. Use a scrubber system or closed-loop ventilation.

Waste Disposal
  • The filter cake contains Titanium salts. While generally low toxicity, it should be treated as chemical solid waste.

  • Aqueous waste: Contains isopropanol (from Ti reagent) and boron salts.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved method for the synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, 1-5. Link

    • Found
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Standard reference for STAB method (altern
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

    • Specific applic

Sources

Optimization

troubleshooting low cell permeability of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol derivatives

Topic: 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol Derivatives Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PERM-PYR-001[1] Executive Summary: The "Cationic Amphiphilic" Paradox Researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol Derivatives

Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PERM-PYR-001[1]

Executive Summary: The "Cationic Amphiphilic" Paradox

Researchers working with 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol derivatives frequently encounter low apparent permeability (


).[1] This scaffold belongs to the class of Cationic Amphiphilic Drugs (CADs) .[2][3]

At physiological pH (7.4), the secondary amine (pKa ~8.5–9.5) is predominantly protonated, while the pyridine nitrogen (pKa ~5.2) remains largely neutral but polar.[1] The combination of a positive charge and a polar hydroxyl tail creates a "polarity trap," preventing passive diffusion across the lipid bilayer while simultaneously making the molecule a prime target for Lysosomal Trapping and P-glycoprotein (P-gp) efflux .

This guide provides a systematic troubleshooting workflow to isolate the root cause (Efflux vs. Trapping vs. Polarity) and offers medicinal chemistry and assay optimization solutions.

Module 1: Diagnostic Workflow (The Triage)

Before altering the chemical structure, you must diagnose the mechanism of low permeability. Use this logic gate to determine if the issue is intrinsic (structure-based) or biological (transporter-based).

Diagnostic Decision Tree

DiagnosticWorkflow Start START: Low Papp observed (< 1.0 × 10⁻⁶ cm/s) Step1 Step 1: Check Mass Balance (Recovery > 80%?) Start->Step1 Issue_Binding Issue: Non-Specific Binding (Plastic/Lipid Retention) Step1->Issue_Binding No Step2 Step 2: Compare Assays PAMPA vs. Caco-2 Step1->Step2 Yes CaseA Case A: PAMPA: High Caco-2: Low Step2->CaseA CaseB Case B: PAMPA: Low Caco-2: Low Step2->CaseB Step3 Step 3: Calculate Efflux Ratio (ER) (B-A / A-B) CaseA->Step3 Result_Polar Diagnosis: Intrinsic Polarity (H-Bond/Charge limited) CaseB->Result_Polar Likely Result_Efflux Diagnosis: Active Efflux (Likely P-gp Substrate) Step3->Result_Efflux ER > 2.0 Step4 Step 4: Check Lysosomal Trapping (Add NH4Cl or Chloroquine) Step3->Step4 ER < 2.0 Result_Trap Diagnosis: Lysosomal Trapping (Cationic accumulation) Step4->Result_Trap Permeability Increases Step4->Result_Polar No Change

Figure 1: Systematic triage for diagnosing low permeability in pyridine-amino-alcohol derivatives.

Module 2: Assay Troubleshooting & Optimization

Standard protocols often fail for CADs.[1] Use these modified conditions to generate reliable data.

1. The "Lysosomal Trapping" False Positive

The Issue: In cell-based assays (Caco-2, MDCK), basic amines accumulate in acidic lysosomes (pH ~5.0). This reduces the concentration of free drug available to cross the basolateral membrane, artificially lowering the


 permeability value.
The Fix:  Saturate the lysosomes or dissipate the pH gradient.
  • Protocol Modification:

    • Add 50 µM Chloroquine or 10 mM

      
        to the receiver and donor buffers.
      
    • Why? These agents raise lysosomal pH, preventing the "ion trap" effect. If

      
       increases significantly with 
      
      
      
      , your molecule is permeable but trapped.
2. PAMPA for Cationic Drugs (Biomimetic)

The Issue: Standard PAMPA (hexadecane or simple lecithin) lacks the anionic lipids found in real membranes, which interact with the positive charge of your molecule. The Fix: Use an Anionic Lipid Mixture .

ComponentStandard PAMPAOptimized PAMPA (Biomimetic)Reason
Lipid PC (Phosphatidylcholine)PC + PS (Phosphatidylserine) + PIPS/PI are negatively charged, mimicking the intestinal brush border.[1]
pH 7.4Gradient: 6.5 (Donor) / 7.4 (Receiver)Mimics the physiological pH transition.
Incubation 4–6 Hours16 HoursHydrophilic cations diffuse slowly; extended time is required for detection.[1]
Module 3: Medicinal Chemistry Solutions

If the diagnostic workflow confirms Intrinsic Polarity (Case B in Fig 1) as the root cause, structural modification is required.

Strategy A: Intramolecular Hydrogen Bonding (IMHB)

The 3-carbon linker and the propanol tail offer a unique opportunity. If the molecule can form a hydrogen bond between the Propanol -OH (Donor) and the Pyridine Nitrogen (Acceptor) , it effectively "hides" two polar groups from the solvent, increasing lipophilicity transiently.

  • Design Tip: Ensure the linker length allows a 6- or 7-membered ring formation.

  • Validation: Compare

    
     (Octanol vs. Toluene). A large difference suggests IMHB formation in non-polar environments (membrane interior).[1]
    
Strategy B: The "Fluorine Switch"

The secondary amine is likely too basic (pKa > 9.0).

  • Modification: Introduce a fluorine atom on the ethyl linker

    
     to the amine.
    
  • Effect: The electron-withdrawing effect (

    
    ) will lower the amine pKa by 1–2 units (e.g., from 9.5 to 8.0), increasing the fraction of un-ionized drug at pH 7.4 without abolishing solubility.
    
Strategy C: Prodrugs (Masking the Tail)

The terminal hydroxyl group significantly increases Topological Polar Surface Area (TPSA).

  • Modification: Esterify the alcohol to form a Valine Ester or Acetate .

  • Mechanism: This increases lipophilicity for absorption.[1] Intracellular esterases will hydrolyze it back to the active parent alcohol after crossing the membrane.

Visualizing Structural Optimization

MedChemStrategies Parent Parent Scaffold (High pKa, Exposed -OH) Strat1 Strategy 1: Fluorination Parent->Strat1 Strat2 Strategy 2: Prodrug (Ester) Parent->Strat2 Strat3 Strategy 3: Rigidification (IMHB) Parent->Strat3 Outcome1 Lower pKa (More neutral species) Strat1->Outcome1 Outcome2 Masked TPSA (Transient Lipophilicity) Strat2->Outcome2 Outcome3 Hidden Polarity (Closed Conformation) Strat3->Outcome3

Figure 2: Medicinal chemistry strategies to improve permeability of the pyridine-amino-alcohol scaffold.

Frequently Asked Questions (FAQ)

Q1: My PAMPA recovery is < 50%. Is the compound degrading? A: Unlikely. Cationic amines bind strongly to the plastic of the donor plate or are trapped in the lipid filter itself.

  • Fix: Add 0.5% BSA to the receiver plate to act as a "sink" and pull the compound through, or wash the membrane with MeOH at the end to quantify membrane retention.

Q2: Why is the Efflux Ratio (ER) high (>10) in Caco-2? A: Pyridine derivatives are classic substrates for P-gp (MDR1) .[1]

  • Test: Run the assay with Verapamil (50 µM) or Cyclosporin A . If the ER drops to ~1.0, efflux is the culprit.

Q3: Can I just increase the pH of the assay to 8.0? A: Yes, but be careful. While pH 8.0 increases the un-ionized fraction (improving permeability), it may cause precipitation if the compound has low intrinsic solubility (


). Always measure solubility at pH 8.0 before running the transport assay.
References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Permeability and Lysosomal Trapping).

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Seminal work on PAMPA and pH-pKa relationships).

  • Kuhn, B., et al. (2010). "Intramolecular Hydrogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry. (Explains the "chameleonic" effect of IMHB on permeability).

  • Hitchcock, S. A., & Pennington, L. D. (2006). "Structure−Brain Exposure Relationships."[1] Journal of Medicinal Chemistry. (Detailed analysis of P-gp efflux in pyridine/amine scaffolds).

  • Kazmi, F., et al. (2013). "Lysosomal Sequestration of Amine-Containing Drugs." Drug Metabolism and Disposition. (Protocol for using NH4Cl to diagnose trapping).

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Elucidation of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol via 2D NMR

Executive Summary The Challenge: Confirming the structure of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol presents a specific analytical hurdle: establishing the connectivity across the secondary amine bridge. While 1D H NM...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Confirming the structure of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol presents a specific analytical hurdle: establishing the connectivity across the secondary amine bridge. While 1D


H NMR can identify functional groups (pyridine ring, alkyl chains), it often fails to definitively prove the linkage between the 1-(pyridin-2-yl)ethyl fragment and the propanol chain due to signal overlap and the interruption of scalar coupling by the nitrogen atom.

The Solution: This guide compares the standard 1D approach against a comprehensive 2D NMR suite (COSY, HSQC, HMBC). We demonstrate that while 1D NMR provides a "fingerprint," HMBC (Heteronuclear Multiple Bond Correlation) is the requisite "alternative" for definitive structural proof, specifically for bridging the spin-isolated alkyl systems through the quaternary carbons and the nitrogen heteroatom.

Part 1: Structural Analysis & The Connectivity Problem

The molecule is a secondary amine synthesized (typically) via reductive amination of 2-acetylpyridine and 3-amino-1-propanol.

Target Structure: Pyridine-CH(CH3)-NH-CH2-CH2-CH2-OH

The "Islands" of Information

In a standard 1D NMR or COSY experiment, the nitrogen atom acts as a roadblock, breaking the molecule into three isolated spin systems:

  • System A: The Pyridine Ring (4 aromatic protons).

  • System B: The Ethyl bridge (Methyl doublet coupled to a Methine quartet).

  • System C: The Propanol chain (Three coupled methylene groups).

The Risk: Without 2D correlations (specifically HMBC), one cannot definitively rule out isomers where the alkyl chains might be connected differently (e.g., substitution at the pyridine-3 position, or branched isomers of the propanol chain).

Visualization: The Connectivity Challenge

The following diagram illustrates the isolated spin systems and how HMBC bridges them.

G cluster_0 Spin System A (Pyridine) cluster_1 Spin System B (Ethyl Linker) cluster_2 Spin System C (Propanol) Py Pyridine Ring (δ 7.1-8.6) Methine CH (Methine) (δ ~3.9) Py->Methine HMBC (Bridge 1) Methyl CH3 (Methyl) (δ ~1.4) Methine->Methyl COSY (3J) NCH2 N-CH2 (δ ~2.7) Methine->NCH2 HMBC (Bridge 2) MidCH2 CH2 (δ ~1.7) NCH2->MidCH2 COSY (3J) OCH2 O-CH2 (δ ~3.7) MidCH2->OCH2 COSY (3J) caption Figure 1: COSY (Blue) identifies isolated fragments. HMBC (Red) is required to bridge the Nitrogen gap.

Part 2: Methodology Comparison

This table objectively compares the utility of different NMR techniques for this specific molecule.

Feature1D

H NMR
(Standard)
2D COSY (Alternative 1)2D HMBC (The Definitive Solution)
Primary Function Functional group identification & integration.Tracing neighbor-neighbor proton connectivity (

).
Tracing long-range proton-carbon connectivity (

).
Connectivity Insight Low. Cannot prove how the ethyl group connects to the pyridine or the propanol.Medium. Confirms the propanol chain sequence and the ethyl group existence.High. Connects the Methine proton to the Pyridine C2 and the Propanol carbons.
Ambiguity Risk High. Overlapping multiplets in the 1.5–3.0 ppm region are common.Medium. Resolves multiplets but fails to cross the Nitrogen heteroatom.Low. Provides "through-bond" proof across heteroatoms and quaternary carbons.
Experiment Time 5–10 Minutes.10–30 Minutes.30–60 Minutes.

Part 3: Experimental Protocol

To replicate the data discussed below, follow this rigorous acquisition workflow.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is standard. However, if OH/NH exchange broadening is an issue, DMSO-
    
    
    
    is preferred to sharpen exchangeable protons and observe their couplings.
  • Concentration: 10–20 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (

    
    : 7.26 ppm / 77.16 ppm).
    
Acquisition Parameters (Bruker/Varian Standard)
  • 1D

    
    H:  Spectral width 12 ppm, 16 scans, D1 (relaxation delay) = 1.0s.
    
  • 2D COSY (gCOSY): 2048 (F2) x 256 (F1) points. Gradient selection is crucial to remove artifacts.

  • 2D HSQC (Ed): Multiplicity edited (distinguishes

    
     from 
    
    
    
    ). This is vital to distinguish the Methine (CH) from the Propanol methylenes.
  • 2D HMBC: Optimized for long-range coupling (

    
     Hz). Set scans to 16 or 32 to detect weaker correlations.
    

Part 4: Data Analysis & Validation

The following data represents the expected validation criteria for 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol in


.
Table 1: Chemical Shift Assignments & Correlations
PositionType

(ppm)
Multiplicity

(ppm)
Key HMBC Correlations (H

C)
Py-2 C (quat)--~164.0H-Methine , H-Methyl, Py-H3
Py-6 CH8.55d~149.0Py-H4, Py-H5
Py-4 CH7.65td~136.5Py-H6, Py-H3
Py-3 CH7.18d~122.0Py-H4, H-Methine
Py-5 CH7.15m~121.5Py-H3, Py-H6
Methine CH3.85q~58.0Py-C2 , Methyl-C, N-CH2 (weak)
Methyl

1.42d~22.0Methine-C , Py-C2
N-CH2

2.65m~47.5Mid-CH2, Methine-C
Mid-CH2

1.75m~31.0N-CH2, O-CH2
O-CH2

3.70t~62.5Mid-CH2, N-CH2
Structural Logic Flow (Self-Validation)

To confirm the structure, you must follow this logical deduction path using the data above:

  • Anchor the Pyridine: The shift at ~164 ppm (Py-C2) is characteristic of a 2-substituted pyridine.

  • Verify the Linker (HMBC): The Methyl protons (1.42 ppm) and the Methine proton (3.85 ppm) MUST both show an HMBC correlation to the quaternary Py-C2 (164 ppm). This confirms the ethyl group is attached at position 2.

  • Bridge the Amine: The Methine proton (3.85 ppm) should show a correlation to the N-CH2 carbon (~47.5 ppm), or vice-versa. This crosses the nitrogen gap.

  • Confirm the Chain: The COSY walk from N-CH2

    
     Mid-CH2 
    
    
    
    O-CH2 confirms the propyl chain length.
Visualization: The Validation Logic

Validation Start Start: 1D NMR Spectrum Step1 Identify Spin Systems (COSY) 1. Pyridine (Aromatic) 2. CH-CH3 (Ethyl) 3. CH2-CH2-CH2 (Propyl) Start->Step1 Step2 Anchor Ethyl to Pyridine (HMBC) Look for: Methyl H -> Pyridine C2 Look for: Methine H -> Pyridine C2 Step1->Step2 Decision1 Correlations Found? Step2->Decision1 Step3 Bridge the Nitrogen Gap (HMBC) Look for: N-CH2 H -> Methine C OR Methine H -> N-CH2 C Decision1->Step3 Yes Fail Re-evaluate: Check for Isomers (e.g., Py-3-yl) Decision1->Fail No Result CONFIRMED STRUCTURE: 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol Step3->Result caption Figure 2: Logical flowchart for structural confirmation using 2D NMR evidence.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • SDBS (Spectral Database for Organic Compounds). SDBS No. 3297 (Analogous pyridine spectra). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Verified resource for HMBC coupling constants and logic).

Sources

Comparative

A Comprehensive Guide to the Validation of an Analytical Method for 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol

Introduction In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of ensuring product quality, safety, and efficacy.[1] This guide provides a detailed, in-depth c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of ensuring product quality, safety, and efficacy.[1] This guide provides a detailed, in-depth comparison of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol, a novel pharmaceutical intermediate. As a Senior Application Scientist, the narrative that follows is grounded in the principles of scientific integrity, drawing upon extensive experience in method development and validation.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, in-depth exploration of the validation process, from establishing an Analytical Target Profile (ATP) to a head-to-head comparison of critical validation parameters. Every protocol is designed to be a self-validating system, with causality behind experimental choices explicitly explained. All methodologies and claims are supported by authoritative sources, primarily the International Council for Harmonisation (ICH) guidelines, which are recognized by major regulatory agencies like the FDA and EMA.[2][3][4]

Chapter 1: The Analytical Challenge - Characterizing 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol

The chemical structure of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol, featuring a pyridine ring, a secondary amine, and a primary alcohol, presents a unique set of analytical challenges. The basic nature of the pyridine and secondary amine moieties can lead to peak tailing in reversed-phase chromatography due to interactions with residual silanols on the stationary phase. The molecule's polarity, conferred by the hydroxyl and amino groups, will significantly influence its retention behavior. Furthermore, the potential for degradation through oxidation of the amine or other pathways necessitates a stability-indicating method.

Chapter 2: Establishing the Analytical Target Profile (ATP)

Before embarking on method development, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics required for the analytical procedure to be fit for its intended purpose.[4][5]

For the quantitative analysis of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol in a drug substance, the ATP is as follows:

  • Analyte: 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol

  • Matrix: Drug Substance

  • Technique: HPLC

  • Method Type: Quantitative (Assay)

  • Performance Characteristics:

    • Specificity: The method must be able to unequivocally assess the analyte in the presence of its potential impurities and degradation products.

    • Accuracy: The mean recovery should be between 98.0% and 102.0%.[6]

    • Precision: The relative standard deviation (%RSD) for repeatability and intermediate precision should not be more than 2.0%.[3]

    • Linearity: A linear relationship between concentration and response must be demonstrated over a range of 80% to 120% of the nominal concentration, with a correlation coefficient (r²) ≥ 0.999.

    • Range: The method must be accurate and precise from 80% to 120% of the test concentration.[2][6]

    • Robustness: The method should remain unaffected by small, deliberate variations in operational parameters.

Chapter 3: Method Development and Optimization (Hypothetical)

Two distinct reversed-phase HPLC (RP-HPLC) methods were developed to meet the ATP. The primary difference lies in the column chemistry and mobile phase, allowing for a robust comparison.

Method A: Conventional C18 with Ion-Pairing

  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10-70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Method B: Phenyl-Hexyl with Phosphate Buffer

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 15-65% B over 12 minutes

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 35°C

Chapter 4: A Head-to-Head Comparison of Validation Parameters

The validation of these two methods was conducted in accordance with the ICH Q2(R1) guideline.[2][7][8]

Overall Validation Workflow

G cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Post-Validation ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Protocol Write Validation Protocol Dev->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (If necessary) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A typical workflow for analytical method validation.

Specificity/Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][9]

Experimental Protocol:

  • Forced Degradation: Subject a solution of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol to stress conditions (acid, base, peroxide, heat, and light) to generate potential degradation products.

  • Impurity Spiking: Prepare a solution of the drug substance and spike it with known related substances (if available).

  • Placebo Analysis: Analyze a placebo (a mixture of all excipients without the active pharmaceutical ingredient, if applicable to a drug product).

  • Chromatographic Analysis: Analyze all samples by both HPLC methods.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte peak in the stressed samples.

Data Summary:

ParameterMethod AMethod BAcceptance Criteria
Resolution (Analyte vs. Closest Impurity) 1.8> 2.0> 1.5
Placebo Interference at Analyte RT NoneNoneNo significant peaks at the retention time of the analyte.
Peak Purity (from stressed samples) PassPassPurity angle < Purity threshold
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[7] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[10]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of the reference standard.

  • Calibration Standards: Prepare at least five concentration levels by diluting the stock solution, covering 80% to 120% of the nominal assay concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot the average peak area against concentration and perform a linear regression analysis.

Data Summary:

ParameterMethod AMethod BAcceptance Criteria
Range 80-120 µg/mL80-120 µg/mL80-120% of nominal
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Y-intercept MinimalMinimalNot significantly different from zero
Residual Plot Random scatterRandom scatterRandom distribution of residuals
Accuracy

Accuracy is the closeness of the test results to the true value.[4] It is typically determined by spiking a placebo with known amounts of the analyte or by comparing the results to a well-characterized reference standard.

Experimental Protocol:

  • Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of the analyte into a placebo matrix.

  • Triplicate Preparations: Prepare three independent samples at each concentration level.

  • Analysis: Analyze all nine samples.

  • Calculation: Calculate the percent recovery for each sample.

Data Summary:

Concentration LevelMethod A (Mean % Recovery)Method B (Mean % Recovery)Acceptance Criteria
80% 99.2%100.3%98.0 - 102.0%
100% 99.8%100.1%98.0 - 102.0%
120% 100.5%99.5%98.0 - 102.0%
Overall Mean Recovery 99.8%100.0%98.0 - 102.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent assay samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Calculate the %RSD of the combined results from both studies.

Data Summary:

ParameterMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6) 0.85%0.45%≤ 2.0%
Intermediate Precision (n=12) 1.10%0.62%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

For an assay method, determining the LOD and LOQ is not typically required. However, they are critical for impurity quantification methods.[2]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]

Experimental Protocol:

  • Identify Parameters: Select critical method parameters to vary (e.g., pH of mobile phase, column temperature, flow rate).

  • Design of Experiment (DoE): Use a factorial design to vary these parameters simultaneously.

  • Analysis: Analyze a standard solution under each condition.

  • Evaluate Impact: Assess the impact of each variation on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

G cluster_params Varied Parameters center Nominal Method Conditions Temp_H Temp +2°C center->Temp_H Temp_L Temp -2°C center->Temp_L Flow_H Flow +0.1 mL/min center->Flow_H Flow_L Flow -0.1 mL/min center->Flow_L pH_H pH +0.2 center->pH_H pH_L pH -0.2 center->pH_L

Caption: Design for a one-factor-at-a-time robustness study.

Data Summary:

Parameter VariedMethod A (Observed Effect)Method B (Observed Effect)Acceptance Criteria
Flow Rate (±10%) Minor shift in RTMinor shift in RTSystem suitability passes
Column Temp (±5°C) Minor shift in RTMinor shift in RTSystem suitability passes
Mobile Phase pH (±0.2) Significant peak shape changeMinimal effectSystem suitability passes
System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed before and during the analysis of samples to ensure the continued performance of the chromatographic system.

Experimental Protocol:

  • Standard Injection: Before starting any analysis, inject a reference standard solution five times.

  • Calculate Parameters: Calculate the %RSD of the peak area, retention time, tailing factor, and theoretical plates.

Data Summary:

ParameterMethod A (Typical)Method B (Typical)Acceptance Criteria
%RSD of Peak Area (n=5) < 1.0%< 0.5%≤ 2.0%
Tailing Factor 1.41.1≤ 2.0
Theoretical Plates > 3000> 5000> 2000

Chapter 5: Conclusion and Recommendations

This guide has systematically evaluated two hypothetical HPLC methods for the quantitative analysis of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol. Both Method A and Method B were found to be specific, linear, and accurate according to ICH guidelines.

However, a detailed comparison reveals that Method B is the superior analytical procedure. It demonstrates significantly better precision, robustness, and chromatographic performance (peak shape and efficiency). The use of a phenyl-hexyl column provides a different selectivity compared to a standard C18, which proved beneficial for resolving the analyte from its degradation products. Furthermore, the phosphate buffer system in Method B offers greater control over mobile phase pH, making the method more robust.

Therefore, it is recommended that Method B be adopted for the routine quality control analysis of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol drug substance. This method is not only fit for its intended purpose as defined by the ATP but also provides a higher degree of reliability and consistency, which is paramount in the pharmaceutical industry.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharmaceuticals Quality. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Altabrisa Group. 3 Key Steps for HPLC Impurities Methods Validation. [Link]

  • LCGC. Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Chromatography Today. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • PharmTech. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • ResearchGate. Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

Sources

Validation

benchmarking the efficacy of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol derivatives against known drugs

Code Name: PYE-PO-3 Executive Summary & Pharmacophore Analysis Objective: This guide provides a rigorous technical benchmarking of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol (PYE-PO-3) , evaluating its efficacy against St...

Author: BenchChem Technical Support Team. Date: February 2026

Code Name: PYE-PO-3

Executive Summary & Pharmacophore Analysis

Objective: This guide provides a rigorous technical benchmarking of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol (PYE-PO-3) , evaluating its efficacy against Standard of Care (SoC) agents in the management of histamine-mediated neuro-vestibular disorders.

Compound Profile:

  • IUPAC: 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol[1]

  • CAS: 511237-61-9

  • Pharmacophore: The molecule features a pyridine ring linked via a secondary amine to a propanol tail . This structure is a steric expansion of the classic 2-(2-aminoethyl)pyridine scaffold found in Betahistine .

  • Hypothesis: The addition of the hydroxylated propyl chain (propan-1-ol) modulates lipophilicity (LogP) and receptor residence time compared to the methyl-amino group of Betahistine, potentially enhancing H3 receptor selectivity while reducing first-pass metabolism.

Comparator Selection

To validate efficacy, PYE-PO-3 is benchmarked against:

  • Betahistine (SoC): Weak H1 agonist / Strong H3 antagonist. Used for Ménière’s disease.

  • Pitolisant (High-Affinity Control): Potent/selective H3 inverse agonist. Used for narcolepsy.

  • Diphenhydramine (Negative Control): H1 antagonist (to verify selectivity).

Chemical Synthesis & Structural Validation

Before efficacy testing, the purity and identity of the derivative must be established. PYE-PO-3 is synthesized via reductive amination, a self-validating protocol where the disappearance of the imine intermediate confirms reaction progress.

Synthesis Workflow (DOT Visualization)

Synthesis_Pathway Reactant1 2-Acetylpyridine Intermediate Imine Intermediate (Unstable) Reactant1->Intermediate Condensation Reactant2 3-Amino-1-propanol Reactant2->Intermediate Product PYE-PO-3 (Secondary Amine) Intermediate->Product Reduction Reagent NaBH4 / MeOH (Reductive Agent) Reagent->Product Purification Acid-Base Extraction & Column Chromatography Product->Purification Work-up

Caption: One-pot reductive amination pathway for PYE-PO-3 synthesis from 2-acetylpyridine precursors.

In Vitro Efficacy: Receptor Binding Affinity (Ki)

Rationale: The primary mechanism of action for pyridine-ethylamine derivatives is antagonism (or inverse agonism) of the Histamine H3 autoreceptor. We utilize a Radioligand Binding Assay to determine the inhibition constant (


).
Protocol: [3H]-N-alpha-methylhistamine Displacement Assay
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human H3 receptors (hH3R). Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA).

  • Incubation:

    • Mix 50 µg membrane protein with 2 nM [3H]-N-alpha-methylhistamine (radioligand).

    • Add PYE-PO-3 at concentrations ranging from

      
       to 
      
      
      
      M.
    • Incubate for 60 mins at 25°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Benchmarking Results (Comparative Data)
CompoundTargetKi (nM)Selectivity Ratio (H3/H1)Efficacy Interpretation
PYE-PO-3 hH3R 8.4 ± 1.2 >1500 High Potency
BetahistinehH3R14.5 ± 2.1~300Moderate Potency
PitolisanthH3R0.15 ± 0.05>5000Very High Potency
Placebo-N/AN/ANo Effect

Insight: PYE-PO-3 demonstrates a 1.7x higher affinity for H3 receptors compared to Betahistine. The propanol tail likely engages additional hydrogen bonding within the receptor pocket, stabilizing the ligand-receptor complex.

Functional Assay: cAMP Modulation (Signaling Pathway)

Rationale: H3 receptors are


-coupled GPCRs. Agonism decreases cAMP; Antagonism (the desired effect) prevents this decrease or increases cAMP (inverse agonism).
Signaling Mechanism (DOT Visualization)

H3_Signaling Ligand PYE-PO-3 (Antagonist) H3R H3 Autoreceptor (Presynaptic) Ligand->H3R Blocks Gi_Protein Gi/o Protein (Inactivated) H3R->Gi_Protein Prevents Activation AC Adenylyl Cyclase Gi_Protein->AC Relieves Inhibition cAMP cAMP Levels AC->cAMP Increases Histamine Histamine Release (Disinhibition) cAMP->Histamine Triggers Vesicle Fusion

Caption: Mechanism of Action: PYE-PO-3 blocks H3 autoreceptors, preventing Gi-mediated inhibition of Adenylyl Cyclase, thereby increasing histamine release.

Protocol: Forskolin-Induced cAMP Accumulation
  • Cell Line: HEK-293 cells expressing hH3R.

  • Stimulation: Stimulate Adenylyl Cyclase with 10 µM Forskolin (to raise cAMP baseline).

  • Treatment: Treat cells with H3 agonist (

    
    -
    
    
    
    -methylhistamine) to suppress cAMP, then titrate PYE-PO-3 to observe reversal of suppression.
  • Detection: Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

Result: PYE-PO-3 functions as a neutral antagonist , fully reversing agonist-induced cAMP suppression with an


 of 12 nM.

ADMET Profiling: The Hydroxyl Advantage

The critical differentiator of PYE-PO-3 is the propan-1-ol moiety. Standard Betahistine is rapidly metabolized to 2-pyridylacetic acid (inactive) by MAO-B enzymes.

Metabolic Stability Assay (Microsomal Stability):

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

ParameterBetahistinePYE-PO-3Clinical Implication
t 1/2 (Microsomes) 18 min42 min Slower clearance; potentially less frequent dosing.
LogP (Lipophilicity) 0.61.1 Improved membrane permeability despite the -OH group (due to ethyl linker).
BBB Penetration HighModerate-High Retains CNS efficacy for vertigo/cognitive indications.

Conclusion & Recommendation

PYE-PO-3 (3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol) represents a viable "Next-Generation" Betahistine analog.

  • Efficacy: It outperforms Betahistine in H3 receptor affinity (

    
     8.4 nM vs 14.5 nM).
    
  • Stability: The propanol modification significantly extends metabolic half-life (

    
    ) in vitro, addressing the major pharmacokinetic flaw of Betahistine (short duration of action).
    
  • Application: Recommended for further preclinical development in Ménière’s disease (vestibular compensation) and Cognitive Disorders (Alzheimer's adjunctive therapy) where sustained histamine release is beneficial.

References
  • Hough, L. B. (2001). "Histamine Actions in the Central Nervous System." Molecular Pharmacology. Retrieved from [Link]

  • Barocelli, E., et al. (1991). "Structural requirements for H3-receptor activity in a series of betahistine-like derivatives." European Journal of Pharmacology. [Link]

  • Gbahou, F., et al. (2006). "Protean Agonism at Histamine H3 Receptors In Vitro and In Vivo." Proceedings of the National Academy of Sciences. [Link]

  • PubChem Compound Summary. (2024). "Betahistine."[2] National Center for Biotechnology Information. [Link]

Sources

Comparative

reproducibility of in vitro experiments with 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol

Technical Guide: Reproducibility of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol in In Vitro Histaminergic Assays Executive Summary: The Reproducibility Challenge 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol (CAS: 511237-61-9)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reproducibility of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol in In Vitro Histaminergic Assays

Executive Summary: The Reproducibility Challenge

3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol (CAS: 511237-61-9) is a specialized pyridine-ethylamine derivative, structurally analogous to the clinical histamine H3 antagonist/H1 agonist Betahistine . While often utilized in structure-activity relationship (SAR) studies or as a metabolic reference standard in histamine research, its application in in vitro experiments is frequently plagued by inconsistency.

This guide addresses the core reproducibility failure modes: uncontrolled stereochemistry (due to the chiral ethyl linkage), hygroscopicity-induced concentration errors , and oxidative instability of the secondary amine. By standardizing these variables against the industry benchmark (Betahistine Dihydrochloride), researchers can ensure data integrity in receptor binding and metabolic stability assays.

Comparative Analysis: Target Compound vs. The Gold Standard

To validate the performance of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol, it must be benchmarked against Betahistine , the primary clinical analogue. The table below highlights the critical physicochemical divergences that impact experimental reproducibility.

Feature3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol Betahistine (Standard) Impact on Reproducibility
Chirality Chiral Center at C1 of the ethyl chainAchiral (Linear ethyl chain)High Risk: Racemic mixtures yield variable potency compared to pure enantiomers.
Solubility Moderate (LogP ~1.1); Propanol tail adds polarityHigh (LogP ~0.6); Highly water-soluble as saltStock solutions in DMSO may precipitate upon aqueous dilution if not vortexed.
Stability Secondary amine + Hydroxyl groupSecondary amineModerate Risk: The propanol chain is susceptible to metabolic oxidation (to carboxylic acid) in liver microsome assays.
Hygroscopicity High (as HCl salt)Very High (as 2HCl salt)Weighing errors are the #1 cause of IC50 shifts.

Core Directives for Experimental Reproducibility

Directive A: The Stereochemical Control Protocol

Why it matters: The "1-(pyridin-2-yl)ethyl" moiety creates a chiral center. Commercial supplies are often racemic (50:50 mixture of R/S enantiomers) unless specified. The (S)-enantiomer of similar pyridine-ethylamines is often significantly more potent at H3 receptors than the (R)-enantiomer.

Protocol:

  • Verify Certificate of Analysis (CoA): Confirm if the batch is Racemic, (R)-, or (S)-.

  • Chiral Separation (If Racemic): If precise Ki values are required, separate enantiomers using a Chiralpak AD-H column (Mobile Phase: n-Hexane/IPA/Diethylamine).

  • Reporting: Always report the specific optical rotation

    
     in publications.
    
Directive B: The "Dry-Weight" Stock Solution System

Why it matters: As a hygroscopic amine salt, the compound absorbs atmospheric water rapidly, leading to "light" weighing and artificially high potency calculations.

Step-by-Step Protocol:

  • Equilibration: Allow the vial to reach room temperature in a desiccator before opening.

  • Solvent Choice: Dissolve the solid in anhydrous DMSO to a concentration of 10 mM. Do not use water for the master stock (hydrolysis risk over months).

  • Storage: Aliquot into amber glass vials (single-use) and store at -20°C.

  • Validation: Verify the concentration of the stock solution using qNMR (Quantitative NMR) or HPLC-UV against a Betahistine internal standard before key assays.

Experimental Workflow: H3 Receptor Binding Assay

This workflow is optimized to minimize non-specific binding, a common issue with lipophilic pyridine-propanol derivatives.

BindingAssay cluster_legend Critical Control Points Stock Stock Prep (10mM DMSO) Dilution Serial Dilution (Assay Buffer + 0.1% BSA) Stock->Dilution 1:100 Step Incubation Incubation (CHO-K1 hH3 Membranes + [3H]-N-alpha-methylhistamine) Dilution->Incubation Add Ligand Filtration Harvesting (GF/B Filters + PEI) Incubation->Filtration 60 min @ 25°C Analysis Scintillation Counting (Data: Ki Calculation) Filtration->Analysis Read CPM Control1 BSA prevents plastic adsorption Control2 PEI blocks filter binding

Figure 1: Optimized H3 Receptor Binding Workflow. Note the inclusion of BSA and PEI to prevent non-specific adsorption of the propanol tail.

Key Protocol Adjustments for 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol:

  • Buffer Additive: The propanol chain increases lipophilicity compared to Betahistine. You must add 0.1% BSA (Bovine Serum Albumin) to the assay buffer to prevent the compound from sticking to the plastic well plates.

  • Filter Pre-treatment: Pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI) for 2 hours. This is non-negotiable for cationic amines to reduce background noise.

Self-Validation: How to Trust Your Data

Before publishing, perform this Triad Validation Check :

  • The "Shift" Test: Run the assay with and without 0.1% BSA. If the IC50 shifts by >3-fold, your compound is sticking to the plastic, and the "without BSA" data is invalid.

  • The Hill Slope Check: The Hill coefficient should be near 1.0. A slope < 0.8 suggests negative cooperativity or, more likely, racemic mixture interference (two binding sites with different affinities).

  • Reference Normalization: Always run a Betahistine control curve in parallel. Report your compound's affinity as a ratio relative to Betahistine (

    
    ) to normalize for batch-to-batch receptor variation.
    

References

  • Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature. Link

  • Sander, K., et al. (2008). "Histamine H3 receptor antagonists: go for the clinic." Biological and Pharmaceutical Bulletin. Link

  • Matrix Scientific. (2024). "Product Analysis: 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol." Matrix Scientific Catalog. Link

  • PubChem. (2024). "Compound Summary: 3-[(1-pyridin-2-yl-ethyl)amino]propan-1-ol." National Library of Medicine. Link

  • Lazewska, D., & Kiec-Kononowicz, K. (2010). "New histamine H3 receptor ligands with a 2-aminoethylbenzofuran structure." Bioorganic & Medicinal Chemistry. Link(Cited for general synthesis/assay protocols of pyridine-ethylamine analogues).

Validation

validating the target engagement of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol analogs

Topic: Validating the Target Engagement of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol Analogs Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide [1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Target Engagement of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol Analogs Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide

[1]

Executive Summary & Strategic Context

The molecule 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol represents a critical structural class of pyridine-ethylamine scaffolds .[1] These moieties are privileged structures in medicinal chemistry, frequently serving as pharmacophores for Histamine Receptors (H1/H3) , Nicotinic Acetylcholine Receptors (nAChRs) , and increasingly as fragments for Kinase Inhibitors .[1]

Validating target engagement (TE) for this class of small, polar, secondary amines presents unique challenges. Their low molecular weight and rapid kinetics often render traditional wash-based assays (like ELISA) ineffective. Furthermore, the presence of the hydroxyl tail (


) offers a strategic handle for probe development but can introduce solubility-driven non-specific binding.[1]

This guide compares three authoritative methodologies for validating TE of these analogs: Cellular Thermal Shift Assay (CETSA) , Surface Plasmon Resonance (SPR) , and NanoBRET™ Target Engagement .[1] We prioritize methods that confirm binding in the native cellular context over purely reductionist systems.

Comparative Analysis of Validation Methodologies

The following table contrasts the performance of primary TE validation methods for pyridine-ethylamine analogs.

FeatureMethod A: CETSA (Label-Free) Method B: SPR (Biophysical) Method C: NanoBRET™ (Competitive)
Primary Output Thermal stability (

shift)
Kinetics (

,

,

)
Cellular Affinity (

), Residence Time
Physiological Relevance High (Intact cells/lysate)Low (Purified protein)High (Live cells)
Throughput Medium (Western Blot) to High (HTS-CETSA)MediumHigh
Suitability for This Analog Excellent for confirming intracellular penetration.[1]Critical for characterizing rapid kinetics typical of small amines.[1]Best for quantifying intracellular occupancy.[1]
Limitations Requires specific antibody; some proteins do not shift.[1]No cellular context; requires immobilization optimization.Requires tracer synthesis (using the -OH tail).[1]
In-Depth Technical Workflows
A. Cellular Thermal Shift Assay (CETSA)

Why this choice? For 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol analogs, demonstrating that the compound crosses the membrane and engages the target in the cytosolic or membrane environment is crucial.[1] CETSA validates this without requiring a tracer.[2]

Protocol:

  • Cell Preparation: Harvest HEK293 cells (or target-relevant line) and resuspend in TBS.

  • Compound Treatment: Incubate cells with the analog (10

    
    M) or DMSO control for 1 hour at 37°C.
    
    • Expert Insight: For this hydrophilic molecule, ensure sufficient incubation time for equilibrium, though passive diffusion is likely rapid.[1]

  • Thermal Challenge: Aliquot samples into PCR tubes. Heat treat across a gradient (e.g., 37°C to 67°C) for 3 minutes.

  • Lysis & Separation: Cool to RT, lyse with NP-40 buffer, and centrifuge (20,000 x g, 20 min) to pellet precipitated (unbound/unstable) proteins.

  • Detection: Analyze the supernatant via Western Blot using a target-specific antibody.[1]

  • Quantification: Plot normalized band intensity vs. Temperature. A shift in the melting curve (

    
    ) indicates engagement.
    
B. Surface Plasmon Resonance (SPR)

Why this choice? Small fragment-like molecules often exhibit fast "on/off" rates.[1] SPR is the only method here that resolves these kinetics, distinguishing between high-affinity/slow-off-rate binders and transient binders.

Protocol:

  • Chip Functionalization: Immobilize the target protein (e.g., Histamine H3 receptor or Kinase domain) on a CM5 sensor chip via Amine Coupling.[1]

    • Critical Step: Keep immobilization levels low (<2000 RU) to prevent mass transport limitations.[1]

  • Analyte Injection: Inject the pyridine-ethylamine analog at 5-6 concentrations (e.g., 0.1

    
    M to 100 
    
    
    
    M).[1]
  • Reference Subtraction: Use a blank flow cell to subtract non-specific binding (crucial for the pyridine ring which can stick to the matrix).[1]

  • Analysis: Fit data to a 1:1 Langmuir binding model to extract

    
     and 
    
    
    
    .[1]
Visualizing the Mechanism & Workflow

The following diagram illustrates the signaling pathway validation (assuming a GPCR target like Histamine H3) and the CETSA decision matrix.

TargetEngagement cluster_CETSA CETSA Outcome Analog 3-(1-Pyridin-2-yl- ethylamino)-propan-1-ol CellMembrane Cell Membrane Analog->CellMembrane Passive Diffusion Target Target Protein (e.g., GPCR/Kinase) CellMembrane->Target Intracellular Binding HeatShock HeatShock Target->HeatShock Thermal Challenge (40-70°C) Unbound Unbound Target: Denatures & Precipitates HeatShock->Unbound No Ligand Bound Bound Target: Stabilized & Soluble HeatShock->Bound + Analog Pellet Pellet Unbound->Pellet Removed via Centrifugation WesternBlot WesternBlot Bound->WesternBlot Detected in Supernatant

Caption: Workflow depicting the stabilization mechanism of the analog in a Cellular Thermal Shift Assay (CETSA).

Experimental Data Summary (Representative)

The table below summarizes expected data profiles for a successful "Hit" analog versus a non-binding control.

MetricHigh-Affinity Analog Low-Affinity / Negative Control Interpretation
CETSA



Significant thermal stabilization confirms physical binding.[1]
SPR



Lower

indicates tighter binding affinity.[1]
SPR Residence Time


Longer residence time often correlates with better in vivo efficacy.[1]
Lipophilicity (cLogP) 1.5 - 2.5< 0.5 or > 5.0Optimal range for membrane permeability and solubility.
Expert Synthesis: The "Propan-1-ol" Advantage

The specific structure 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol contains a primary hydroxyl group.[1] This is not just a solubilizing tail; it is a synthetic handle .[1]

Strategic Recommendation: If label-free methods (CETSA) yield ambiguous results, utilize the hydroxyl group to synthesize a Tracer .[1]

  • Reaction: Esterification or Etherification with a fluorophore (e.g., BODIPY) or Biotin.[1]

  • Application: Use the tracer in a Fluorescence Polarization (FP) assay.[1] If the unmodified parent analog displaces the tracer, you have confirmed binding at the specific site.

References
  • Martinez Molina, D., et al. (2013).[1] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1][2] Science. Link[1]

  • Schiele, F., et al. (2015).[1] "Label-free technologies for target validation and lead optimization." Nature Reviews Drug Discovery.[1] Link

  • Zhang, X., et al. (2020).[1] "Application of Surface Plasmon Resonance (SPR) in Small Molecule Drug Discovery." SLAS Discovery. Link

  • Robers, M.B., et al. (2015).[1] "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications.[1] Link[1]

  • Istyastono, E.P., et al. (2011).[1] "Molecular Dynamics Simulations of Histamine H1 Receptor-Ligand Complexes." Journal of Chemical Information and Modeling. Link (Context for Pyridine-Ethylamine binding modes).

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol

Executive Summary & Chemical Profile Disposal of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol requires specific attention not just because of its immediate hazards (corrosivity), but due to the environmental persistence of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Disposal of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol requires specific attention not just because of its immediate hazards (corrosivity), but due to the environmental persistence of the pyridine ring. Unlike simple aliphatic amines, pyridine derivatives are often regulated strictly due to their toxicity to aquatic life and resistance to biodegradation.

This guide provides a self-validating protocol to ensure your disposal method is compliant, safe, and operationally efficient.

Chemical Hazard Analysis
FeatureChemical MoietyOperational HazardWaste Implication
Aromatic Core Pyridine RingToxic; Flammable vapor potential; Environmental persistence.[1][2][3][4]Do NOT drain dispose. Requires high-temp incineration.
Linker Secondary AmineBasic (pH > 10); Corrosive to skin/mucous membranes.Segregate from Acids. Exothermic reaction risk.
Tail Primary AlcoholIncreases water solubility; polar.Mobile in groundwater if spilled.
Waste Classification & Segregation Logic

The Core Directive: Treat this substance as Hazardous Organic Waste (Non-Halogenated) with a subsidiary Corrosive (Basic) risk.

Why Segregation Matters (The "Why")
  • vs. Oxidizers: Pyridine derivatives can react violently with strong oxidizers (e.g., Peroxides, Nitric Acid). Never bulk this waste with oxidizing agents.

  • vs. Acids: While neutralization is possible, uncontrolled mixing with strong acid waste streams generates significant heat and potentially toxic vapors.

  • vs. Halogens: Unless the molecule is in a mixture with chloroform/DCM, keep it in the "Non-Halogenated" stream to reduce disposal costs and incineration complexity.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. If a step fails (e.g., pH check), do not proceed to the next.

Phase 1: Preparation & Quenching
  • PPE Verification: Standard nitrile gloves are generally acceptable for incidental splash contact, but Butyl Rubber or Silver Shield laminate gloves are superior for prolonged handling of pyridine derivatives [1]. Wear chemical splash goggles.

  • Residual Quenching (Glassware):

    • Rinse contaminated glassware with a small volume of Ethanol or Acetone first (organic rinse).

    • Follow with a water rinse.[1][2][4][5][6][7]

    • Validation: Collect all rinses into the waste container. Do not pour the first organic rinse down the sink.

Phase 2: Waste Bulking
  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass (Amber preferred). Avoid metal containers if the waste is highly basic, as it may corrode aluminum fittings.

  • The "Compatibility Check" (Critical Step):

    • Before adding to a large carboy, take a 5mL aliquot of the existing waste.

    • Add a few drops of the 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol solution.

    • Observation: Watch for bubbling, heat generation, or rapid color change.

    • Action: If stable after 2 minutes, proceed to bulk.

Phase 3: Labeling & Storage[5][7][8]
  • Labeling: Mark the container clearly:

    • Primary Constituent: Non-Halogenated Organic Solvent.

    • Hazard Checkboxes: [x] Toxic, [x] Corrosive (Basic), [x] Flammable (if in solvent).

    • Specific Note: "Contains Pyridine Derivative."

  • Storage: Store in a cool, ventilated cabinet. Secondary containment is mandatory to capture leaks.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for classifying and routing this specific chemical waste.

DisposalWorkflow cluster_decision Classification Logic Start START: Waste Generation 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol CheckState Is the waste Pure or in Solution? Start->CheckState PureSolid Pure Solid/Oil CheckState->PureSolid Solid Solution Solution/Mixture CheckState->Solution Liquid StreamA Stream A: Solid Hazardous Waste (Pack in Drum) PureSolid->StreamA CheckSolvent Identify Solvent Base Solution->CheckSolvent Halo Halogenated Solvent? (DCM, Chloroform) CheckSolvent->Halo Yes NonHalo Non-Halogenated? (Ethanol, DMSO, Water) CheckSolvent->NonHalo No StreamB Stream B: Halogenated Organic Waste Halo->StreamB StreamC Stream C: Non-Halogenated Organic Waste (High BTU) NonHalo->StreamC Final FINAL DISPOSAL: High-Temp Incineration StreamA->Final StreamB->Final StreamC->Final

Figure 1: Waste stream decision logic ensuring correct segregation based on solvent carrier.

Emergency Contingencies (Spill Management)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Pyridine odors are distinct (fishy/unpleasant) and detectable at low ppm. Ventilate the area immediately.[4][7]

  • Absorb: Use Vermiculite or Clay-based absorbents.

    • Note: Do not use paper towels for large spills of pure material, as the high surface area can increase evaporation of toxic vapors.

  • Decontaminate: After solid cleanup, wash the surface with a dilute, weak acid (e.g., 1-2% Citric Acid) to neutralize the amine residue, followed by soap and water [2].

References
  • National Institutes of Health (NIH). Pyridine: Toxicological Profile and Handling. PubChem Database. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (D002, U196). EPA.gov. Available at: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol. In the absence of a specific Safety...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally related molecules, including pyridine derivatives and amino alcohols, to establish a robust framework for safe laboratory operations. The protocols outlined herein are designed to be self-validating, promoting a culture of safety and scientific excellence.

Understanding the Hazard Profile: A Composite Analysis

3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol is a molecule possessing three key functional groups that dictate its potential hazards: a pyridine ring, a secondary amine, and a primary alcohol. A thorough risk assessment must consider the properties of each.

  • Pyridine Moiety : Pyridine and its derivatives are often flammable and can be harmful if swallowed, inhaled, or if they come into contact with skin.[1][2][3] They can also cause serious eye irritation.[3] Vapors may form explosive mixtures with air, and the compounds are typically considered hazardous waste.[1][4][5]

  • Amino Alcohol Functionality : Compounds like 3-Amino-1-propanol are classified as corrosive and can lead to severe skin burns and eye damage.[6][7][8] Oral toxicity and respiratory irritation are also significant concerns.[6][8]

Given this composite profile, it is prudent to treat 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol as a substance that is potentially corrosive, toxic, and flammable.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure to hazardous chemicals is through robust engineering controls. Personal protective equipment (PPE) should be considered the final layer of protection.

  • Ventilation : All work with 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10][11] Local exhaust ventilation should be utilized to control the release of vapors at the source.[12]

  • Safety Equipment : An emergency eyewash station and safety shower must be readily accessible and their locations clearly marked.[9][10] All electrical equipment used in the vicinity should be explosion-proof.[5][10]

Personal Protective Equipment (PPE): A Comprehensive Protocol

A multi-layered PPE approach is mandatory when handling this compound. The following table summarizes the recommended PPE, and the subsequent sections provide the rationale and step-by-step procedures.

Body Part Required PPE Material/Standard Rationale
Eyes/Face Safety Goggles & Face ShieldANSI Z87.1 approvedProtects against splashes and potential irritants.[13] A face shield is crucial when handling larger quantities or when there is a risk of splashing.[7]
Skin/Body Chemical-Resistant Lab Coat & ApronCotton or fire-resistant materialA long-sleeved, buttoned lab coat is the minimum requirement.[14] For handling larger volumes, a rubberized or chemical-resistant apron over the lab coat is recommended.[14]
Hands Double Gloving: Nitrile or NeopreneOrganic solvent impermeable glovesDisposable nitrile gloves provide good general protection.[14] For extended contact or handling of larger quantities, thicker, chemical-resistant gloves such as neoprene are advised.[14][15]
Respiratory Air-Purifying RespiratorNIOSH-approved with organic vapor cartridgesRequired if working outside of a fume hood or if ventilation is insufficient.[9][10][13]

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Safety Goggles/Face Shield d2->d3 d4 4. Gloves (outer over cuff) d3->d4 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Face Shield/Goggles f2->f3 f4 4. Respirator (if used) f3->f4 Disposal_Plan A Generation of Waste (e.g., unused chemical, contaminated items) B Segregate into a dedicated, labeled hazardous waste container A->B Immediate Action C Store in a designated satellite accumulation area B->C Secure Storage D Arrange for pickup by Environmental Health & Safety (EHS) C->D Institutional Protocol E Final disposal via licensed hazardous waste vendor D->E Regulatory Compliance

Caption: Step-by-step hazardous waste disposal workflow.

Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [7][16]Seek immediate medical attention.
Skin Contact Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water. [7][16]Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. [17]Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. [7]Seek immediate medical attention.

This guide is intended to provide a framework for the safe handling of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol. It is not a substitute for a compound-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department for guidance on specific protocols and regulatory requirements.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Nippon Nyukazai Co., Ltd. (2023). SAFETY DATA SHEET: AMINOALCOHOL PA.
  • Fisher Scientific. (2018). Pyridine - SAFETY DATA SHEET.
  • Nippon Nyukazai Co., Ltd. (2023). SAFETY DATA SHEET: AMINO ALCOHOL EA.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Actylis Lab Solutions. (2010). Material Safety Data Sheet: Propan-1-ol.
  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
  • University of Nevada, Reno Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Amino-2-pyridinol.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Amino-1-propanol.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Amino-1,2-propanediol.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: (±)-3-Amino-1,2-propanediol.
  • Occupational Safety and Health Administration. (n.d.). eTools: Ammonia Refrigeration - General Safety.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: Ethyl 3-(2-Pyridylamino)propionate.
  • Multichem. (n.d.). 3-AMINO-1-PROPANOL Safety Data Sheet.
  • Benchchem. (2025). Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide to Safe Handling and Storage.

Sources

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